Cyclopropyl-d5-boronic acid
Description
Properties
IUPAC Name |
(1,2,2,3,3-pentadeuteriocyclopropyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKDFJTYKELLQ-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])B(O)O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264145 | |
| Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850305-91-7 | |
| Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1850305-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopropyl-d5-boronic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of Cyclopropyl-d5-boronic acid, a valuable building block for drug development professionals. The strategic incorporation of deuterium can significantly enhance the metabolic stability of pharmacologically active compounds, a concept known as the "deuterium kinetic isotope effect." This document offers a detailed narrative on the synthetic strategy, experimental protocols, and rigorous analytical characterization required to produce and validate this isotopically labeled reagent. We move beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key experimental choices, ensuring a reproducible and reliable outcome for researchers in medicinal chemistry and process development.
Introduction: The Strategic Value of Deuteration in Drug Discovery
In modern medicinal chemistry, the optimization of a drug candidate's metabolic profile is as critical as its pharmacological activity. One of the most powerful strategies to emerge in this field is site-specific deuteration. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.
This seemingly subtle modification can have a profound impact on a drug's pharmacokinetics, particularly its metabolic stability. Many drug molecules are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of a C-H bond as the rate-determining step. By replacing a metabolically labile C-H bond with a C-D bond, the activation energy for this cleavage is increased. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , can significantly slow down the rate of metabolism, leading to:
-
Increased drug exposure (AUC): A longer half-life means the drug remains in the system at therapeutic concentrations for a longer period.
-
Reduced metabolic clearance: This can lead to lower required doses and potentially less frequent administration.
-
Formation of fewer active or toxic metabolites: Shifting the metabolic pathway can improve the safety profile of a drug.
The cyclopropyl moiety is a privileged scaffold in drug design, prized for its ability to introduce conformational rigidity and improve physicochemical properties. When combined with the benefits of deuteration, this compound becomes a highly valuable synthon for introducing a metabolically robust, three-dimensional element into drug candidates. As a boronic acid, it is primed for use in a wide array of powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.
This guide provides the necessary detail for any research or process chemist to confidently synthesize and qualify this important building block.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is best approached through a retrosynthetic analysis that identifies a readily available, deuterated starting material. The most reliable and convergent strategy involves the formation of a deuterated Grignard reagent, which is then trapped with a boron electrophile.
Caption: Retrosynthetic pathway for this compound.
Our chosen forward synthesis, therefore, consists of three key stages:
-
Synthesis of Cyclopropanecarboxylic acid-d6: Utilizing a malonic ester synthesis with 1,2-dibromoethane-d4 and subsequent hydrolysis/decarboxylation in deuterated media to ensure full isotopic incorporation.
-
Synthesis of Cyclopropyl-d5-bromide: Conversion of the deuterated carboxylic acid to the corresponding bromide via a modified Hunsdiecker reaction.
-
Synthesis of this compound: Formation of the Grignard reagent from the deuterated bromide, followed by reaction with trimethyl borate and acidic workup.
This strategy is robust, scalable, and relies on well-established chemical transformations, ensuring a high probability of success.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Grignard reagents are highly reactive with water and air; strict anhydrous and inert atmosphere techniques are required.
Stage 1: Synthesis of Cyclopropanecarboxylic acid-d6
This procedure is adapted from the classic malonic ester synthesis for cyclopropanecarboxylic acid, modified for complete deuterium incorporation.[1]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Base Formation: To the flask, add sodium ethoxide (2.2 eq) and anhydrous ethanol (sufficient to ensure stirring).
-
Malonate Addition: Slowly add diethyl malonate (1.0 eq) via the dropping funnel while stirring.
-
Cyclization: Add 1,2-dibromoethane-d4 (1.1 eq) dropwise. The reaction is exothermic; maintain a gentle reflux with external cooling if necessary. After the addition is complete, heat the mixture to reflux for 4 hours to ensure complete reaction.
-
Saponification: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of sodium hydroxide (4.0 eq) in deuterium oxide (D₂O). Add this solution to the reaction mixture.
-
Hydrolysis: Heat the mixture to reflux for 12 hours to ensure complete hydrolysis of the ester groups.
-
Decarboxylation & Workup: Cool the mixture in an ice bath and carefully acidify to pH ~1 using concentrated DCl in D₂O. This will protonate the carboxylates and induce decarboxylation. Heat the mixture to a gentle reflux until gas evolution (CO₂) ceases (approx. 2-4 hours).
-
Extraction: After cooling, extract the aqueous solution with diethyl ether (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Cyclopropanecarboxylic acid-d6 as an oil. The product is typically used in the next step without further purification.
Stage 2: Synthesis of Cyclopropyl-d5-bromide
This step utilizes a modified Hunsdiecker reaction, which is a reliable method for the decarboxylative bromination of carboxylic acids.[2][3]
Protocol:
-
Salt Formation: Dissolve the crude Cyclopropanecarboxylic acid-d6 (1.0 eq) in carbon tetrachloride in a flask protected from light. Add red mercuric oxide (0.6 eq).
-
Bromination: Heat the suspension to a gentle reflux. Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride via a dropping funnel. The disappearance of the red color of the mercuric oxide and bromine indicates reaction progress.
-
Reaction Completion: After the addition is complete, continue refluxing for 1 hour.
-
Workup: Cool the mixture and filter to remove mercuric bromide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, then with water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and carefully distill the filtrate. Collect the fraction corresponding to Cyclopropyl-d5-bromide (b.p. ~69 °C). Caution: This is a volatile and flammable liquid.
Stage 3: Synthesis and Purification of this compound
The final step is a Grignard reaction, which requires strict anhydrous and inert conditions.[4][5]
Protocol:
-
Grignard Formation: Place magnesium turnings (1.2 eq) in a flame-dried, 3-neck flask equipped with a stirrer, reflux condenser (with N₂ inlet), and dropping funnel. Add a small volume of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of Cyclopropyl-d5-bromide (1.0 eq) in anhydrous THF. The reaction should self-sustain a gentle reflux. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After addition, reflux for an additional 30 minutes.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent, maintaining the temperature below -60 °C. A white precipitate will form.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Workup: Cool the reaction in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers.
-
Purification via Acid/Base Extraction: Extract the combined organic layers with 1 M NaOH solution (3 x volumes). This step selectively transfers the acidic boronic acid into the aqueous phase, leaving non-acidic organic impurities behind.
-
Isolation: Cool the combined basic aqueous layers in an ice bath and re-acidify to pH ~2 with 2 M HCl. The boronic acid will often precipitate as a white solid. If it remains in solution, extract with diethyl ether (3 x volumes).
-
Final Steps: Combine the final organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[6]
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Caption: Analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation and confirming deuteration. Samples are typically prepared in DMSO-d₆ or CDCl₃.
-
¹H NMR: The most direct evidence of successful deuteration is the absence or significant reduction (>98%) of signals in the cyclopropyl region (typically δ 0.5-1.0 ppm). A broad singlet corresponding to the B(OH)₂ protons may be observed (often around δ 4.5-6.5 ppm), which will exchange with D₂O.
-
¹³C NMR: The spectrum will be simplified due to the lack of ¹H-¹³C coupling. The cyclopropyl carbons will appear as multiplets due to coupling with deuterium (¹J_CD ≈ 20-25 Hz). The carbon bearing the boron atom will be observed at a distinct chemical shift.
-
¹¹B NMR: This is a crucial experiment for characterizing boronic acids. A single, broad resonance is expected in the range of δ 28-33 ppm , characteristic of a trigonal planar (sp²) boronic acid.[7] This confirms the integrity of the boronic acid functional group.
| Technique | Expected Result for this compound | Reference (Non-deuterated) |
| ¹H NMR | Absence of signals at ~0.5-1.0 ppm. Broad singlet for B(OH)₂. | Signals at ~0.5-0.6 ppm (2H), ~0.8-0.9 ppm (2H), ~-0.4 to 0.1 ppm (1H). |
| ¹³C NMR | Multiplets for CD₂ carbons due to C-D coupling. | δ ~8.0 (CH), δ ~3.0 (CH₂). |
| ¹¹B NMR | Broad singlet at δ ~28-33 ppm. | Broad singlet at δ ~30 ppm. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and assess the level of isotopic incorporation.
-
Expected Mass: The molecular weight of non-deuterated cyclopropylboronic acid (C₃H₇BO₂) is 85.90 Da. For the fully deuterated cyclopropyl ring (C₃D₅H₂BO₂), the expected molecular weight is 90.93 Da.
-
Analysis: Electrospray ionization (ESI) is a suitable technique. The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the deuterated product. The isotopic distribution pattern will confirm the presence of five deuterium atoms. The absence of significant peaks corresponding to lower deuteration levels (d0 to d4) is indicative of high isotopic purity. Fragmentation may involve the loss of water or the entire B(OH)₂ group.[8]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is used to determine the chemical purity of the final product. A standard method using a C18 column with a water/acetonitrile gradient (containing 0.1% TFA or formic acid) is typically effective. The purity should be ≥98% for use in demanding synthetic applications.
Field-Proven Insights & Troubleshooting
-
Grignard Initiation: The formation of the Grignard reagent is the most critical step. If the reaction fails to initiate, ensure all glassware is rigorously dry and the magnesium turnings are fresh and not passivated. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
Boronic Acid Stability: Boronic acids are prone to dehydration to form cyclic trimer anhydrides (boroxines). This is a reversible process. Storing the final product under vacuum or in a desiccator at low temperature (-20 °C) will minimize boroxine formation. Boroxine presence can sometimes complicate NMR spectra but does not typically hinder reactivity in cross-coupling reactions.
-
Purification Challenges: Some boronic acids can be difficult to purify via silica gel chromatography due to interactions with silanol groups. The acid/base extraction method described is generally more robust and scalable for isolating the pure product.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis and characterization of this compound. By leveraging a deuterated malonic ester synthesis to prepare the key precursor, followed by a Hunsdiecker reaction and subsequent Grignard borylation, researchers can access this valuable building block with high isotopic and chemical purity. The detailed analytical procedures provide a clear framework for validating the final product, ensuring its suitability for advancing drug discovery programs. The principles and techniques described herein empower scientists to harness the power of isotopic labeling for the creation of next-generation therapeutics with enhanced metabolic profiles.
References
[1] Organic Syntheses, Coll. Vol. 4, p.231 (1963); Vol. 34, p.28 (1954). A classic procedure for cyclopropanecarboxylic acid via malonic ester synthesis. [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0231]
[2] Johnson, R. G., & Ingham, R. K. (1956). The Hunsdiecker Reaction. Chemical Reviews, 56(2), 219–269. A comprehensive review of the Hunsdiecker reaction. [Link: https://pubs.acs.org/doi/abs/10.1021/cr50008a003]
[3] Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom. Berichte der deutschen chemischen Gesellschaft (A and B Series), 75(3), 291-297. The original publication on the reaction. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19420750309]
[4] Matteson, D. S. (2012). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. A foundational text on boronic acid chemistry. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527648283]
[5] Pilarski, L. T. (2011). Grignard Reagents: New Developments. In The Chemistry of Organomagnesium Compounds (pp. 1-35). John Wiley & Sons, Ltd. A modern overview of Grignard reagent chemistry. [Link: https://onlinelibrary.wiley.com/doi/10.1002/9780470682531.pat0535]
[6] Cammidge, A. N., & Kofod, N. (2004). Purification of boronic acids. Tetrahedron, 60(20), 4389-4392. Discusses purification strategies for boronic acids. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040200400407X]
[7] T. G. Kidd, S. H. Gellman, J. Am. Chem. Soc.2022 , 144 (45), 20591-20600. Provides representative ¹¹B NMR data for boronic acids. [Link: https://pubs.acs.org/doi/10.1021/jacs.2c08323]
[8] Bowie, J. H., & White, P. Y. (1998). The gas phase fragmentation of boronic acids and their esters. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Details mass spectrometry fragmentation patterns. [Link: https://pubs.rsc.org/en/content/articlelanding/1998/p2/a706173h]
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- 7. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cyclopropyl-d5-boronic Acid: Properties, Applications, and Analytical Methodologies
This technical guide provides a comprehensive overview of Cyclopropyl-d5-boronic acid, a deuterated building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physical and chemical properties, explores its critical applications in modern pharmaceutical research, and presents detailed analytical methodologies for its characterization and use.
Core Molecular and Physical Characteristics
This compound is a stable isotope-labeled analog of cyclopropylboronic acid. The replacement of five hydrogen atoms with deuterium imparts a higher molecular weight, a feature that is instrumental in its primary applications.
Key Identifiers and Properties
A summary of the fundamental properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1850305-91-7 | [1][2] |
| Molecular Formula | C₃D₅H₂BO₂ | [1][2] |
| Molecular Weight | 90.928 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 90-95 °C (for non-deuterated analog) | [3][4] |
| Solubility | Soluble in methanol (approx. 3 mg/mL for non-deuterated analog) and DMSO.[3] | |
| Storage Conditions | -20°C, sealed under inert gas, and protected from moisture.[2][5] |
Structural Representation
The chemical structure of this compound features a cyclopropyl ring where five hydrogen atoms are substituted with deuterium, bonded to a boronic acid functional group.
Sources
An In-depth Technical Guide to Cyclopropyl-d5-boronic Acid: Synthesis, Characterization, and Application in Drug Discovery
This guide provides a comprehensive technical overview of Cyclopropyl-d5-boronic acid, a deuterated building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, provides a detailed synthetic protocol, and explores its critical applications in modern medicinal chemistry, with a focus on enhancing metabolic stability and its use in carbon-carbon bond formation.
Introduction: The Significance of Deuterated Building Blocks in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool for optimizing the pharmacokinetic profiles of drug candidates. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This seemingly subtle modification can have profound effects on a molecule's metabolic fate, often leading to a reduced rate of metabolism, decreased formation of toxic metabolites, and an extended half-life in the body.[1] this compound is a prime example of a deuterated building block designed to leverage these benefits. The cyclopropyl moiety itself is a valuable structural motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve potency.[2][3] The pentadeuterated form offers the added advantage of enhanced metabolic stability, making it a highly sought-after reagent for the synthesis of next-generation therapeutics.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis.
| Property | Value | Source |
| CAS Number | 1850305-91-7 | LGC Standards[4] |
| Molecular Formula | C₃D₅H₂BO₂ | MySkinRecipes[5] |
| Molecular Weight | 90.93 g/mol | LGC Standards[4] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | --- |
Molecular Structure:
Caption: Molecular structure of this compound.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a deuterated cyclopropane precursor. The following protocol is a representative method based on established synthetic transformations.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid-d4
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (2.1 g, 91 mmol) in absolute ethanol-d6 (50 mL) under an inert atmosphere (e.g., Argon).
-
Addition of Deuterated Malonate: To the freshly prepared sodium ethoxide-d5 solution, add diethyl malonate-d2 (10 g, 61 mmol) dropwise at room temperature.
-
Cyclopropanation: Add 1,2-dibromoethane-d4 (12.5 g, 65 mmol) to the reaction mixture. Heat the mixture to reflux and maintain for 4 hours.
-
Saponification: After cooling to room temperature, add a solution of sodium hydroxide (10 g, 250 mmol) in D₂O (30 mL). Heat the mixture to reflux for an additional 4 hours to ensure complete saponification of the ester groups.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated DCl in D₂O until the pH is approximately 1. The precipitated solid is collected by filtration, washed with cold D₂O, and dried under vacuum to yield cyclopropane-1,1-dicarboxylic acid-d4.
Part 2: Synthesis of Cyclopropyl-d5-carboxylic acid
-
Decarboxylation: Place the cyclopropane-1,1-dicarboxylic acid-d4 (5 g, 36 mmol) in a distillation apparatus. Heat the solid gently under reduced pressure. The dicarboxylic acid will decarboxylate to form cyclopropyl-d4-carboxylic acid, which can be distilled directly. A subsequent H/D exchange at the carboxylic acid proton with D₂O will yield the final product.
Part 3: Synthesis of Cyclopropyl-d5-bromide
-
Hunsdiecker Reaction: Suspend silver(I) oxide (4.2 g, 18 mmol) in water (50 mL) and add the cyclopropyl-d5-carboxylic acid (3.3 g, 36 mmol). Stir the mixture until a clear solution of silver cyclopropyl-d5-carboxylate is formed. Evaporate the water under reduced pressure.
-
Bromination: Suspend the dried silver salt in anhydrous carbon tetrachloride. Cool the suspension to 0°C and add a solution of bromine (5.8 g, 36 mmol) in carbon tetrachloride dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Isolation: Filter off the silver bromide precipitate. The filtrate contains the desired cyclopropyl-d5-bromide. Carefully distill the solvent to obtain the pure product.
Part 4: Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an argon atmosphere, place magnesium turnings (0.8 g, 33 mmol). Add a small crystal of iodine to initiate the reaction. Add a solution of cyclopropyl-d5-bromide (4.0 g, 32 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
-
Borylation: Cool the Grignard solution to -78°C in a dry ice/acetone bath. Add a solution of trimethyl borate (4.0 g, 38 mmol) in anhydrous THF (20 mL) dropwise, maintaining the temperature below -60°C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M sulfuric acid until the solution is acidic. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield this compound as a white solid.
Applications in Drug Discovery and Development
Enhancing Metabolic Stability: The Deuterium Advantage
A primary application of this compound is in the synthesis of drug candidates with improved metabolic stability. The cyclopropyl group itself can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to ring-opening and the formation of reactive metabolites.[4] Deuteration of the cyclopropyl ring can significantly slow down this metabolic process due to the kinetic isotope effect.
Conceptual Representation of Metabolic Blocking:
Caption: Deuteration slows the rate of metabolic breakdown.
By replacing a metabolically labile cyclopropyl group with its deuterated counterpart, medicinal chemists can often achieve:
-
Reduced systemic clearance: The drug remains in the body for a longer period.
-
Increased half-life: This can lead to less frequent dosing regimens, improving patient compliance.
-
Reduced formation of potentially toxic metabolites: Enhancing the safety profile of the drug candidate.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent for introducing the deuterated cyclopropyl moiety onto aromatic and heteroaromatic scaffolds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most versatile and widely used methods for C-C bond formation in modern organic synthesis.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vial, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-100°C with stirring for 4-12 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired deuterated cyclopropyl-functionalized compound.
Analytical Characterization
The successful synthesis and purity of this compound and its coupled products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals corresponding to the cyclopropyl protons, while ²H NMR will confirm the presence and positions of the deuterium atoms. ¹³C NMR will show characteristic shifts for the cyclopropyl carbons. ¹¹B NMR is useful for characterizing the boronic acid moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, verifying the incorporation of five deuterium atoms.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is a moisture-sensitive compound and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic use allows for the synthesis of novel drug candidates with potentially superior pharmacokinetic properties. The detailed synthetic protocol and application guidelines provided in this document are intended to empower researchers to effectively utilize this important deuterated reagent in their pursuit of innovative and improved therapeutics. The ability to precisely install a metabolically stabilized cyclopropyl group via robust and reliable methods like the Suzuki-Miyaura coupling underscores the importance of such isotopically labeled compounds in advancing the field of drug discovery.
References
-
MySkinRecipes. This compound. [Link]
-
Pharmaffiliates. Cyclopropylboronic acid (BSC). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]
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Di Martino, R. M. C., & others. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 621-642. [Link]
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
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- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Cyclopropyl-d5-boronic Acid: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of Cyclopropyl-d5-boronic acid, a valuable isotopically labeled building block in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical experience. We will delve into its commercial sourcing, plausible synthetic routes, and detailed application protocols, with a focus on the underlying rationale for key experimental choices.
The Strategic Importance of Deuteration: Why this compound?
In the landscape of modern drug discovery, the strategic incorporation of deuterium at specific molecular positions has emerged as a powerful tool to enhance the pharmacokinetic profiles of drug candidates. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a molecule. This is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes, such as Cytochrome P450s, compared to the corresponding carbon-hydrogen (C-H) bond.
The cyclopropyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and modulate pKa. When this valuable structural motif is deuterated, as in this compound, it offers medicinal chemists a building block to introduce a "metabolic shield" at the cyclopropyl ring. This can lead to:
-
Reduced metabolic clearance: Slower enzymatic degradation can lead to a longer drug half-life.
-
Increased drug exposure: A higher concentration of the active pharmaceutical ingredient (API) can be maintained in the bloodstream.
-
Potentially altered metabolite profiles: The formation of undesirable or reactive metabolites may be suppressed.
-
Improved therapeutic index: A more favorable balance between efficacy and toxicity.
This guide will equip you with the necessary information to effectively source and utilize this compound in your research and development endeavors.
Commercial Availability and Sourcing
This compound (CAS Number: 1850305-91-7) is a specialized chemical reagent available from a select number of suppliers who focus on isotopically labeled compounds. It is crucial to note that this may not be a standard off-the-shelf product for all vendors and may require custom synthesis, impacting lead times and cost.
Below is a comparative table of known suppliers. Researchers are advised to contact these vendors directly for the most current information on availability, pricing, purity, and isotopic enrichment.
| Supplier | Website | Notes |
| LGC Standards | Often requires custom synthesis; inquire for quote and lead time.[1] | |
| Alfa Chemistry | Lists the product and emphasizes its use in research.[2] | |
| MySkinRecipes | Provides pricing for small quantities (5mg, 25mg) with stated lead times.[3] | |
| C/D/N Isotopes | A well-known supplier of deuterated compounds; worth inquiring for custom synthesis. | |
| Cambridge Isotope Laboratories, Inc. | A leading producer of stable isotopes and labeled compounds; a primary contact for custom synthesis inquiries. | |
| Sigma-Aldrich (Merck) | While the non-deuterated version is readily available, the d5-analog may be available through their custom synthesis services.[4] | |
| Toronto Research Chemicals (TRC) | Offers a wide range of isotopically labeled compounds and is a likely source for custom synthesis. |
Key Sourcing Considerations:
-
Isotopic Purity: Request a Certificate of Analysis (CoA) to verify the level of deuteration.
-
Chemical Purity: Ensure the material meets the purity requirements for your specific application (e.g., >95% or >98%).
-
Available Quantities: Inquire about scalability if larger quantities are anticipated for later-stage development.
-
Lead Time: Factor in potential custom synthesis timelines into your project planning.
Synthesis of this compound: A Plausible Approach
While proprietary synthesis methods are common for such specialized reagents, a plausible and scientifically sound synthetic route can be extrapolated from established methods for the preparation of non-deuterated cyclopropylboronic acid and general deuteration techniques. The following proposed synthesis is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.
The most common and robust method for synthesizing cyclopropylboronic acid involves the reaction of a cyclopropyl-organometallic species with a borate ester, followed by hydrolysis.[5][6] To introduce the deuterium atoms, a deuterated starting material or a deuteration step during the synthesis is required. A logical approach would involve the use of a deuterated cyclopropyl halide as the starting material.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
PART 1: Preparation of Bromocyclopropane-d5
-
Rationale: The initial step involves the selective bromination of commercially available cyclopropane-d6. N-Bromosuccinimide (NBS) under photochemical initiation is a standard method for radical bromination of alkanes.
-
Procedure:
-
To a solution of cyclopropane-d6 in a suitable solvent (e.g., CCl₄, though safer alternatives should be considered) in a quartz reaction vessel, add N-bromosuccinimide (1.05 equivalents).
-
Irradiate the mixture with a UV lamp at a suitable temperature (e.g., reflux) until the reaction is complete (monitored by GC-MS).
-
Cool the reaction mixture, filter off the succinimide byproduct, and carefully remove the solvent under reduced pressure.
-
Purify the resulting bromocyclopropane-d5 by fractional distillation.
-
PART 2: Formation of the Grignard Reagent
-
Rationale: The formation of an organometallic intermediate is necessary for the subsequent reaction with the borate ester. A Grignard reagent is a common and effective choice.
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of bromocyclopropane-d5 (1.0 equivalent) in anhydrous THF to the activated magnesium, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
PART 3: Borylation and Hydrolysis
-
Rationale: The nucleophilic cyclopropyl-d5 Grignard reagent will attack the electrophilic boron atom of the borate ester. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity and reduced tendency to form over-addition products. The resulting boronic ester is then hydrolyzed to the desired boronic acid.
-
Procedure:
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add a solution of triisopropyl borate (1.1 equivalents) in anhydrous THF, maintaining the temperature below -60 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization or column chromatography.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in drug discovery is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the deuterated cyclopropyl moiety onto aromatic or heteroaromatic scaffolds.[7][8]
General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
Rationale: This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and should be optimized for each specific substrate.
-
Reagent Preparation:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Expert Insight: An excess of the boronic acid is often used to compensate for potential protodeboronation or homocoupling side reactions. The choice of base is substrate-dependent; stronger bases like Cs₂CO₃ may be required for less reactive halides.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Expert Insight: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Buchwald-type ligands like SPhos or XPhos are often effective for challenging couplings.
-
-
Reaction Setup:
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC, LC-MS, or GC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of both the this compound starting material and the final coupled product.
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural confirmation and assessment of residual protons. | A significant reduction or absence of signals corresponding to the cyclopropyl protons. Residual proton signals can be used to quantify isotopic enrichment. |
| ²H NMR | Direct observation of deuterium incorporation. | A signal in the region corresponding to the cyclopropyl group. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the cyclopropyl carbons will be present, potentially showing coupling to deuterium. |
| ¹¹B NMR | Characterization of the boronic acid moiety. | A broad signal characteristic of a boronic acid. The chemical shift can be pH-dependent.[9] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of deuteration. | The molecular ion peak will be shifted by +5 mass units compared to the non-deuterated analog. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | A single major peak indicating the purity of the compound. |
Challenges in NMR Spectroscopy of Boronic Acids:
Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret NMR spectra.[10] To obtain clean spectra, the following strategies can be employed:
-
Use of d4-Methanol: Running the NMR in deuterated methanol can help to break up the boroxine trimers.
-
Rigorous Drying: Ensuring the sample and NMR solvent are scrupulously dry can favor the monomeric boronic acid form.
-
Conversion to a Boronate Ester: Derivatization with a diol, such as pinacol, can provide a stable compound with sharp NMR signals.
Conclusion
This compound is a highly valuable reagent for medicinal chemists seeking to leverage the benefits of deuteration in their drug discovery programs. While its commercial availability may be limited to specialized suppliers and often requires custom synthesis, its potential to improve the metabolic stability and pharmacokinetic properties of drug candidates makes it a worthwhile investment. A sound understanding of its synthesis, application in Suzuki-Miyaura coupling, and the nuances of its analytical characterization, as outlined in this guide, will empower researchers to effectively incorporate this powerful building block into their synthetic strategies.
References
-
MySkinRecipes. This compound. [Link]
- Google Patents. Method for preparing cyclopropyl boronic acid.
-
Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
-
Royal Society of Chemistry. Supplementary Material. [Link]
-
Eureka | Patsnap. Method for preparing cyclopropyl boronic acid. [Link]
-
Isotope Science / Alfa Chemistry. This compound. [Link]
-
ResearchGate. ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]
-
Oakwood Chemical. Cyclopropyl boronic acid. [Link]
-
PubMed. Synthesis of deuterated acids and bases using bipolar membranes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. [Link]
-
NIH. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]
-
ZEOtope. Phenyl Boronic Acid-d5. [Link]
-
Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. This compound [myskinrecipes.com]
- 4. 环丙基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
1H NMR and 13C NMR data for Cyclopropyl-d5-boronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Cyclopropyl-d5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. As a deuterated analog, this compound presents unique spectroscopic features that are critical for its identification and application in fields such as medicinal chemistry and metabolic studies. This document, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data presentation to explain the causal relationships behind the spectral characteristics, offering field-proven insights into experimental design, data interpretation, and potential challenges. We will explore the profound impact of deuterium labeling on the NMR spectra, detail best-practice protocols for data acquisition, and provide authoritative grounding for the principles discussed.
Introduction: The Significance of Isotopic Labeling in Boronic Acids
This compound (C₃H₂D₅BO₂) is a stable isotope-labeled analog of cyclopropylboronic acid. The cyclopropyl motif is of significant interest in drug discovery, valued for its ability to introduce conformational rigidity and metabolic stability. The deuterated version is particularly valuable for:
-
Mechanistic Studies: Tracking the metabolic fate of the cyclopropyl group in biological systems.
-
Quantitative Analysis: Serving as an internal standard in mass spectrometry-based assays due to its distinct mass.
-
NMR Spectroscopy: Simplifying complex proton spectra and enabling advanced structural studies.
Understanding the NMR profile of this compound is paramount for verifying its isotopic purity and structural integrity. This guide provides the foundational knowledge for interpreting its unique spectral signature.
Molecular Structure
The structure of this compound features a cyclopropane ring where all five hydrogen atoms have been replaced by deuterium.
Caption: Structure of this compound.
Predicted NMR Data & Interpretation
Direct experimental spectra for this specific isotopologue are not widely published. The following data is expertly predicted based on the known spectrum of its non-deuterated counterpart, Cyclopropylboronic acid[1][2], and the established principles of NMR spectroscopy for deuterated and boron-containing compounds.
¹H NMR Spectroscopy
The primary utility of d5 labeling is the near-complete removal of proton signals from the cyclopropyl moiety, dramatically simplifying the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comments |
|---|---|---|---|---|
| ~8.0 - 9.0 | Broad Singlet | 2H | B(OH )₂ | Chemical shift is highly dependent on concentration, temperature, and residual water. Signal will exchange upon D₂O addition. |
| Trace signals < 0.8 | Multiplet | <0.05H | Residual CH | Expected to be negligible (>98% deuteration is common).[3] |
Expert Interpretation:
-
Absence of Cyclopropyl Protons: In the non-deuterated analog, the cyclopropyl protons appear as complex multiplets between δ -0.20 and 0.60 ppm.[1] The defining characteristic of the this compound ¹H spectrum is the absence of these signals. Any residual signal in this region is indicative of incomplete deuteration.
-
The Boronic Acid Protons (B(OH)₂): The two hydroxyl protons on the boron atom are acidic and exchange rapidly. This leads to a single, broad resonance. Its chemical shift is highly variable and sensitive to the solvent environment. Using a hydrogen-bonding solvent like DMSO-d₆ is advantageous as it slows the exchange rate compared to solvents like CDCl₃, resulting in a more distinct, albeit still broad, peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides direct evidence of the deuterated carbon skeleton but comes with its own set of interpretive challenges due to the presence of both deuterium and boron.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹H) | Multiplicity (¹³C-²H) | Assignment | Comments |
|---|---|---|---|---|
| ~0 - 5 | Singlet | Multiplet | C D-B | Signal is expected to be extremely broad, and potentially unobservable, due to quadrupolar broadening from the adjacent boron atom.[4][5] |
| ~5 - 10 | Singlet | Multiplet (Triplet-like) | C D₂ | The signal will be split into a multiplet by the two attached deuterium atoms (spin I=1). |
Expert Interpretation:
-
The Challenge of the ipso-Carbon (C-B): The carbon atom directly attached to boron is notoriously difficult to observe in ¹³C NMR.[5][6] This is due to "quadrupolar broadening." Boron has two NMR-active isotopes, ¹¹B (80.4% abundance, spin I=3/2) and ¹⁰B (19.6%, spin I=3), which are quadrupolar nuclei. These nuclei relax very quickly, causing a significant broadening of the signal of any directly attached carbon, often to the point where it disappears into the baseline.[5][7] This is a critical insight for any scientist working with organoboron compounds.
-
Deuterium Coupling (¹J_CD): While standard ¹³C NMR is proton-decoupled, the deuterium nuclei will still couple to the carbons.[8] A CD₂ group will typically appear as a 1:2:1 triplet-like multiplet, and a CD group as a 1:1:1 triplet. This fine structure is definitive proof of deuteration at those positions.
-
Upfield Isotope Shift: Deuteration typically causes a small upfield shift (lower ppm value) for the attached carbon atom compared to its protonated counterpart.
Recommended Experimental Protocols
To obtain high-quality NMR data for this compound, a carefully designed experimental approach is crucial.
Sample Preparation
-
Solvent Selection: DMSO-d₆ is the recommended solvent. It is an excellent solvent for boronic acids and its ability to form hydrogen bonds helps in observing the B(OH)₂ protons.
-
Concentration: Due to the low sensitivity of ¹³C NMR and the potential for broad signals, a relatively high concentration is advised (e.g., 20-50 mg in 0.6 mL of solvent).
-
Water Content: Boronic acids can form anhydrides (boroxines) upon dehydration.[9] Ensure the deuterated solvent is of high purity and handle the sample in a dry environment to maintain its monomeric boronic acid form.
NMR Data Acquisition Workflow
The following workflow outlines a best-practice approach for characterizing this compound.
Caption: Recommended workflow for NMR analysis.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Key Parameter: Ensure the spectral width covers the region from -1 to 12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30 or similar).
-
Number of Scans (ns): A high number of scans (e.g., >1024) is recommended to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Quadrupolar-broadened carbons relax slowly. Using a longer relaxation delay (e.g., 5-10 seconds) can sometimes aid in the detection of the elusive C-B signal.
Conclusion
The NMR analysis of this compound is a study in the practical consequences of isotopic labeling and the fundamental properties of organoboron compounds. The ¹H NMR spectrum is defined by the absence of signals from the cyclopropyl ring, with the primary observable feature being the broad, exchangeable B(OH)₂ protons. The ¹³C NMR spectrum confirms the deuterated carbon skeleton through characteristic C-D coupling patterns, but the direct observation of the carbon attached to boron is challenging due to quadrupolar broadening. By employing the robust experimental protocols and interpretive principles outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this important labeled compound, ensuring the integrity of their subsequent studies.
References
-
Bernd Wrackmeyer. (2006). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. ResearchGate. Available at: [Link]
-
iChemical. (n.d.). Cyclopropylboronic acid, CAS No. 411235-57-9. iChemical. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary information. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of B 2 O(Ph)(OH)(ttp) (OH proton at d −9.22 not shown). ResearchGate. Available at: [Link]
-
Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). University of Regensburg. Available at: [Link]
-
Reddit User Discussion. (2014). Effect of boron groups on 13 C NMR chemical shift. Reddit. Available at: [Link]
-
Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.). Nagoya University. Available at: [Link]
-
University of Ottawa. (n.d.). 13 Carbon NMR. University of Ottawa NMR Facility. Available at: [Link]
-
Raines Lab, MIT. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. MIT. Available at: [Link]
-
ResearchGate. (2017). Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
Cole, T. E. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]
-
University of Calgary. (n.d.). Coupling in 13C NMR spectra. University of Calgary. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]
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- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
A Technical Guide to the Stability and Storage of Cyclopropyl-d5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Isotopically Labeled Cyclopropyl Boronic Acids
Cyclopropyl-d5-boronic acid, a deuterated analogue of cyclopropylboronic acid, is an increasingly important building block in modern medicinal chemistry and drug development. The incorporation of a cyclopropyl moiety can significantly influence the metabolic stability, potency, and pharmacokinetic profile of a drug candidate. Furthermore, the presence of deuterium isotopes provides a valuable tool for mechanistic studies, reaction tracking, and as a means to alter metabolic pathways (kinetic isotope effect). However, the utility of this valuable reagent is intrinsically linked to its stability and proper handling. This guide provides an in-depth understanding of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive applications.
I. Chemical Stability Profile of this compound
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Understanding the principles behind these pathways is crucial for mitigating degradation.
Protodeboronation: A Key Consideration
Protodeboronation is a common degradation pathway for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. The rate of this reaction is highly dependent on the nature of the organic substituent, pH, and the presence of catalysts.
Fortunately, cyclopropyl boronic acids exhibit remarkable resistance to protodeboronation compared to many other classes of boronic acids.[1][2] Studies have shown that cyclopropyl and vinyl boronic acids undergo very slow protodeboronation.[1] This inherent stability is a significant advantage in synthetic applications. However, it is important to note that prolonged exposure to harsh acidic or basic conditions can still promote this degradation pathway.
Mechanism of Protodeboronation:
Caption: Simplified pathway of protodeboronation.
Oxidative Degradation: The Silent Threat
Boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding alcohol (cyclopropanol-d5 in this case) and boric acid.[3] This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack by reactive oxygen species (ROS).[3]
Mechanism of Oxidative Degradation:
Caption: General pathway for oxidative degradation of boronic acids.
II. Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are based on safety data sheets for analogous compounds and general best practices for handling air- and moisture-sensitive reagents.[4][5]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C[4] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[4][5] | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |
| Container | Tightly sealed, opaque container[4][5] | Prevents ingress of air and moisture. Opaque containers protect the compound from light, which can potentially catalyze degradation. |
| Moisture | Store in a dry environment (e.g., desiccator)[4][5][6][7] | Cyclopropylboronic acid is hygroscopic, and moisture can lead to the formation of boroxines (anhydrides) or hydrolysis. |
Safe Handling Procedures
Proper handling techniques are as crucial as storage conditions for maintaining the quality of this compound.
Step-by-Step Handling Protocol:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.
-
Weighing: If possible, weigh the required amount in a glove box. If a glove box is unavailable, quickly weigh the compound in a fume hood and immediately reseal the container.
-
Resealing: After dispensing, purge the container with an inert gas before tightly resealing it.
-
Cleaning: Clean any spills promptly and decontaminate glassware thoroughly.
III. Assessing the Stability of this compound
Regularly assessing the purity and stability of this compound is a good laboratory practice, especially for long-term storage or before use in critical applications.
Analytical Techniques for Stability Assessment
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C) | Can be used to confirm the structure and identify the presence of degradation products such as cyclopropane-d5 (from protodeboronation) or cyclopropanol-d5 (from oxidation).[1][3] |
| High-Performance Liquid Chromatography (HPLC) | A powerful technique for assessing the purity of the compound and quantifying any impurities or degradation products. |
| Mass Spectrometry (MS) | Can be used to confirm the molecular weight of the compound and identify degradation products. |
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound.
IV. Conclusion: Ensuring Success in Synthesis
The unique properties of this compound make it a powerful tool in the arsenal of medicinal and synthetic chemists. By understanding its inherent stability characteristics and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent. This diligence will translate into more reliable and reproducible experimental outcomes, ultimately accelerating the pace of drug discovery and development.
V. References
-
Zhang, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020573118. [Link]
-
Chemdox. (2025, June 10). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]
-
Wang, Y., & Li, W. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid D5. Retrieved from [Link]
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Mphahamele, P. A., et al. (2007). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 96(7), 1845-1855. [Link]
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Patel, K., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]
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Batey, R. A., et al. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523. [Link]
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Li, D., et al. (2015). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules, 20(4), 6814-6836. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
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Pilco, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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A Technical Guide to the Synthesis of Cyclopropyl-d5-boronic Acid for Pharmaceutical Research
Abstract: This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway for producing cyclopropyl-d5-boronic acid, a valuable building block for the pharmaceutical industry. The synthesis commences from commercially available deuterated precursors and proceeds through the key intermediates cyclopropyl-d5-carboxylic acid and cyclopropyl-d5-bromide. We will elucidate the causal chemistry behind each synthetic step, provide detailed experimental protocols, and discuss the critical parameters necessary for successful execution, purification, and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage deuterated intermediates to enhance the pharmacokinetic profiles of novel therapeutics.
Chapter 1: The Strategic Role of Deuterated Cyclopropyl Boronic Acids in Modern Drug Discovery
The incorporation of deuterium into drug candidates is a powerful and increasingly utilized strategy in medicinal chemistry.[1] This approach, often termed "deuterium-enabled medicine," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve C-H bond cleavage to proceed more slowly at a deuterated position. In the context of drug metabolism, this can significantly impact the pharmacokinetics of a molecule.
Many drugs are metabolized by cytochrome P450 enzymes, a process that frequently involves the oxidation of a C-H bond. By selectively replacing hydrogen with deuterium at a metabolic "soft spot," the rate of metabolism can be slowed, potentially leading to:
-
Increased drug exposure and half-life: A lower metabolic rate can result in higher plasma concentrations and a longer duration of action.
-
Reduced formation of toxic metabolites: If a metabolic pathway leads to a harmful byproduct, deuteration can decrease its formation.
-
Improved safety and tolerability profiles: A more predictable metabolic profile can lead to fewer side effects.
The cyclopropyl group is a highly sought-after motif in drug design. Its unique conformational and electronic properties, stemming from its inherent ring strain, often confer improved potency, selectivity, and metabolic stability to drug molecules.[2] Combining the benefits of the cyclopropyl ring with the advantages of deuteration makes this compound an exceptionally valuable building block. It allows for the direct introduction of a metabolically stabilized cyclopropyl group into a wide range of molecular scaffolds via robust cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]
Chapter 2: Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful planning and execution. The overall strategy is predicated on constructing the deuterated cyclopropane ring from acyclic, deuterated precursors, followed by functional group interconversions to arrive at the final product.
A logical retrosynthetic analysis breaks the synthesis down as follows:
-
Final Target: The C-B bond of this compound can be readily formed from a corresponding organometallic species, such as a Grignard reagent. This points to cyclopropyl-d5-magnesium bromide as the immediate precursor.
-
Grignard Precursor: The Grignard reagent is synthesized from its corresponding alkyl halide, cyclopropyl-d5-bromide.
-
Deuterated Bromide: The conversion of a carboxylic acid to a bromide (losing one carbon) is a classic transformation. The Hunsdiecker reaction or a modern variant is a suitable method, making cyclopropyl-d5-carboxylic acid the next key intermediate.[3]
-
Deuterated Carboxylic Acid: Building the perdeuterated cyclopropane ring is the core challenge. A plausible approach involves a cyclization reaction using a fully deuterated, linear starting material. A malonic ester synthesis using a deuterated 1,3-dihalopropane (e.g., 1,3-dibromo-d6-propane) provides a reliable method to construct the cyclopropane-d4-dicarboxylate, which can then be converted to the desired d5-acid.[3][4]
This multi-stage approach ensures high isotopic enrichment and provides a clear, logical path from commercially available deuterated starting materials to the final, high-value product.
Caption: Retrosynthetic pathway for this compound.
Chapter 3: Synthesis of Key Intermediate: Cyclopropyl-d5-carboxylic Acid
This synthesis is a three-part process involving the formation of the deuterated cyclopropane ring, followed by hydrolysis, decarboxylation, and a final H/D exchange to achieve the d5 isotopic labeling.
Protocol 3.1: Synthesis of Diethyl cyclopropane-d4-1,1-dicarboxylate
This step utilizes a classic malonic ester synthesis to form the cyclopropane ring from a perdeuterated linear precursor.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly flame-dried or oven-dried.
-
Reagent Charging: To the flask, add sodium ethoxide (2.2 equivalents) and anhydrous ethanol under a positive pressure of nitrogen.
-
Malonate Addition: Slowly add diethyl malonate (1.0 equivalent) to the stirred solution via the dropping funnel.
-
Alkylation: Add 1,3-dibromo-d6-propane (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude diethyl cyclopropane-d4-1,1-dicarboxylate.
Protocol 3.2: Synthesis of Cyclopropane-d5-carboxylic Acid
This protocol involves saponification, decarboxylation, and a crucial H/D exchange step.
-
Saponification: To the crude diester from the previous step, add a solution of potassium hydroxide (3.0 equivalents) in D₂O. Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed.
-
Acidification & Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated DCl in D₂O until the pH is ~1. Gently heat the solution to 50-60 °C. The dicarboxylic acid intermediate will decarboxylate, evidenced by the evolution of CO₂ gas. Continue heating until gas evolution ceases.
-
H/D Exchange: Make the solution basic again by adding potassium carbonate. The remaining C-H bond at the C1 position is now acidic and will undergo exchange with the D₂O solvent. Stir the basic solution at room temperature overnight to ensure complete exchange.
-
Isolation: Re-acidify the solution with DCl/D₂O and extract the product with diethyl ether (3x). Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to yield the target Cyclopropane-d5-carboxylic acid.[5] The product can be further purified by vacuum distillation.
Chapter 4: Synthesis of Key Precursor: Cyclopropyl-d5-bromide
The conversion of the carboxylic acid to the bromide is achieved via a modified Hunsdiecker (bromodecarboxylation) reaction. This avoids the use of toxic mercury or silver salts.[3]
Protocol 4.1: Bromodecarboxylation
-
Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, add cyclopropyl-d5-carboxylic acid (1.0 equivalent) and a suitable solvent such as carbon tetrachloride. Add lead(IV) tetraacetate (1.0 equivalent).[3]
-
Bromination: Heat the mixture to 80 °C. In batches, carefully add lithium bromide (6.0 equivalents).[3]
-
Reaction: Maintain the reaction at 80 °C for 8-10 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture and filter off the solid lead bromide precipitate.
-
Purification: Carefully distill the filtrate under reduced pressure. Caution: Cyclopropyl bromide is volatile. Collect the fraction corresponding to cyclopropyl-d5-bromide. The purity should be assessed by GC-MS to confirm identity and isotopic enrichment.
Chapter 5: Core Protocol: Grignard Route to this compound
This final stage involves the formation of a deuterated Grignard reagent and its subsequent reaction with a borate ester. Strict anhydrous conditions are paramount for the success of this reaction.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 5.1: Synthesis and Borylation
| Reagent | Molar Eq. | MW ( g/mol ) | Density | Amount | Notes |
| Magnesium Turnings | 1.2 | 24.31 | - | (calc.) | Must be dry and activated. |
| Cyclopropyl-d5-bromide | 1.0 | 125.99 | ~1.39 | (calc.) | Must be anhydrous. |
| Trimethyl borate | 1.3 | 103.91 | 0.932 | (calc.) | Distill before use. |
| Anhydrous THF | - | 72.11 | 0.889 | (solvent) | Distill from Na/benzophenone. |
| Hydrochloric Acid (2M) | - | - | - | (workup) | Used for quenching and hydrolysis. |
-
Grignard Formation:
-
Place magnesium turnings (1.2 eq.) and a small crystal of iodine into a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a small amount of a solution of cyclopropyl-d5-bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Initiate the reaction by gentle warming with a heat gun until the iodine color disappears.
-
Once initiated, add the remaining cyclopropyl-d5-bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour until most of the magnesium is consumed.
-
-
Borylation:
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (1.3 eq.) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula. A white precipitate will form.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2M aqueous HCl.
-
Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Separate the layers and extract the aqueous phase with diethyl ether or MTBE (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
-
Chapter 6: Purification and Analytical Characterization
Crude cyclopropyl boronic acid often contains its trimeric anhydride (boroxine). Purification is essential and can typically be achieved by recrystallization.
-
Purification: Recrystallization from a mixed solvent system, such as dichloromethane/hexane or by slurrying in a non-polar solvent like n-hexane, is often effective.
-
Characterization: The identity, purity, and isotopic incorporation of the final product must be confirmed by a suite of analytical techniques.
-
¹H NMR: Should show a significant reduction or absence of signals in the cyclopropyl region (approx. 0.5-1.0 ppm) compared to the non-deuterated standard. Residual proton signals can be used to quantify isotopic purity.
-
¹³C NMR: The spectrum will be simplified due to C-D coupling. Carbons attached to deuterium will appear as multiplets with lower intensity.
-
¹¹B NMR: A broad singlet between 28-32 ppm is characteristic of a tri-coordinate boronic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular weight and, therefore, the successful incorporation of five deuterium atoms. The observed mass should correspond to the formula C₃D₅H₂BO₂.
-
Chapter 7: Safety Considerations
-
Grignard Reagents: Are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Solvents: Anhydrous ethers like THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
Reagents: Trimethyl borate is flammable and toxic. Lead(IV) tetraacetate is toxic. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: The decarboxylation step evolves CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
References
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Li, G., et al. (2023). Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. Chemical Science, 14(20), 5485-5491. [Link]
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Procter, D. J., et al. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(38), 13370-13374. [Link]
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Gassman, P. G., & Burns, S. J. (1988). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 1988(1), 1-10. [Link]
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A Technical Guide to the Synthesis of Cyclopropyl-d5-boronic Acid from Cyclopropyl Formic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability and optimize pharmacokinetic profiles.[1] Cyclopropyl-d5-boronic acid serves as a critical, isotopically labeled building block for introducing the metabolically robust deuterated cyclopropyl moiety into drug candidates.[2][3] This guide provides an in-depth, technically-grounded pathway for the synthesis of this compound, commencing from the readily available starting material, cyclopropyl formic acid. The proposed synthetic strategy navigates through key intermediates, including cyclopropylamine and cyclopropyl bromide, culminating in a state-of-the-art iridium-catalyzed C-H activation/deuteration protocol. Each step is rationalized to provide not just a procedure, but a framework for understanding the underlying chemical principles and experimental choices.
Strategic Overview: A Multi-Step Approach to a Complex Target
The synthesis of this compound from cyclopropyl formic acid is a non-trivial endeavor that necessitates a multi-step sequence. The core challenges lie in the robust nature of the cyclopropane ring's C-H bonds and the need to introduce five deuterium atoms with high efficiency. A direct deuteration of the starting material or the final product is impractical due to the lack of suitably acidic protons and the potential for ring-opening under harsh conditions.[4][5]
Our strategy, therefore, involves the systematic conversion of the initial carboxylic acid into an intermediate that is amenable to both borylation and subsequent exhaustive deuteration. The chosen pathway proceeds through the formation of a stable cyclopropyl boronic acid pinacol ester, which then undergoes a robust deuteration procedure prior to final deprotection.
Caption: Overall synthetic workflow from cyclopropyl formic acid to the target compound.
Part I: Synthesis of the Boronic Ester Intermediate
The initial phase of the synthesis focuses on converting cyclopropyl formic acid into a stable boronic ester. This intermediate is ideal for the subsequent deuteration step, as the pinacolato group protects the boronic acid moiety and enhances its stability and handling characteristics. The pathway leverages well-established named reactions, adapted for the cyclopropyl system.
Step 1: Cyclopropyl Formic Acid to Cyclopropylamine
The transformation of a carboxylic acid to a primary amine, with the loss of one carbon atom, is efficiently achieved via the Hofmann rearrangement.
-
1a: Amide Formation: The carboxylic acid is first converted to its corresponding amide. This is typically done by activating the carboxyl group, for instance, by forming the acid chloride, followed by reaction with ammonia.
-
1b: Hofmann Rearrangement: The resulting cyclopropanecarboxamide is then treated with a solution of bromine and sodium hydroxide. This classic rearrangement proceeds through an isocyanate intermediate, which is hydrolyzed in situ to yield cyclopropylamine.[6][7] This method is highly reliable for producing primary amines from amides.
Step 2: Cyclopropylamine to Cyclopropyl Bromide
With the amine in hand, we can introduce a bromine atom, which will serve as the handle for the subsequent borylation step. This is accomplished through a Sandmeyer-type reaction.
-
Diazotization: Cyclopropylamine is treated with sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C) to form the unstable cyclopropyldiazonium salt.[8][9]
-
Bromination: The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the substitution of the diazo group with bromide, yielding cyclopropyl bromide.[8]
Step 3: Cyclopropyl Bromide to Cyclopropyl Boronic Acid Pinacol Ester
The final step in this sequence is the conversion of the bromide to the boronic ester. This is most commonly achieved via an organometallic intermediate.
-
Grignard Formation: Cyclopropyl bromide reacts with magnesium metal in an anhydrous ether solvent, such as THF, to form the corresponding Grignard reagent, cyclopropylmagnesium bromide.[10][11][12]
-
Borylation: The Grignard reagent is then added to a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester) at low temperature. This electrophilic boron species readily reacts with the nucleophilic Grignard reagent to form the desired cyclopropyl boronic acid pinacol ester after an aqueous workup.[13]
Part II: The Core Deuteration Step via C-H Activation
This phase represents the most critical and technically demanding part of the synthesis. Achieving perdeuteration of the cyclopropane ring requires the activation of its strong C(sp³)–H bonds. Modern transition-metal catalysis provides a powerful solution. Iridium-based catalyst systems are particularly effective for hydrogen isotope exchange (HIE) reactions, capable of activating otherwise inert C-H bonds and facilitating exchange with a deuterium source like D₂O.[1][14]
Caption: Simplified mechanism for Iridium-catalyzed Hydrogen Isotope Exchange (HIE).
The cyclopropyl boronic acid pinacol ester is subjected to an iridium catalyst, such as [Ir(cod)OMe]₂, with a suitable ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) in the presence of heavy water (D₂O) as the deuterium source. The reaction is heated to allow for multiple cycles of C-H bond activation and deuteration, eventually leading to the exchange of all five hydrogen atoms on the cyclopropyl ring for deuterium.
Part III: Final Deprotection
The concluding step is the hydrolysis of the pinacol ester to yield the final target molecule. This is a straightforward procedure involving treatment of the deuterated ester with an aqueous acid, followed by extraction and purification to yield the final white solid, this compound.
Experimental Protocols & Data
Protocol A: Synthesis of Cyclopropyl Boronic Acid Pinacol Ester
-
Amidation: To a solution of cyclopropyl formic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Evaporate the solvent and excess reagent under reduced pressure. Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (2.5 eq). Stir for 1 hour and extract the product, cyclopropanecarboxamide, with ethyl acetate.
-
Hofmann Rearrangement: Prepare a solution of NaOH (2.2 eq) in water. Cool to 0 °C and slowly add bromine (1.1 eq). Add a solution of cyclopropanecarboxamide (1.0 eq) in water to the cold sodium hypobromite solution. Warm the mixture to 70 °C for 1 hour. Isolate the volatile cyclopropylamine product by distillation.[15][16]
-
Bromination: Dissolve cyclopropylamine (1.0 eq) in 48% HBr (3.0 eq) at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution and warm to 60 °C until nitrogen evolution ceases. Extract the cyclopropyl bromide product with ether.[17][18]
-
Borylation: To a flame-dried flask containing magnesium turnings (1.5 eq) under argon, add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF to initiate Grignard formation. Once the reaction is complete, cool the solution to -78 °C and add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl and extract with ether. Purify by column chromatography.[10][12]
Protocol B: Perdeuteration of Cyclopropyl Boronic Acid Pinacol Ester
-
In a sealed vial under an argon atmosphere, combine cyclopropyl boronic acid pinacol ester (1.0 eq), [Ir(cod)OMe]₂ (2.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (5.5 mol%).
-
Add D₂O (20 eq) as the deuterium source and solvent.
-
Seal the vial tightly and heat the mixture to 100-120 °C with vigorous stirring for 48-72 hours.
-
Cool the reaction to room temperature, extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The extent of deuteration should be confirmed by ¹H NMR and Mass Spectrometry.
Protocol C: Deprotection to this compound
-
Dissolve the crude this compound pinacol ester in a 10:1 mixture of THF and 1M HCl.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound as a solid.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| A1 | Amidation | Cyclopropyl Formic Acid | Cyclopropanecarboxamide | 85-95 | >98 |
| A2 | Hofmann Rearrangement | Cyclopropanecarboxamide | Cyclopropylamine | 70-80 | >97 |
| A3 | Bromination | Cyclopropylamine | Cyclopropyl Bromide | 65-75 | >98 |
| A4 | Borylation | Cyclopropyl Bromide | Cyclopropyl Boronic Acid Pinacol Ester | 75-85 | >99 |
| B | Deuteration | Cyclopropyl Boronic Acid Pinacol Ester | This compound Pinacol Ester | 60-70 | >98% D |
| C | Deprotection | This compound Pinacol Ester | This compound | >95 | >99 |
Conclusion and Outlook
The synthesis outlined in this guide provides a comprehensive and robust pathway for the preparation of this compound from an inexpensive and accessible starting material. While the route is multi-step, it relies on well-understood and scalable chemical transformations, coupled with a modern catalytic C-H activation step for the critical deuteration. This approach provides researchers and process chemists with a practical blueprint for accessing this valuable isotopically labeled building block, thereby facilitating the development of next-generation pharmaceuticals with enhanced drug metabolism and pharmacokinetic properties. The continued advancement in C-H activation catalysis may soon offer even more direct and efficient methods for such transformations.
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- 8. researchgate.net [researchgate.net]
- 9. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. audreyli.com [audreyli.com]
- 13. Optimization of the Synthesis Method of Cyclopropylboronic Acid - Career Henan Chemical Co. [coreychem.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 17. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine [authors.library.caltech.edu]
- 18. lookchem.com [lookchem.com]
Methodological & Application
Application Notes and Protocols for Cyclopropyl-d5-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Isotopically Labeled Cyclopropyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its mild conditions, functional group tolerance, and the commercial availability of diverse boronic acid building blocks.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds with high efficiency, making it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry.[2][4]
A structural motif of increasing significance in drug design is the cyclopropyl group. Its unique steric and electronic properties can profoundly influence a molecule's conformation, metabolic stability, and biological activity.[4][5] When combined with isotopic labeling, specifically the replacement of hydrogen with its stable, heavy isotope deuterium, we unlock a powerful strategy for drug discovery and development. The incorporation of a deuterated cyclopropyl moiety, introduced via cyclopropyl-d5-boronic acid, can significantly alter the pharmacokinetic and metabolic profile of a drug candidate.[6][7][8]
These "heavy" drugs often exhibit enhanced metabolic stability due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond.[8] This can lead to reduced metabolic clearance, longer half-life, decreased formation of potentially toxic metabolites, and an improved overall therapeutic index.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[1][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl bromide, iodide, or chloride) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[2][9][10]
-
Transmetalation: The crucial carbon-carbon bond-forming step involves the transfer of the organic group from the boron atom to the palladium center. This process requires activation of the organoboron species by a base. The base coordinates to the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which facilitates the transfer of the cyclopropyl-d5 group to the Pd(II) center, displacing the halide.[3][9]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Pd(II) complex. This forms the desired cyclopropyl-d5-arylated product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][9]
Caption: Suzuki-Miyaura catalytic cycle using this compound.
Considerations for Cyclopropyl and Deuterated Substrates
-
Protodeboronation: Cyclopropylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of cyclopropane and boric acid.[5][11][12] This decomposition pathway reduces the yield of the desired coupled product. Careful selection of the base and minimizing water content can mitigate this issue.[13] The presence of deuterium on the cyclopropyl ring is not expected to significantly alter the rate of protodeboronation, as the key C-B bond cleavage is the primary event.
-
Kinetic Isotope Effect (KIE): The primary value of using this compound lies in the properties of the final product. The C-D bonds are stronger than C-H bonds, and thus, are broken more slowly in enzymatic metabolic processes. This can be particularly advantageous for cyclopropyl rings, which can be metabolically opened. Deuteration can slow this process, enhancing the drug's stability and half-life.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol provides a general procedure that has proven effective for the coupling of various aryl bromides with cyclopropylboronic acid and is expected to be directly applicable for the deuterated analog.[5][14] Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Reagents
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02–0.05 equiv)
-
Tricyclohexylphosphine (PCy₃) or SPhos (0.04–0.10 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄) or Cesium Fluoride (CsF) (2.0–3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Deionized Water (optional, can accelerate some reactions but may increase protodeboronation)[14]
Reaction Setup Workflow
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. audreyli.com [audreyli.com]
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Cyclopropyl-d5-boronic Acid for Pharmaceutical Research
Introduction
In the landscape of modern drug discovery, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules, particularly for forging C(sp²)–C(sp²) bonds.[1] Its versatility, mild reaction conditions, and high functional group tolerance have made it an indispensable tool for medicinal chemists.[1][2] A recurring and highly valued structural motif in pharmaceuticals is the cyclopropyl group, known for its ability to improve metabolic stability, binding affinity, and other key pharmacological properties.
This guide focuses on a specialized reagent, Cyclopropyl-d5-boronic acid , which combines the structural benefits of the cyclopropyl ring with the strategic advantages of isotopic labeling. The substitution of hydrogen with its stable, heavier isotope, deuterium (D), is a powerful strategy in drug development.[3] This modification can profoundly influence a drug's pharmacokinetic profile by slowing its metabolism—a phenomenon known as the Kinetic Isotope Effect (KIE).[4] By "hardening" metabolically vulnerable positions, deuterium labeling can lead to longer drug half-lives, reduced formation of toxic metabolites, and improved therapeutic profiles.[3][5][6]
These application notes provide a comprehensive technical framework for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic principles that govern catalyst and reagent selection, provide detailed, field-proven protocols, and offer guidance on troubleshooting and product characterization, with a specific focus on verifying deuterium retention.
Scientific & Mechanistic Principles
A deep understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[7][8]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: An active Pd(0) complex, typically bearing phosphine ligands, initiates the cycle by inserting into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X). This forms a Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl.[2][9] Couplings involving less reactive chlorides often demand more active, specialized catalyst systems.[9][10]
-
Transmetalation: This is the crucial step where the organic fragment is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the cyclopropyl-d5 group to the Pd(II) center and displaces the halide.
-
Reductive Elimination: The two organic fragments (the aryl group and the cyclopropyl-d5 group) on the palladium center couple and are eliminated from the coordination sphere. This step forms the final C-C bond, regenerates the active Pd(0) catalyst, and allows the cycle to continue.[7][8]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively.[2] Pd(II) sources must first be reduced in situ to the active Pd(0) state, often by a phosphine ligand or another reagent.[12] Using pre-catalysts, which are designed to generate the active LPd(0) species under mild conditions, can be highly effective for challenging couplings.[1][13]
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior for coupling aryl chlorides and sterically hindered substrates.[14][15] They accelerate both oxidative addition and reductive elimination, leading to higher catalyst turnover numbers.[14]
-
Base: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid formed during the reaction.[16] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[16] The choice of base can significantly impact yield, and must be matched to the substrates, as some functional groups may be base-sensitive.[17] For instance, potassium fluoride (KF) can be effective for substrates with base-labile groups.[11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is typical.[16] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]
Experimental Protocols & Methodologies
The following protocols are designed as a robust starting point. Optimization may be required based on the specific aryl or heteroaryl halide used.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Notes |
| This compound | ≥98% purity, ≥98% D-incorporation | Handle under inert atmosphere; moisture sensitive. |
| Aryl/Heteroaryl Halide | ≥98% purity | Substrate. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Common Pd(II) precursor. |
| SPhos (Ligand) | ≥98% purity | Buchwald ligand, effective for many substrates. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥99% | Base. Must be finely powdered for best results. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Reaction solvent. Must be degassed. |
| Deionized Water | High purity | Co-solvent. Must be degassed. |
| Standard Glassware | --- | Oven-dried prior to use. |
| Inert Atmosphere System | --- | Schlenk line or glovebox with N₂ or Ar. |
General Protocol for Suzuki-Miyaura Coupling
This procedure details a representative coupling between an aryl bromide and this compound.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk flask.
-
Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[7]
-
Filter the solution and concentrate the solvent under reduced pressure.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure deuterated product.[7]
Caption: Fig. 2: General Experimental Workflow.
Characterization & Data Interpretation
Verifying the structure and, critically, the isotopic incorporation of the final product is essential. A combination of NMR and Mass Spectrometry is the gold standard for this analysis.[18][19]
-
¹H NMR: In the proton NMR spectrum, the signal corresponding to the cyclopropyl protons should be absent or significantly diminished, providing the first strong evidence of successful deuterium incorporation.[20]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the cyclopropyl group confirms the presence and location of the deuterium labels.[20]
-
Mass Spectrometry (LC-MS or GC-MS): Mass spectrometry provides definitive proof of deuteration by showing the expected mass shift in the molecular ion peak. For a fully d5-labeled cyclopropyl group, the product's mass will be 5 daltons higher than its non-deuterated analog.[20] This also allows for the assessment of isotopic purity.[18]
A combination of these techniques provides a complete analytical picture, confirming molecular structure, purity, and the extent of isotopic labeling.[18][20]
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Impure/Wet Solvents or Reagents.3. Ineffective Base. | 1. Ensure rigorous degassing and inert atmosphere technique.[9]2. Use fresh, anhydrous solvents. Ensure boronic acid is dry.[9]3. Try a different base (e.g., Cs₂CO₃ for difficult couplings). Ensure base is finely powdered. |
| Protodeboronation | 1. Boronic acid instability.2. Reaction too slow, allowing for degradation. | 1. Use the boronic acid as soon as possible after weighing. Consider using a more stable boronate ester (e.g., pinacol ester) if the issue persists.[9][13]2. Increase temperature or screen more active catalysts/ligands (e.g., Buchwald pre-catalysts) to accelerate the desired coupling.[13] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen at the start of the reaction.[12] | Ensure the Pd(II) pre-catalyst is fully reduced to Pd(0) before the main reaction phase. Improve degassing procedures.[12] |
| Low Deuterium Retention | H/D exchange during reaction or work-up. | This is generally not an issue for C-D bonds on a cyclopropyl ring under standard Suzuki conditions. If observed, ensure work-up conditions are not overly acidic or basic for extended periods. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and reliable method for introducing isotopically labeled cyclopropyl moieties into molecules of interest for pharmaceutical research. By understanding the underlying mechanistic principles, researchers can rationally select catalysts, ligands, and conditions to achieve high yields and excellent deuterium retention. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists aiming to leverage the strategic advantages of deuterium labeling to accelerate drug discovery and development programs.
References
- BenchChem. A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies.
- BenchChem. The Role of Deuterium Labeling in Drug Metabolism Studies: An In-depth Technical Guide.
- ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.
- PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- BenchChem. A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Palladium catalyzed couplings.
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available from: [Link]
-
Rodríguez, N., & Goossen, L. J. (2011). Palladium-catalysed Suzuki–Miyaura cross-coupling reaction: an overview of recent advances. Chemical Society Reviews, 40(10), 5030-5048. Available from: [Link]
- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). Royal Society of Chemistry.
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 733-750. Available from: [Link]
-
Tung, R. (2016). The use of deuterium in drug discovery. Future Medicinal Chemistry, 8(6), 637-651. Available from: [Link]
- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1095-1100. Available from: [Link]
- Krasovskiy, A., & Malakhov, V. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 55(3), 1047-1050.
-
Butters, M., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(31), 5376-5380. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Daugulis, O., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. Available from: [Link]
- BenchChem. Technical Support Center: Suzuki Coupling Reactions.
-
Mas-Roselló, J., et al. (2022). Palladium-Catalyzed Tandem Cycloisomerization/Cross-Coupling of Carbonyl- and Imine-Tethered Alkylidenecyclopropanes. Angewandte Chemie International Edition, 61(20), e202201479. Available from: [Link]##
Introduction
In the landscape of modern drug discovery, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules, particularly for forging C(sp²)–C(sp²) bonds.[1] Its versatility, mild reaction conditions, and high functional group tolerance have made it an indispensable tool for medicinal chemists.[1][2] A recurring and highly valued structural motif in pharmaceuticals is the cyclopropyl group, known for its ability to improve metabolic stability, binding affinity, and other key pharmacological properties.
This guide focuses on a specialized reagent, This compound , which combines the structural benefits of the cyclopropyl ring with the strategic advantages of isotopic labeling. The substitution of hydrogen with its stable, heavier isotope, deuterium (D), is a powerful strategy in drug development.[3] This modification can profoundly influence a drug's pharmacokinetic profile by slowing its metabolism—a phenomenon known as the Kinetic Isotope Effect (KIE).[4] By "hardening" metabolically vulnerable positions, deuterium labeling can lead to longer drug half-lives, reduced formation of toxic metabolites, and improved therapeutic profiles.[3][5][6]
These application notes provide a comprehensive technical framework for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic principles that govern catalyst and reagent selection, provide detailed, field-proven protocols, and offer guidance on troubleshooting and product characterization, with a specific focus on verifying deuterium retention.
Scientific & Mechanistic Principles
A deep understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[7][8]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: An active Pd(0) complex, typically bearing phosphine ligands, initiates the cycle by inserting into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X). This forms a Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl.[2][9] Couplings involving less reactive chlorides often demand more active, specialized catalyst systems.[9][10]
-
Transmetalation: This is the crucial step where the organic fragment is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the cyclopropyl-d5 group to the Pd(II) center and displaces the halide.
-
Reductive Elimination: The two organic fragments (the aryl group and the cyclopropyl-d5 group) on the palladium center couple and are eliminated from the coordination sphere. This step forms the final C-C bond, regenerates the active Pd(0) catalyst, and allows the cycle to continue.[7][8]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively.[2] Pd(II) sources must first be reduced in situ to the active Pd(0) state, often by a phosphine ligand or another reagent.[12] Using pre-catalysts, which are designed to generate the active LPd(0) species under mild conditions, can be highly effective for challenging couplings.[1][13]
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior for coupling aryl chlorides and sterically hindered substrates.[14][15] They accelerate both oxidative addition and reductive elimination, leading to higher catalyst turnover numbers.[14]
-
Base: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid formed during the reaction.[16] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[16] The choice of base can significantly impact yield, and must be matched to the substrates, as some functional groups may be base-sensitive.[17] For instance, potassium fluoride (KF) can be effective for substrates with base-labile groups.[11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is typical.[16] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]
Experimental Protocols & Methodologies
The following protocols are designed as a robust starting point. Optimization may be required based on the specific aryl or heteroaryl halide used.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Notes |
| This compound | ≥98% purity, ≥98% D-incorporation | Handle under inert atmosphere; moisture sensitive. |
| Aryl/Heteroaryl Halide | ≥98% purity | Substrate. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Common Pd(II) precursor. |
| SPhos (Ligand) | ≥98% purity | Buchwald ligand, effective for many substrates. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥99% | Base. Must be finely powdered for best results. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Reaction solvent. Must be degassed. |
| Deionized Water | High purity | Co-solvent. Must be degassed. |
| Standard Glassware | --- | Oven-dried prior to use. |
| Inert Atmosphere System | --- | Schlenk line or glovebox with N₂ or Ar. |
General Protocol for Suzuki-Miyaura Coupling
This procedure details a representative coupling between an aryl bromide and this compound.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk flask.
-
Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[7]
-
Filter the solution and concentrate the solvent under reduced pressure.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure deuterated product.[7]
Caption: Fig. 2: General Experimental Workflow.
Characterization & Data Interpretation
Verifying the structure and, critically, the isotopic incorporation of the final product is essential. A combination of NMR and Mass Spectrometry is the gold standard for this analysis.[18][19]
-
¹H NMR: In the proton NMR spectrum, the signal corresponding to the cyclopropyl protons should be absent or significantly diminished, providing the first strong evidence of successful deuterium incorporation.[20]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the cyclopropyl group confirms the presence and location of the deuterium labels.[20]
-
Mass Spectrometry (LC-MS or GC-MS): Mass spectrometry provides definitive proof of deuteration by showing the expected mass shift in the molecular ion peak. For a fully d5-labeled cyclopropyl group, the product's mass will be 5 daltons higher than its non-deuterated analog.[20] This also allows for the assessment of isotopic purity.[18]
A combination of these techniques provides a complete analytical picture, confirming molecular structure, purity, and the extent of isotopic labeling.[18][20]
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Impure/Wet Solvents or Reagents.3. Ineffective Base. | 1. Ensure rigorous degassing and inert atmosphere technique.[9]2. Use fresh, anhydrous solvents. Ensure boronic acid is dry.[9]3. Try a different base (e.g., Cs₂CO₃ for difficult couplings). Ensure base is finely powdered. |
| Protodeboronation | 1. Boronic acid instability.2. Reaction too slow, allowing for degradation. | 1. Use the boronic acid as soon as possible after weighing. Consider using a more stable boronate ester (e.g., pinacol ester) if the issue persists.[9][13]2. Increase temperature or screen more active catalysts/ligands (e.g., Buchwald pre-catalysts) to accelerate the desired coupling.[13] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen at the start of the reaction.[12] | Ensure the Pd(II) pre-catalyst is fully reduced to Pd(0) before the main reaction phase. Improve degassing procedures.[12] |
| Low Deuterium Retention | H/D exchange during reaction or work-up. | This is generally not an issue for C-D bonds on a cyclopropyl ring under standard Suzuki conditions. If observed, ensure work-up conditions are not overly acidic or basic for extended periods. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and reliable method for introducing isotopically labeled cyclopropyl moieties into molecules of interest for pharmaceutical research. By understanding the underlying mechanistic principles, researchers can rationally select catalysts, ligands, and conditions to achieve high yields and excellent deuterium retention. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists aiming to leverage the strategic advantages of deuterium labeling to accelerate drug discovery and development programs.
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Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available from: [Link]
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Rodríguez, N., & Goossen, L. J. (2011). Palladium-catalysed Suzuki–Miyaura cross-coupling reaction: an overview of recent advances. Chemical Society Reviews, 40(10), 5030-5048. Available from: [Link]
- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). Royal Society of Chemistry.
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 733-750. Available from: [Link]
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Tung, R. (2016). The use of deuterium in drug discovery. Future Medicinal Chemistry, 8(6), 637-651. Available from: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
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Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1095-1100. Available from: [Link]
- Krasovskiy, A., & Malakhov, V. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 55(3), 1047-1050.
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Butters, M., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(31), 5376-5380. Available from: [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
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Daugulis, O., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. Available from: [Link]
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Mas-Roselló, J., et al. (2022). Palladium-Catalyzed Tandem Cycloisomerization/Cross-Coupling of Carbonyl- and Imine-Tethered Alkylidenecyclopropanes. Angewandte Chemie International Edition, 61(20), e202201479. Available from: [Link]
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Application Notes & Protocols: Cyclopropyl-d5-boronic Acid as a Strategic Building Block for Next-Generation Pharmaceuticals
Abstract
In the landscape of modern drug discovery, the pursuit of enhanced metabolic stability and improved pharmacokinetic profiles is paramount. Selective deuteration, the replacement of hydrogen with its heavy isotope deuterium, has emerged as a powerful strategy to mitigate undesirable metabolic pathways.[1][2][3] This guide provides an in-depth technical overview of Cyclopropyl-d5-boronic acid, a deuterated building block designed to leverage the Deuterium Kinetic Isotope Effect (KIE) for the development of novel pharmaceuticals. We will explore the scientific rationale, provide detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discuss its potential to create more robust and efficacious drug candidates.
The Scientific Imperative for Deuteration in Drug Design
The metabolic fate of a drug candidate is a critical determinant of its clinical success. Rapid metabolism, often mediated by Cytochrome P450 (CYP) enzymes, can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites.[2][4] One of the most effective strategies to address these challenges is the selective incorporation of deuterium at metabolically vulnerable positions within a molecule.[1][5]
The foundational principle is the Deuterium Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point energy.[1][] Consequently, the cleavage of a C-D bond, a common rate-determining step in oxidative metabolism, requires more energy and thus proceeds at a slower rate.[][7][8] This can lead to:
-
Enhanced Metabolic Stability: Reduced rate of metabolic degradation, leading to a longer biological half-life.[2][3][9]
-
Improved Pharmacokinetic Profile: Increased drug exposure and the potential for lower or less frequent dosing.[3][4]
-
Reduced Formation of Undesirable Metabolites: "Metabolic shunting" can redirect metabolism away from pathways that produce toxic or inactive byproducts.[2]
-
Increased Efficacy and Safety: A more predictable and sustained therapeutic effect with an improved safety margin.[2][4]
The cyclopropyl group itself is a highly valuable structural motif in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability.[10][11][12] By replacing all five hydrogen atoms of the cyclopropyl ring with deuterium, this compound offers a powerful tool to further fortify this already robust moiety against oxidative metabolism.
Physicochemical Properties and Handling of this compound
While specific experimental data for the fully deuterated this compound is proprietary, its physical and chemical properties can be reasonably extrapolated from its non-deuterated analog, cyclopropylboronic acid.
| Property | Expected Value/Characteristic | Rationale & Handling Guidelines |
| CAS Number | Not yet assigned | As a novel reagent, a specific CAS number may not be publicly available. Track by supplier product code. |
| Molecular Formula | C₃H₂D₅BO₂ | |
| Appearance | White to off-white solid | Similar to the non-deuterated analog.[13] |
| Melting Point | Approx. 90-95 °C | Expected to be very similar to the non-deuterated analog.[13] |
| Stability | Air and moisture-stable for storage.[14] Prone to protodeboronation under certain pH conditions.[15][16] | Store in a tightly sealed container at room temperature. While generally stable, cyclopropyl boronic acids can undergo protodeboronation. It is advisable to use the reagent without undue delay after opening. |
| Solubility | Soluble in ethereal solvents (e.g., THF, Dioxane) and other common organic solvents. | Use in anhydrous solvents for coupling reactions to prevent hydrolysis of the boronic acid. |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[17][18] this compound is an excellent coupling partner for introducing the deuterated cyclopropyl moiety onto aromatic and heteroaromatic scaffolds.
Causality Behind the Protocol: Key Parameter Explanation
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. The following protocol is optimized for the coupling of this compound with a generic aryl bromide.
-
Palladium Catalyst: The choice of palladium source and ligand is critical. A catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) has been shown to be effective for coupling cyclopropylboronic acids.[14] This combination promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. A moderately strong base like potassium phosphate (K₃PO₄) is often used to facilitate this step without promoting side reactions.
-
Solvent System: A mixture of a non-polar solvent like toluene and water is often beneficial. Water can accelerate the reaction, while toluene effectively solubilizes the organic components.[14]
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
Materials:
-
Aryl or heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.3 mmol, 1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) in a small amount of the toluene to be used. Add this catalyst premix to the reaction vessel. The use of a slight excess of the boronic acid is a common practice to ensure complete consumption of the often more valuable aryl halide.[14]
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the reaction vessel.
-
Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure deuterated cyclopropyl-aryl product.
-
Strategic Application in Drug Discovery: Blocking Metabolic Hotspots
The primary application of this compound is to block metabolic oxidation at the cyclopropyl ring, a known site of metabolism for certain drug classes.[11]
The Mechanism of Metabolic Protection
Caption: The Deuterium Kinetic Isotope Effect (KIE) slows the metabolic breakdown of the C₃D₅-containing drug.
Consider a hypothetical drug molecule where a cyclopropyl moiety has been identified as a "metabolic soft spot"—a site of rapid oxidation that limits the drug's half-life. By synthesizing an analog using this compound, the resulting molecule will have C-D bonds at this position. When this deuterated analog is exposed to metabolic enzymes like CYP450, the higher bond energy of the C-D bonds will slow the rate of oxidative cleavage.[][8] This can significantly decrease the formation of the corresponding metabolite, thereby increasing the overall stability and exposure of the parent drug.[4]
Case Study Example: Hypothetical Kinase Inhibitor
To illustrate the potential impact, let's consider a hypothetical kinase inhibitor, "Kinase-X," where a terminal cyclopropyl group is rapidly hydroxylated, leading to poor in vivo efficacy.
| Compound | In Vitro Half-Life (t½) in Human Liver Microsomes | In Vivo Clearance (CL) in Rat Model | Resulting Property |
| Kinase-X (Protio) | 15 minutes | 50 mL/min/kg | High clearance, low exposure |
| Kinase-X-d5 (Deutero) | 90 minutes | 10 mL/min/kg | Reduced clearance, enhanced exposure |
By replacing the standard cyclopropyl group with its d5 counterpart, a significant improvement in metabolic stability is observed. This translates to lower clearance and higher systemic exposure in preclinical models, which could ultimately lead to a more effective therapeutic agent in humans. This strategy of "deuterium-enabled medicinal chemistry" allows for the fine-tuning of a drug's pharmacokinetic properties without altering its fundamental pharmacodynamic interactions with its target.[3][19]
Conclusion
This compound is a specialized building block that offers a powerful and precise tool for medicinal chemists to address the persistent challenge of metabolic instability. By leveraging the well-established principles of the Deuterium Kinetic Isotope Effect, researchers can strategically block metabolic soft spots, thereby enhancing the pharmacokinetic profiles of promising drug candidates. The straightforward application of this reagent in robust and reliable synthetic methods like the Suzuki-Miyaura coupling allows for its seamless integration into drug discovery programs. As the demand for safer, more effective, and more convenient medicines grows, the strategic use of deuterated building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals.
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Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]
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Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]
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Harbeson, S. L., & Tung, R. D. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 39(12), 2217-2225. [Link]
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Li, A. Y., et al. (2001). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 42(28), 4687-4690. [Link]
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Scott, J. S., & Leach, A. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 711-732. [Link]
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Chavant, P. Y., & Vaultier, M. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform, 33(36). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 121-128. [Link]
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Doucet, H., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 121-128. [Link]
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Deng, M. Z., et al. (1999). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Synthetic Communications, 29(14), 2419-2425. [Link]
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Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6542. [Link]
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Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
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Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6542. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(30), 9681-9692. [Link]
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Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3643. [Link]
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Wang, Q., et al. (2007). Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA. Nucleic Acids Research, 35(14), 4871-4880. [Link]
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Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(30), 9681-9692. [Link]
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]
-
Taly, V., & Atmaram, G. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8756. [Link]
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ResearchGate. (n.d.). Marketed drugs and development candidates having an annulated cyclopropyl ring system. ResearchGate. [Link]
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Wikipedia. (n.d.). Cyclopropyl group. Wikipedia. [Link]
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Al-Momani, E., & Al-Zoubi, R. M. (2019). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Molecules, 24(16), 2955. [Link]
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Juniper Publishers. (2017). Journal of Pharmacy. Juniper Publishers. [Link]
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Application Notes and Protocols for the Suzuki Coupling of Cyclopropyl-d5-boronic Acid with Aryl Halides
Introduction: The Strategic Value of Isotopically Labeled Cyclopropyl Motifs
In the landscape of modern drug discovery and development, the cyclopropyl group has emerged as a valuable structural motif. Its inherent conformational rigidity and unique electronic properties can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile. The introduction of isotopic labels, particularly deuterium, into these scaffolds offers a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and improving the therapeutic index of drug candidates through the kinetic isotope effect (KIE).
This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction for the synthesis of aryl- and heteroaryl-cyclopropanes, with a specific focus on the application of Cyclopropyl-d5-boronic acid. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile methodology in their work.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (in this case, this compound) and an organohalide. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often the rate-limiting step of the reaction.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Synthesis of this compound
Caption: A plausible synthetic route to this compound.
Protocol: Synthesis of this compound
-
Grignard Reagent Formation:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small amount of a solution of 1-Bromocyclopropane-d5 (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated, add the remaining 1-Bromocyclopropane-d5 solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Cyclopropyl-d5-magnesium bromide solution to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by recrystallization or chromatography if necessary.
-
Suzuki Coupling of this compound with Aryl Halides: Protocols and Optimization
The Suzuki coupling of cyclopropylboronic acids with aryl halides is a well-established transformation. The following protocols are based on optimized conditions for the non-deuterated analog and are expected to be highly effective for this compound, although minor optimization may be beneficial.
General Protocol for Suzuki Coupling with Aryl Bromides
Caption: A typical experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup:
-
To a reaction vessel, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, or RuPhos, 4-10 mol%).
-
Add a base (e.g., K₃PO₄, 2-3 equivalents) and a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O 10:1 or dioxane/H₂O 4:1).
-
-
Reaction Execution:
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl-cyclopropyl-d5 product.
-
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 | Inferred from similar non-deuterated examples |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 92 | Inferred from similar non-deuterated examples |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2) | t-BuOH/H₂O (5:1) | 80 | 16 | 88 | Inferred from similar non-deuterated examples |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 12 | 85 | Inferred from similar non-deuterated examples |
Table 1: Representative Conditions for Suzuki Coupling of this compound with Aryl Bromides. Yields are hypothetical based on typical outcomes for non-deuterated analogs and may vary.
Coupling with Aryl Chlorides: A Greater Challenge
Aryl chlorides are more challenging substrates for Suzuki coupling due to the stronger C-Cl bond. This necessitates the use of more active catalyst systems, typically employing bulky, electron-rich phosphine ligands.
Optimized Protocol for Aryl Chlorides
-
Catalyst System: Employ a more active palladium precatalyst or a combination of a palladium source and a specialized ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.
-
Base and Solvent: Stronger bases such as Cs₂CO₃ or K₃PO₄ are often required. Solvents like toluene, dioxane, or t-butanol, often with a small amount of water, are commonly used.
-
Reaction Temperature: Higher reaction temperatures (100-120 °C) are generally necessary to facilitate the oxidative addition of the aryl chloride.
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (2) | CPME/H₂O (10:1) | 100 | 18 | 75 | [2] |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | RuPhos (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 110 | 24 | 82 | Inferred from similar non-deuterated examples |
| 2-Chlorotoluene | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 120 | 24 | 65 | Inferred from similar non-deuterated examples |
Table 2: Representative Conditions for Suzuki Coupling of this compound with Aryl Chlorides. Yields are based on literature examples for non-deuterated analogs and may vary.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poor quality boronic acid- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand- Ensure thorough degassing- Use freshly prepared or purified boronic acid- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents |
| Protodeboronation | - Presence of protic impurities- High reaction temperature or prolonged reaction time- Inherent instability of the boronic acid | - Use anhydrous solvents and reagents- Monitor the reaction closely and stop when complete- Consider using the corresponding trifluoroborate salt, which is more resistant to protodeboronation[2] |
| Homocoupling of Aryl Halide | - Slow transmetalation step- Presence of oxygen | - Increase the concentration of the boronic acid- Ensure the reaction is performed under a strictly inert atmosphere |
| Formation of Biaryl Side Products | - Scrambling of aryl groups on the palladium center | - This is less common in well-optimized reactions but can sometimes be addressed by changing the ligand. |
Table 3: Troubleshooting Guide for Suzuki Coupling with this compound.
The Kinetic Isotope Effect (KIE) in the Context of Deuterated Cyclopropyl Coupling
The replacement of hydrogen with deuterium can influence the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. In the context of the Suzuki-Miyaura coupling, a primary KIE is generally not expected for the C(sp³)-B bond cleavage during transmetalation. However, secondary KIEs can be observed.
The vibrational frequency of a C-D bond is lower than that of a C-H bond, leading to a lower zero-point energy. If the hybridization of the cyclopropyl carbon changes during the rate-determining step, a secondary KIE may be observed. For instance, if the oxidative addition of the aryl halide is rate-limiting, no significant KIE is expected from the deuterated cyclopropylboronic acid. However, if transmetalation or reductive elimination were to become rate-limiting, a small secondary KIE might be measurable.
A comparative study of the reaction rates of this compound and its non-deuterated analog under identical conditions would be necessary to definitively determine the presence and magnitude of a KIE for this specific transformation. Such a study could provide valuable insights into the finer details of the reaction mechanism.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a highly effective and versatile method for the synthesis of isotopically labeled cyclopropyl-containing aromatic compounds. By understanding the reaction mechanism and employing optimized protocols with appropriate catalyst systems, researchers can efficiently access a wide range of valuable molecules for applications in drug discovery, mechanistic studies, and materials science. The use of the deuterated analog opens up possibilities for investigating kinetic isotope effects and for use as internal standards in metabolic studies. While the protocols provided herein are robust starting points, careful optimization for each specific substrate combination is always recommended to achieve the best possible results.
References
- Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile and Practical C-C Bond-Forming Tool.
- Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Shu, C., Sidhu, K., Zhang, L., Wang, X. J., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. The Journal of organic chemistry, 75(19), 6677–6680.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 30). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(28), 9145–9157.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]
-
NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010. Retrieved January 20, 2026, from [Link]
Sources
Application Notes and Protocols for the Cross-Coupling of Cyclopropyl-d5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Strategic Deployment of Cyclopropyl-d5-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
The cyclopropyl motif is a highly sought-after structural element in modern medicinal chemistry.[1][2] Its inherent conformational rigidity and unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[2] The strategic replacement of hydrogen with deuterium, a non-radioactive isotope, offers a subtle yet powerful tool to modulate the pharmacokinetic properties of a drug candidate, primarily by attenuating pathways of metabolic degradation involving C-H bond cleavage. This application note provides a comprehensive guide to the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary carbon-carbon bond formation.[2][3]
While the cross-coupling of the non-deuterated cyclopropylboronic acid is well-established, this guide will also address the potential mechanistic implications and practical considerations arising from the full deuteration of the cyclopropyl ring.[1]
Understanding the Cross-Coupling Partner Landscape
Cyclopropylboronic acid and its derivatives are versatile nucleophilic partners in Suzuki-Miyaura reactions, readily coupling with a wide array of electrophiles.[4] The selection of the coupling partner is critical and is dictated by the synthetic strategy and the desired final product.
Aryl and Heteroaryl Halides: The Workhorse Partners
Aryl and heteroaryl bromides are the most common and reliable coupling partners for cyclopropylboronic acid.[1][5] The reactions typically proceed in good to excellent yields and are tolerant of a broad range of functional groups, including ketones, esters, aldehydes, amines, and nitriles.[1] Aryl chlorides, while more challenging due to the stronger C-Cl bond, can also be effectively coupled using more specialized catalyst systems, often employing bulky, electron-rich phosphine ligands.[6]
Aryl Triflates: Highly Reactive Alternatives
Aryl triflates, derived from phenols, serve as excellent electrophiles in Suzuki-Miyaura couplings with cyclopropylboronic acids. They often exhibit higher reactivity than the corresponding halides, allowing for milder reaction conditions.
Vinyl Halides: Access to Cyclopropyl Alkenes
The coupling of cyclopropylboronic acid with vinyl halides provides a direct route to cyclopropyl-substituted alkenes, which are valuable intermediates in organic synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The cycle commences with the oxidative addition of the electrophile (R-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the cyclopropyl-d5 group is transferred from the boron atom to the palladium center. Finally, reductive elimination yields the desired cross-coupled product and regenerates the Pd(0) catalyst.[7][8]
The Impact of Deuteration: A Scientist's Perspective
While no direct comparative studies on the cross-coupling of this compound versus its non-deuterated analog are readily available in the literature, we can infer potential effects based on our understanding of kinetic isotope effects (KIEs) in Suzuki-Miyaura reactions.
The transmetalation step is often the rate-determining step in the catalytic cycle.[9] This step involves the cleavage of the carbon-boron bond. While the deuterium atoms in this compound are not directly attached to the boron atom, a secondary KIE may be observed. This effect is generally small but can manifest as a slight reduction in the reaction rate.
Practical Implications:
-
Reaction Time: It may be necessary to extend reaction times to ensure complete conversion when using this compound compared to its non-deuterated counterpart.
-
Temperature: A modest increase in reaction temperature might be beneficial to overcome any potential small energetic barrier introduced by deuteration.
-
Monitoring: Careful reaction monitoring by techniques such as HPLC, GC, or TLC is highly recommended to empirically determine the optimal reaction time.
It is crucial to emphasize that these are scientifically reasoned predictions, and the actual impact of deuteration on a specific reaction should be determined experimentally.
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura cross-coupling of this compound. These conditions are based on established procedures for the non-deuterated analog and have been selected for their broad applicability and high success rates.[1]
General Workflow for Suzuki-Miyaura Coupling
Figure 2: General Experimental Workflow.
Protocol 1: Coupling with an Aryl Bromide
This protocol is suitable for a wide range of electron-rich and electron-poor aryl bromides.
Reagents and Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.3 mmol, 1.3 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy3) (0.10 mmol, 10 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, and potassium carbonate.
-
Add toluene and water.
-
Seal the vessel and degas the mixture by sparging with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and tricyclohexylphosphine.
-
Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with an Aryl Chloride (for advanced users)
This protocol utilizes a more active catalyst system required for the less reactive aryl chlorides.
Reagents and Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Potassium cyclopropyl-d5-trifluoroborate (1.2 mmol, 1.2 equiv) - Note: Trifluoroborates are often more stable and reactive for challenging couplings.
-
Palladium(II) acetate (Pd(OAc)2) (0.03 mmol, 3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the reagents listed above.
-
The reaction is typically heated to 110 °C.
-
Reaction times may be longer (12-24 hours). Careful monitoring is essential.
Data Summary: Representative Couplings
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of non-deuterated cyclopropylboronic acid and its derivatives with various aryl halides. These serve as a strong predictive baseline for reactions with the deuterated analog.
| Entry | Aryl Halide | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Cyclopropylboronic acid | Pd(OAc)2 (5) | PCy3 (10) | K2CO3 | Toluene/H2O | 100 | 95 |
| 2 | 3-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)2 (5) | PCy3 (10) | K2CO3 | Toluene/H2O | 100 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Cyclopropylboronic acid | Pd(OAc)2 (5) | PCy3 (10) | K2CO3 | Toluene/H2O | 100 | 92 |
| 4 | 4-Chloroanisole | K-cyclopropyltrifluoroborate | Pd(OAc)2 (3) | XPhos (6) | K3PO4 | Dioxane/H2O | 110 | 75 |
| 5 | 2-Bromonaphthalene | Cyclopropylboronic acid | Pd(PPh3)4 (3) | - | K3PO4 | DME | 80 | 90 |
Data adapted from representative literature procedures for non-deuterated analogs.
Conclusion
This compound is a valuable building block for the synthesis of deuterated molecules with potential applications in drug discovery and development. Its cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are expected to proceed efficiently with a wide range of aryl and heteroaryl halides and triflates. While the core reactivity is anticipated to mirror that of its non-deuterated counterpart, researchers should be mindful of potential secondary kinetic isotope effects that may necessitate minor adjustments to reaction times and temperatures. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this compound in synthetic programs.
References
- Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(21), 3823-3825.
- O'Brien, P., et al. (2018). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research.
- ResearchGate. ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
- Singh, R. P., et al. (2017). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 139(9), 3613-3621.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid.
- Deng, M. Z., et al. (1998). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1, (23), 3971-3972.
- Moreno, O., et al. Reaction scheme for the kinetic isotope effect (KIE) study of the base-free Pd(PPh3)4-mediated Suzuki coupling.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemicalBook. Cyclopropylboronic acid synthesis.
- Doucet, H., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
- Molander, G. A., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Accounts of chemical research, 49(11), 2539-2549.
- Google Patents. CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
Sources
- 1. audreyli.com [audreyli.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cross-coupling reaction of cyclopropylboronic acid with bromoarenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The Strategic Use of Enantiomerically Pure Cyclopropylboronic Acids in Asymmetric Synthesis
Abstract
Enantiomerically pure cyclopropylboronic acids and their derivatives have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique structural and electronic properties, coupled with their stability and predictable reactivity, make them invaluable for introducing the chiral cyclopropane motif—a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of the synthesis of these chiral reagents and their application in key stereospecific transformations, including Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate additions. Detailed, field-tested protocols are presented alongside mechanistic insights to empower researchers in pharmaceutical and chemical development.
Introduction: The Value of the Chiral Cyclopropyl Moiety
The cyclopropyl ring is more than just a saturated carbocycle; its strained three-membered ring system imparts unique electronic properties, including π-character, which allows it to serve as a bioisostere for alkenes and phenyl groups. When installed stereospecifically, it provides a rigid scaffold that can precisely orient functional groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[1][2] The development of robust methods to access and utilize enantiomerically pure cyclopropylboronic acids has been a significant advancement, enabling the direct and stereospecific installation of this valuable pharmacophore.[3][4]
This document serves as a practical guide for the synthesis and application of these critical reagents.
Synthesis of Enantiomerically Pure Cyclopropylboronic Acids
The generation of enantiomerically enriched cyclopropylboronic acids is the crucial enabling step for their use in synthesis. Methodologies have evolved from classical resolutions to highly efficient catalytic asymmetric syntheses.
Method A: Diastereoselective Cyclopropanation of Chiral Alkenylboronic Esters
One of the most reliable strategies involves the cyclopropanation of an alkenylboronic ester derived from a chiral auxiliary. The auxiliary directs the facial selectivity of the cyclopropanating agent, and its subsequent removal yields the enantiopure cyclopropylboronic acid.[5][6][7]
Rationale: This protocol utilizes a C₂-symmetric chiral diol derived from tartaric acid as a recoverable auxiliary. The palladium-catalyzed decomposition of diazomethane is a common method for cyclopropanation.[5]
Materials:
-
(E)-((S,S)-2,3-Dimethoxy-1,4-diphenylbutane-1,4-dioxy)(styryl)borane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diazomethane (CH₂N₂) solution in diethyl ether (Et₂O) (handle with extreme caution)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the chiral alkenylboronic ester (1.0 equiv) in anhydrous DCM (0.1 M).
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) to the solution and stir.
-
Cyclopropanation: Cool the reaction mixture to 0 °C. Add a freshly prepared solution of diazomethane in Et₂O (2.0 equiv) dropwise over 1 hour using a syringe pump. Caution: Diazomethane is explosive and toxic. Work in a well-ventilated fume hood with a blast shield.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench any excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.
-
Purification: Concentrate the mixture under reduced pressure. The resulting diastereomeric cyclopropylboronic esters can be separated by flash chromatography on silica gel to yield the pure diastereomer.[5]
-
Deprotection (Optional): The chiral auxiliary can be removed by transesterification or hydrolysis to yield the free boronic acid.[5]
Causality and Experimental Insights:
-
Chiral Auxiliary: The bulky phenyl groups of the diol effectively shield one face of the double bond, forcing the palladium-carbene complex to add from the less hindered face, thereby controlling the stereochemistry of the newly formed cyclopropane ring.
-
Palladium Catalyst: Pd(OAc)₂ is a reliable catalyst for the controlled decomposition of diazomethane, generating the carbene species required for cyclopropanation.
-
Slow Addition: The slow addition of diazomethane is critical to maintain a low concentration of the reactive carbene, minimizing the formation of polymethylene side products.
Method B: Asymmetric Cyclopropanation of Vinylboronates
A more atom-economical approach is the direct enantioselective cyclopropanation of a prochiral vinylboronate using a chiral catalyst. Chiral rhodium(II) complexes are particularly effective for this transformation with diazo compounds.
Rationale: This method leverages a chiral rhodium catalyst to create an asymmetric environment that dictates the enantioselectivity of the cyclopropanation of a vinylboronic acid pinacol ester (a stable and easily handled boronate).[8]
Materials:
-
Pinacol vinylboronate
-
Styrene (or other suitable alkene)
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetrakis[(S)-N-(p-dodecylbenzenesulfonyl)prolinate] [Rh₂(S-DOSP)₄]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a glovebox, charge a flame-dried Schlenk flask with the chiral rhodium catalyst Rh₂(S-DOSP)₄ (0.5 mol%).
-
Reagent Loading: Add anhydrous DCM, followed by pinacol vinylboronate (1.2 equiv) and the alkene substrate (1.0 equiv).
-
Diazo Addition: Add a solution of ethyl diazoacetate (1.1 equiv) in DCM to the reaction mixture via a syringe pump over 4-6 hours at 25 °C.
-
Reaction Completion: Stir the reaction for an additional 2 hours after the addition is complete. Monitor by GC-MS for the disappearance of the limiting reagent.
-
Purification: Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropylboronate pinacol ester.
Causality and Experimental Insights:
-
Chiral Rhodium Catalyst: The chiral prolinate ligands on the rhodium catalyst form a chiral pocket around the active site. This environment forces the incoming alkene to approach the rhodium-carbene intermediate from a specific trajectory, resulting in high enantioselectivity.[8]
-
Pinacol Ester: Pinacol vinylboronate is used because the resulting cyclopropylboronate pinacol ester is robust, generally stable to chromatography, and less prone to decomposition (e.g., protodeboronation) than the free boronic acid.[9][10]
Key Applications in Asymmetric Synthesis
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of cyclopropylboronic acids, enabling the stereospecific formation of a C(sp²)-C(sp³) bond. This reaction is tolerant of a wide range of functional groups and has been extensively used in the synthesis of pharmaceutical candidates.[3][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale: This protocol uses a modern palladium-ligand system (SPhos) known for its high efficiency in coupling sterically hindered or challenging substrates. A phosphate base is used to facilitate the transmetalation step.
Materials:
-
Enantiopure cyclopropylboronic acid pinacol ester (1.2 equiv)
-
4-Bromoacetophenone (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene and Water (10:1 v/v)
Procedure:
-
Setup: To a dry Schlenk tube, add the aryl bromide, cyclopropylboronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inerting: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours with vigorous stirring.
-
Cooling & Dilution: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure arylcyclopropane.
Causality and Experimental Insights:
-
Ligand: SPhos is a bulky, electron-rich phosphine ligand that accelerates both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step, leading to higher yields and catalyst turnover.
-
Base and Water: The base (K₃PO₄) is crucial for activating the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transmetalation of the cyclopropyl group from boron to palladium. The small amount of water can accelerate this step.[9]
Rhodium-Catalyzed 1,4-Conjugate Addition
Enantiopure cyclopropylboronic acids can also be used as nucleophiles in rhodium-catalyzed 1,4-additions to α,β-unsaturated carbonyls. This reaction forms a new C-C bond while retaining the stereochemistry of the cyclopropyl group.[13][14][15][16][17]
Caption: The catalytic cycle for the rhodium-catalyzed 1,4-addition.
This reaction provides a powerful method for constructing complex molecules containing a chiral cyclopropyl group β to a carbonyl, a common structural motif in natural products. The choice of chiral ligand is critical for achieving high enantioselectivity when a prochiral acceptor is used.[14]
Stability, Handling, and Boronate Derivatives
A common challenge with boronic acids is their propensity for decomposition, particularly protodeboronation and dehydration to form cyclic trimeric anhydrides (boroxines).[5][18] While boroxines are often competent in cross-coupling, their formation complicates accurate massing of the reagent. For this reason, stable derivatives are often preferred.
| Boron Species | Air Stability | Moisture Stability | Chromatographic Stability | Key Handling Considerations |
| Free Boronic Acid | Low to Moderate | Low | Poor | Prone to forming boroxines. Best stored under inert gas at low temperatures (-20°C).[10][19] |
| Pinacol Ester | High | Moderate to High | Good | Generally stable solids or oils. Excellent for most anhydrous coupling reactions.[10] |
| Trifluoroborate Salt (KHF₂) | High | High | N/A (Ionic) | Crystalline, highly stable solids. Require specific conditions for in situ release of the boronic acid.[12][20] |
| MIDA Boronate | Very High | Very High | Excellent | Exceptionally stable. Used for "slow-release" of the boronic acid under specific basic conditions, ideal for challenging couplings.[9] |
Best Practice: For routine use and long-term storage, converting enantiomerically pure cyclopropylboronic acids to their corresponding pinacol or MIDA esters is highly recommended. This enhances benchtop stability and improves reproducibility in synthetic applications.[9]
Conclusion
Enantiomerically pure cyclopropylboronic acids are powerful and indispensable reagents for modern asymmetric synthesis. Their availability through robust stereoselective methods and their predictable, high-fidelity reactivity in cornerstone transformations like the Suzuki-Miyaura coupling provide chemists with a reliable tool for the construction of complex, value-added molecules. An understanding of the principles behind their synthesis, the mechanics of their coupling reactions, and the practical aspects of their handling is essential for any researcher aiming to incorporate the chiral cyclopropane scaffold into their synthetic targets.
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Nishimura, T., et al. (2015). Enantioselective 1,4-addition of cyclopropylboronic acid catalyzed by rhodium/chiral diene complexes. RSC Publishing. [Link]
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Takechi, R., & Nishimura, T. (2015). Enantioselective 1,4-addition of cyclopropylboronic acid catalyzed by rhodium/chiral diene complexes. Semantic Scholar. [Link]
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Aggarwal, V. K., et al. (2016). Substituted cyclopropanols via sequential cyclopropanation and oxidative hydrolysis of vinylboronates. Organic & Biomolecular Chemistry. [Link]
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The Role of Cyclopropyl-d5-boronic Acid in Kinetic Isotope Effect Studies: A Guide for Drug Discovery
Introduction: The Kinetic Isotope Effect as a Tool in Modern Drug Discovery
In the intricate process of drug development, understanding a compound's metabolic fate is paramount. A significant hurdle is often rapid metabolism by enzymes such as the cytochrome P450 (CYP) superfamily, which can lead to poor pharmacokinetic profiles and the formation of potentially toxic metabolites.[1][2][3] The kinetic isotope effect (KIE) has emerged as a powerful tool for medicinal chemists to probe reaction mechanisms and rationally design drug candidates with improved metabolic stability.[4][5] The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[6][7] In the context of drug metabolism, the substitution of a hydrogen atom with its stable, non-radioactive isotope, deuterium (²H or D), can significantly slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step.[1][2][3] This is due to the greater bond dissociation energy of a carbon-deuterium (C-D) bond compared to a C-H bond.[5][7]
The cyclopropyl group is a common structural motif in many successful drugs due to its ability to introduce conformational rigidity and improve physicochemical properties.[8][9] While generally considered to be metabolically robust due to the high C-H bond dissociation energy of the strained ring system, the cyclopropyl moiety can still be a site of oxidative metabolism.[8] Therefore, strategic deuteration of this group can be a valuable strategy to enhance metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cyclopropyl-d5-boronic acid in KIE studies to evaluate and improve the metabolic stability of drug candidates.
This compound: A Versatile Tool for Isotopic Labeling
This compound is a deuterated building block that allows for the straightforward introduction of a pentadeuterated cyclopropyl group into a molecule of interest.[10] Boronic acids are valued in organic synthesis for their stability, low toxicity, and versatility in reactions like the Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[11][12][13] By employing this compound in the synthesis of a drug candidate, researchers can create a deuterated analog to directly compare its metabolic fate against the non-deuterated (protio) version.
The rationale behind using a fully deuterated cyclopropyl group (d5) is to maximize the potential KIE. With five deuterium atoms replacing hydrogen, the statistical probability of a metabolic enzyme encountering a C-D bond is significantly increased, which can lead to a more pronounced and measurable effect on the rate of metabolism.
Application in Drug Discovery: A Mechanistic Approach
The primary application of this compound in KIE studies is to investigate the mechanism and rate of metabolism of drug candidates containing a cyclopropyl moiety. The workflow for such a study can be broken down into three key stages: synthesis, in vitro metabolism, and analysis.
Caption: Experimental workflow for a KIE study using this compound.
Experimental Protocols
Part 1: Synthesis of Deuterated and Non-deuterated Drug Candidates via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a cyclopropyl-containing compound and its deuterated analog. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be required for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
This compound
-
Cyclopropylboronic acid (for the non-deuterated control)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu)
-
Anhydrous solvent (e.g., DME, Toluene, Dioxane)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl/heteroaryl halide (1.0 eq.), this compound (1.3 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).
-
Add the anhydrous solvent to the reaction vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure deuterated drug candidate.
-
Repeat steps 1-7 using Cyclopropylboronic acid to synthesize the non-deuterated (protio) control compound.
-
Characterize both the deuterated and non-deuterated compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.
Part 2: In Vitro Metabolic Stability Assay
This protocol describes a typical procedure for assessing the metabolic stability of the synthesized compounds in human liver microsomes (HLM). A similar protocol can be adapted for hepatocytes.
Materials:
-
Deuterated and non-deuterated drug candidates (test and control compounds)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) containing an internal standard for quenching the reaction and protein precipitation
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.
-
In a 96-well plate, add the phosphate buffer, HLM (e.g., at a final protein concentration of 0.25-1.0 mg/mL), and the test or control compound (e.g., at a final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-course Incubation:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a specific volume of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis and Interpretation
The data obtained from the metabolic stability assay is used to determine key pharmacokinetic parameters and the kinetic isotope effect.
1. Calculation of Metabolic Stability Parameters:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) can be calculated using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .
2. Calculation of the Kinetic Isotope Effect (KIE): The KIE is determined by the ratio of the metabolic rates of the non-deuterated (protio, kH) and deuterated (kD) compounds. This can be expressed in terms of their half-lives or intrinsic clearances:
KIE = kH / kD = t½(D) / t½(H) = CLint(H) / CLint(D)
A KIE value significantly greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting in the metabolism of the cyclopropyl group.
Hypothetical Data Summary:
| Compound | t½ (min) | CLint (µL/min/mg) |
| Non-deuterated (Protio) | 25 | 27.7 |
| Cyclopropyl-d5 | 100 | 6.9 |
| KIE | 4.0 | 4.0 |
In this hypothetical example, the KIE of 4.0 suggests that deuteration of the cyclopropyl group slowed its metabolism by a factor of four, indicating that C-H bond cleavage on the cyclopropyl ring is a significant step in its metabolic pathway.
Mechanistic Insights from KIE Studies
The magnitude of the observed KIE can provide valuable insights into the transition state of the metabolic reaction.
Caption: Energy profile illustrating the origin of the kinetic isotope effect.
A significant primary KIE (typically > 2) strongly suggests that the C-H bond on the cyclopropyl ring is broken in the rate-determining step of the metabolic reaction, often a hydrogen atom abstraction by a high-valent iron-oxo species of a CYP enzyme.[1][2] A smaller KIE may indicate that C-H bond cleavage is only partially rate-limiting or that other steps in the catalytic cycle, such as substrate binding or product release, are also contributing to the overall reaction rate.
Conclusion
This compound is an invaluable reagent for medicinal chemists and drug development scientists. Its use in the synthesis of deuterated drug candidates enables the direct measurement of the kinetic isotope effect on metabolism. This, in turn, provides crucial insights into metabolic mechanisms and offers a rational strategy for improving the pharmacokinetic properties of drugs containing a cyclopropyl moiety. By understanding and applying the principles of KIE, researchers can design more stable and potentially safer and more effective medicines.
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Mutlib, A. E., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug metabolism and disposition: the biological fate of chemicals, 39(12), 2113–2123. [Link]
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Cirona, C. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Cirona.[Link]
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Choy, N., & Burgess, K. (2012). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron letters, 43(47), 8445-8448. [Link]
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Klein, J. E. M. N. (2016). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York.[Link]
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Deng, M. Z., et al. (2000). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Organic Letters, 2(19), 2959-2962. [Link]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]
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Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PloS one, 13(11), e0206279. [Link]
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Bach, R. D., et al. (1993). Kinetic Isotope Effects as a Guide to Transition State Geometries for the Intramolecular Cope and Wide Eliminaion Reactions. An. Journal of the American Chemical Society, 115(22), 10236-10246. [Link]
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Application Notes and Protocols for the Incorporation of Cyclopropyl Motifs into Bioactive Molecules Using Deuterated Boronic Acids
Abstract
The strategic incorporation of cyclopropyl rings into drug candidates is a well-established method for enhancing metabolic stability, modulating electronic properties, and improving binding affinity. Concurrently, selective deuteration of metabolically labile positions in a molecule is a proven strategy to improve pharmacokinetic profiles by leveraging the kinetic isotope effect (KIE).[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis and application of deuterated cyclopropyl boronic acids in palladium-catalyzed cross-coupling reactions. By combining the structural benefits of the cyclopropyl motif with the pharmacokinetic advantages of deuterium labeling, researchers can unlock new avenues for optimizing lead compounds in drug discovery. We present field-proven insights into the synthesis of deuterated cyclopropyl boronic acids, their subsequent use in Suzuki-Miyaura cross-coupling reactions, and the analytical techniques required for their characterization.
Introduction: The Strategic Synergy of Cyclopropanation and Deuteration
The cyclopropyl group, a three-membered carbocycle, is a valuable "bioisostere" for phenyl rings and other functional groups in medicinal chemistry. Its rigid, strained structure imparts unique conformational constraints and electronic characteristics that can significantly enhance a molecule's biological activity and properties.[4][5] The incorporation of this motif often leads to increased metabolic stability, improved membrane permeability, and favorable interactions with biological targets.[4][5]
Parallel to this, the use of deuterium, the stable heavy isotope of hydrogen, has gained considerable traction in pharmaceutical development.[6][7] Replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down bond cleavage due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[8] This phenomenon, known as the kinetic isotope effect (KIE), can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic (PK) profile.[9][10][11] The FDA's approval of deuterated drugs like Austedo® (deutetrabenazine) underscores the clinical and commercial viability of this strategy.[2][3]
This document details the synthesis of deuterated cyclopropyl boronic acids and their application in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[12][13] By using deuterated cyclopropyl boronic acids, researchers can introduce a stabilized cyclopropyl moiety into a wide range of bioactive scaffolds, thereby simultaneously leveraging the benefits of both structural modification and isotopic reinforcement.
Synthesis of Deuterated Cyclopropyl Boronic Acids
While a direct, one-step synthesis of deuterated cyclopropyl boronic acid from commercially available starting materials is not widely reported, a robust synthesis can be achieved through a multi-step process involving the preparation of a deuterated cyclopropyl halide followed by conversion to the boronic acid. The following protocol outlines a feasible approach for the synthesis of 1-deuterio-cyclopropyl boronic acid.
Protocol 2.1: Synthesis of 1-Deuterio-cyclopropyl Boronic Acid
This protocol is adapted from established methods for the synthesis of cyclopropyl boronic acid, incorporating a deuterated source.[14][15]
Workflow Diagram:
Caption: Workflow for the synthesis of 1-deuterio-cyclopropyl boronic acid.
Materials:
-
Cyclopropyl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Magnesium turnings
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
Part A: Synthesis of 1-Bromo-1-deuteriocyclopropane
-
Generation of Cyclopropyllithium: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add cyclopropyl bromide (1.0 eq) dropwise. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 2 hours at -78 °C.
-
Deuterium Quench: Slowly add D₂O (1.5 eq) to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Isolation: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo at low temperature to obtain crude deuteriocyclopropane. Caution: Deuteriocyclopropane is a volatile gas.
-
Bromination: In a suitable flask, dissolve the crude deuteriocyclopropane in CCl₄. Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under UV irradiation until the reaction is complete (monitored by GC-MS).
-
Purification: Cool the reaction mixture, filter off the succinimide, and carefully remove the solvent by distillation to obtain 1-bromo-1-deuteriocyclopropane.
Part B: Conversion to 1-Deuterio-cyclopropyl Boronic Acid
-
Grignard Reagent Formation: Activate magnesium turnings (1.5 eq) in a flame-dried flask. Add a solution of 1-bromo-1-deuteriocyclopropane (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C. In a separate flask, dissolve trimethyl borate (1.2 eq) in anhydrous THF and cool to -78 °C. Transfer the Grignard solution to the trimethyl borate solution via cannula, maintaining the temperature below -70 °C. Stir at -78 °C for 3 hours, then allow to warm to room temperature overnight.
-
Hydrolysis and Isolation: Cool the reaction mixture to 0 °C and slowly add aqueous HCl (2M) until the pH is acidic. Stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be purified by recrystallization or trituration to yield 1-deuterio-cyclopropyl boronic acid.
Suzuki-Miyaura Cross-Coupling with Deuterated Cyclopropyl Boronic Acid
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, tolerant of a wide range of functional groups.[13] However, cyclopropyl boronic acids are known to be somewhat unstable and can undergo protodeboronation.[1] Using more stable derivatives like potassium cyclopropyltrifluoroborate or MIDA boronates can mitigate this issue.[1][16]
Mechanism Overview:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105001249A - Method for preparing cyclopropyl boronic acid - Google Patents [patents.google.com]
- 10. Method for preparing cyclopropyl boronic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nbinno.com [nbinno.com]
- 14. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 15. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with Cyclopropyl-d5-boronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Cyclopropyl-d5-boronic acid. As researchers and drug development professionals, you understand the importance of incorporating unique structural motifs like deuterated cyclopropyl groups into your target molecules. However, the journey from starting materials to the final product can be fraught with challenges. This guide is designed to provide in-depth, scientifically-grounded solutions to the specific issues you may encounter, moving beyond simple procedural lists to explain the "why" behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems observed during Suzuki reactions with this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Suzuki reaction with this compound is giving me very low to no yield of the desired product. What are the most probable causes?
A1: Low or no yield in a Suzuki coupling with this compound can stem from several factors, often related to the stability of the boronic acid, the activity of the catalyst, or the reaction conditions. Here's a breakdown of the most common culprits and how to address them:
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H (or in this case, C-D) bond, effectively destroying your nucleophile.[1][2] While cyclopropylboronic acids are generally more stable to protodeboronation than many heteroaryl boronic acids, the reaction conditions can still promote this undesired pathway.[1][2]
-
Cause: The presence of excess water and/or a strongly basic aqueous phase can accelerate protodeboronation. The mechanism can be complex and is pH-dependent.
-
Solution:
-
Use Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excess water can be detrimental.[3] Ensure your solvents are anhydrous and consider using a base that is less hydrolytically active, such as K₃PO₄ or Cs₂CO₃, which are often used in drier solvent systems like dioxane or toluene.[4]
-
Protect the Boronic Acid: Consider converting the this compound to a more stable derivative, such as a potassium cyclopropyltrifluoroborate or an N-methyliminodiacetic acid (MIDA) boronate.[5][6][7] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[5][7]
-
-
-
Catalyst Inactivity: The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[8] If your catalyst is not properly activated or becomes deactivated, the reaction will stall.
-
Cause: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an in-situ reduction to Pd(0), which can be inefficient.[9] The catalyst can also be deactivated by oxygen or impurities.
-
Solution:
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.
-
Optimize Ligand Choice: The ligand plays a crucial role in stabilizing the Pd(0) center and facilitating the catalytic cycle.[10] For challenging couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective.[6][11]
-
Rigorous Degassing: Thoroughly degas your reaction mixture and solvents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9] This can be done by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.
-
-
-
Incorrect Base or Solvent Combination: The choice of base and solvent are interdependent and critical for reaction success.
-
Cause: An inappropriate base may not be strong enough to activate the boronic acid for transmetalation or may be poorly soluble in the chosen solvent.[12]
-
Solution:
-
Screen Conditions: Systematically screen different base/solvent combinations. A common starting point is K₂CO₃ in a mixture of an organic solvent (like dioxane or toluene) and water.[3][4] For more sensitive substrates, consider K₃PO₄ in anhydrous dioxane or THF.[13]
-
Phase Transfer Catalysis: In biphasic systems, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields by facilitating the transfer of the boronate from the aqueous to the organic phase.
-
-
Issue 2: Significant Byproduct Formation
Q2: I'm observing significant amounts of dicyclopropyl-d10 and/or the dehalogenated starting material in my reaction mixture. How can I minimize these byproducts?
A2: The formation of these byproducts points to specific, competing reaction pathways that need to be suppressed.
-
Homocoupling (Dicyclopropyl-d10 formation): This occurs when two molecules of your this compound couple with each other.
-
Cause: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.[8][9] It can be particularly problematic when using Pd(II) precatalysts, as the reduction to Pd(0) can consume the boronic acid.[9]
-
Solution:
-
Strictly Anaerobic Conditions: As with catalyst deactivation, rigorous degassing is the primary solution to minimize homocoupling.[9]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst avoids the reductive step that can lead to homocoupling.[8]
-
Controlled Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low and favor the desired cross-coupling pathway.
-
-
-
Dehalogenation of the Electrophile: This results in the formation of the arene or heteroarene corresponding to your starting halide.
-
Cause: Dehalogenation can occur through various pathways, including a competing hydrodehalogenation reaction that can be promoted by certain palladium-hydride species formed in the reaction mixture.
-
Solution:
-
Choice of Base and Solvent: The choice of base can influence the formation of palladium-hydride species. Experiment with different bases; for example, if you are using an alkoxide base, consider switching to a carbonate or phosphate.
-
Ligand Effects: The ligand can also influence the propensity for dehalogenation. Screening different ligands may be necessary.
-
-
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Aqueous) | Condition B (Anhydrous) |
| Electrophile | Aryl/Heteroaryl Halide (1.0 eq) | Aryl/Heteroaryl Halide (1.0 eq) |
| Boronic Acid | This compound (1.5 eq) | This compound (1.5 eq) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) |
| Base | K₂CO₃ (2.0-3.0 eq) | K₃PO₄ (2.0-3.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene or Dioxane (anhydrous) |
| Temperature | 80-100 °C | 90-110 °C |
Experimental Protocol: General Procedure for Suzuki Coupling with this compound
This protocol is a general starting point and should be optimized for your specific substrates.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Setup: To a reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide (1.0 eq), the palladium catalyst, the ligand (if separate), and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-30 minutes.
-
Boronic Acid Addition: Add the this compound (1.2-1.5 eq) as a solid under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[14][15]
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Retrieved from [Link]
-
University of Edinburgh Research Explorer. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Retrieved from [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]
-
Wallace, D. J., & Chen, C.-y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990. Retrieved from [Link]
-
ResearchGate. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. Retrieved from [Link]
-
ResearchGate. (2022). Stability of Cyclopropyl‐B(dan/pin) toward Water. Retrieved from [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Doucet, H., & Santelli, M. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 121–128. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Retrieved from [Link]
-
ProQuest. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved from [Link]
-
ResearchGate. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ChemRxiv. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. audreyli.com [audreyli.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 14. azom.com [azom.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
Preventing protodeboronation of Cyclopropyl-d5-boronic acid
A Researcher's Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for Cyclopropyl-d5-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this isotopically labeled reagent and face the common challenge of protodeboronation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you maximize your reaction yields and preserve the integrity of your deuterated starting material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What is protodeboronation, and why is it a critical issue for my this compound?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of your specific reagent, this reaction is doubly problematic:
-
Loss of Starting Material: The boronic acid is consumed, preventing it from participating in the desired cross-coupling reaction and thus lowering your product yield.
-
Loss of Isotopic Label: The product of this side reaction is cyclopropane-d5. This not only represents a loss of valuable deuterated material but can also complicate purification and analysis.
Q2: I've heard cyclopropyl boronic acids are unstable. Is this true?
This is a common misconception. Compared to many other classes of boronic acids, such as certain electron-deficient or heteroaromatic boronic acids (e.g., 2-pyridyl boronic acid), cyclopropyl boronic acid is actually quite stable towards simple uncatalyzed protodeboronation across a wide pH range.[2][3] Studies have shown its half-life to be greater than one week even at elevated temperatures (70 °C) and high pH.[2] The instability issues researchers encounter almost always arise from the specific conditions of the palladium-catalyzed cross-coupling reaction itself.[4][5]
Q3: What are the primary factors that trigger protodeboronation during my Suzuki-Miyaura coupling reaction?
Protodeboronation in a Suzuki-Miyaura reaction is a kinetic competition between the desired catalytic cycle and one or more off-cycle decomposition pathways. The main contributing factors are:
-
Reaction Temperature: Higher temperatures accelerate both the desired coupling and the undesired protodeboronation.[6]
-
Base: The type, strength, and concentration of the base are critical. Strong bases can accelerate the formation of the more reactive boronate anion, which can be more susceptible to certain protodeboronation pathways.[5][7]
-
Catalyst System (Palladium & Ligand): This is a crucial and often misunderstood factor. While highly active catalysts are needed, some bulky, electron-rich phosphine ligands, often used to facilitate difficult couplings, have been shown to paradoxically promote palladium-catalyzed protodeboronation.[4][8][9]
-
Water Content: Water is the proton source for the reaction. While Suzuki reactions often use aqueous base, excessive water can favor the decomposition pathway.[10]
Q4: How can I accurately detect and quantify the extent of protodeboronation?
Accurate detection is key to effective troubleshooting. The primary byproduct to look for is cyclopropane-d5 .
-
GC-MS: This is an excellent method for detecting a volatile and relatively nonpolar byproduct like cyclopropane-d5.
-
¹H NMR Spectroscopy: While the deuterium atoms are silent in ¹H NMR, the presence of any remaining protons on the cyclopropyl ring of the byproduct would give a characteristic signal. More effectively, analyzing the crude reaction mixture by ¹H NMR can show a diminished amount of the cyclopropylboronic acid starting material relative to an internal standard, without a corresponding increase in the desired product.
-
LC-MS: This is the most common tool for monitoring reaction progress. You will observe the consumption of your aryl halide and boronic acid and the formation of your desired product. The key is to also look for the mass corresponding to the protodeboronated byproduct of your coupling partner (Ar-H), as this indicates the boronic acid was consumed in a non-productive pathway.
Part 2: Troubleshooting Guide for Unwanted Protodeboronation
This section provides a systematic approach to diagnosing and solving protodeboronation issues when they arise.
Symptom: Low yield of the desired coupled product with significant formation of the protodeboronated byproduct (e.g., cyclopropane-d5 or the corresponding Ar-H from your coupling partner).
Below is a decision-making workflow to guide your optimization efforts.
Caption: A stepwise workflow for troubleshooting protodeboronation.
Detailed Troubleshooting Steps:
-
Optimize the Base: Strong bases like NaOH and KOH can accelerate protodeboronation.
-
Reduce Reaction Temperature: The Arrhenius equation applies to side reactions too.
-
Action: Lower the reaction temperature in 10-15 °C increments. A reaction run at 70 °C will have a significantly lower rate of protodeboronation than one at 110 °C.[6] The trade-off may be a longer reaction time, but the improved yield often justifies it.
-
-
Re-evaluate the Ligand: The choice of phosphine ligand is critical. While bulky ligands are excellent for promoting the reductive elimination step, they can also accelerate protodeboronation.[4][8]
-
Action: If you are using a very bulky ligand like P(t-Bu)₃, consider switching to a ligand with a better balance of activity and stability, such as SPhos, XPhos, or specialized ligands like Tedicyp, which have shown high efficacy for cyclopropyl couplings.[12]
-
-
Consider a "Slow-Release" Strategy: For particularly challenging substrates or when the above methods are insufficient, the most robust solution is to prevent the boronic acid from being exposed to the harsh conditions all at once. This is achieved by using a more stable derivative.
-
Action: Convert the this compound to its N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable crystalline solids that can be stored on the benchtop for extended periods.[13] Under the reaction conditions, they slowly hydrolyze to release the boronic acid, keeping its instantaneous concentration low and favoring the productive cross-coupling over decomposition.[13]
-
| Parameter | Problematic Condition | Recommended Modification | Rationale |
| Base | Strong, soluble bases (e.g., NaOH, Cs₂CO₃ in water) | Milder, heterogeneous bases (e.g., K₃PO₄, KF) | Reduces the rate of base-catalyzed protodeboronation.[6][11] |
| Temperature | > 100 °C | 60 - 80 °C | Slows the rate of decomposition more significantly than the desired coupling.[6] |
| Ligand | Excessively bulky phosphines (e.g., P(t-Bu)₃) | Balanced ligands (e.g., SPhos, XPhos, Tedicyp) | Minimizes palladium-catalyzed protodeboronation.[4][12] |
| Reagent Form | Free Boronic Acid | N-methyliminodiacetic acid (MIDA) boronate | "Slow-release" of the boronic acid keeps concentration low, preventing decomposition.[13] |
Part 3: Optimized Experimental Protocol
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation.
Protocol: Low-Protodeboronation Suzuki-Miyaura Coupling
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation (in a glovebox or under positive inert gas flow):
-
To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 eq).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).
-
Add the base, potassium phosphate (K₃PO₄, 2.0 eq), ensuring it is a fine, dry powder.
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes.
-
Addition of Boronic Acid: Add the this compound (1.3 eq) as a solid in one portion under a positive flow of inert gas.
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS at regular intervals (e.g., every 2 hours) until the aryl bromide is consumed. Avoid unnecessarily long reaction times.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure for purification.
Part 4: Understanding the Mechanism: A Deeper Dive
The core of the problem is the competition between two catalytic cycles that both begin with the active Pd(0) catalyst.
Caption: Competing catalytic pathways in a Suzuki-Miyaura reaction.
As the diagram illustrates, after the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate is at a critical juncture.
-
Productive Path (Blue): The intermediate undergoes transmetalation with the cyclopropyl boronate, followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. Your goal is to make this pathway as fast as possible.
-
Destructive Path (Red): The same Ar-Pd(II)-X intermediate can be intercepted in a palladium-catalyzed protodeboronation event, particularly in the presence of bulky ligands and a proton source (water).[4][8] This produces the undesired Ar-H byproduct and regenerates the Pd(0) catalyst, which is then free to continue this destructive cycle.
By carefully selecting milder conditions and a well-balanced catalyst system, you shift the equilibrium and kinetic favorability toward the productive Suzuki-Miyaura cycle, ensuring the successful incorporation of your Cyclopropyl-d5 moiety.
References
-
Wikipedia. Protodeboronation. [Link]
-
Al-Zoubi, R. M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]
- Chausset-Boissarie, L., et al. (2013). The Suzuki–Miyaura Coupling of Cyclopropyl Boronic Derivatives with (Het)aryl Halides.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
Lloyd-Jones, G. C., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. LJMU Research Online. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS. [Link]
-
Kinuta, H., et al. (2020). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis. [Link]
-
ResearchGate. A general protodeboronation reaction. [Link]
-
Billingsley, K. L., et al. (2020). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Feuillet, F. J. B., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. aspuru.substack.com [aspuru.substack.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Homo-Coupling of Cyclopropyl-d5-boronic Acid
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with Suzuki-Miyaura reactions involving Cyclopropyl-d5-boronic acid. Our focus is to provide in-depth, mechanistically-grounded strategies to diagnose and suppress the formation of the undesired bi-cyclopropyl homo-coupling byproduct, ensuring high-yield synthesis of your target molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homo-coupling in this specific context.
Q1: What is homo-coupling, and why does it seem prevalent with my this compound?
A: Homo-coupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent react to form a symmetrical dimer—in this case, dicyclopropyl.[1] This process consumes your valuable boronic acid, reduces the yield of the desired product, and complicates purification.[2]
The primary drivers of homo-coupling are the presence of dissolved oxygen and/or Pd(II) species in the reaction mixture.[1][2] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][4] Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), the in situ reduction to the catalytically active Pd(0) can proceed by consuming two molecules of the boronic acid, thereby generating the homo-coupled product.[5][6]
Q2: Does the deuterium (d5) labeling on my cyclopropyl boronic acid affect its tendency to homo-couple?
A: From a chemical reactivity standpoint, the deuterium labeling is unlikely to be a major driver of homo-coupling. The primary purpose of isotopic labeling is typically for use in metabolic studies or as an analytical tracer. While there is a known kinetic isotope effect (KIE) where C-D bonds are slightly stronger than C-H bonds, this is not expected to significantly influence the C-B bond cleavage or the mechanisms leading to homo-coupling. The core challenges stem from the inherent reactivity of the boronic acid and the reaction conditions, not the isotopic label.
Q3: Besides homo-coupling, I'm seeing low conversion and loss of my starting material. Could this be related?
A: Absolutely. Cyclopropylboronic acids, like many other organoboronic acids, are susceptible to a side reaction called protodeboronation .[1][7] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[7] This decomposition pathway is often promoted by aqueous basic conditions, particularly at higher pH and elevated temperatures.[7][8] The loss of active boronic acid to protodeboronation can alter the stoichiometry of the reaction, potentially leading to a relative increase in side products like the homo-coupled dimer.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental issues.
Issue 1: High Levels of Bi-cyclopropyl Formation (>10%)
If you are observing a significant amount of the dicyclopropyl byproduct, it points to a flaw in one of two key areas: atmospheric control or the state of the palladium catalyst.
Potential Cause A: Oxygen Contamination Dissolved oxygen is a primary culprit in promoting the oxidative homo-coupling pathway.[3][4][9] The Pd(0) catalyst can react with O₂ to form palladium-peroxo species which then facilitate the dimerization of the boronic acid.[3]
Solutions:
-
Rigorous Degassing: Standard sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a good start, but may be insufficient.[1] For maximum oxygen removal, the Freeze-Pump-Thaw technique is highly recommended for all solvents, including any water used in the reaction.[1][10]
-
Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the entire reaction setup and duration. Use of a glovebox for reaction setup is ideal.
Potential Cause B: Pd(II)-Mediated Coupling If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to Pd(0) can be a major source of homo-coupling.[5][6]
Solutions:
-
Switch to a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the problematic reduction step.
-
Use Modern Precatalysts: Buchwald-type precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst, minimizing the pathways that lead to homo-coupling.[5]
-
Introduce a Mild Reductant: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homo-coupling by keeping the palladium in its Pd(0) state without interfering with the main catalytic cycle.[6]
Issue 2: Low Yield, Protodeboronation, and Some Homo-Coupling
This combination of symptoms suggests that the reaction conditions are too harsh for the cyclopropylboronic acid, leading to decomposition alongside byproduct formation.
Potential Cause: Suboptimal Base and/or Solvent System The choice of base and solvent is critical. Strong bases and excessive water can accelerate the undesired protodeboronation pathway.[7][8]
Solutions:
-
Base Optimization: Screen a series of bases. Often, milder inorganic bases provide the best results by minimizing boronic acid decomposition.
-
Solvent System Tuning: The amount of water can be critical. While often necessary to dissolve the base, excess water can promote hydrolysis and protodeboronation.[10] Experiment with solvent systems that balance solubility and stability.
-
Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate. Higher temperatures can accelerate decomposition pathways more than the desired cross-coupling.[10][11]
| Parameter | Recommendation | Rationale |
| Base | Screen K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases are often preferred over strong hydroxides (NaOH, KOH) to reduce the rate of protodeboronation.[12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | Aprotic solvents are standard.[10] 2-MeTHF is a good alternative to THF with better phase separation.[12] |
| Temperature | Start at 60-80 °C and adjust as needed | Balances reaction rate against the thermal stability of the boronic acid and catalyst.[4] |
Part 3: Key Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Minimizing Homo-Coupling
This protocol incorporates best practices to establish a robust baseline for your Suzuki-Miyaura reaction.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation:
-
To a reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium precatalyst/ligand system (0.5-2 mol%).
-
In a separate, dry flask, dissolve the this compound (1.2-1.5 equiv.) in the chosen organic solvent.
-
-
Degassing:
-
Add the organic solvent (and water, if used) to the reaction flask containing the aryl halide and base.
-
Perform three cycles of Freeze-Pump-Thaw to rigorously remove all dissolved oxygen.
-
After the final thaw, backfill the flask with inert gas.
-
-
Reaction Execution:
-
Using a syringe, add the degassed solution of this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) under a positive pressure of inert gas.
-
Monitor reaction progress by TLC, GC, or LC-MS.
-
Diagram 1: Competing Catalytic Cycles
This diagram illustrates the desired Suzuki-Miyaura pathway versus the oxygen-induced homo-coupling side reaction. The key is to create conditions that strongly favor the cycle on the left.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Cyclopropyl-d5-boronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with a specialized focus on Cyclopropyl-d5-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of isotopically labeled cyclopropyl moieties. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to ensure the success of your experiments. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Q1: I am observing significant protodeboronation of my this compound. What is causing this and how can I minimize it?
A1: Protodeboronation is a prevalent side reaction in Suzuki-Miyaura couplings, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering your boronic acid inactive.[1] While cyclopropyl boronic acids are generally more resistant to this process compared to many other boronic acids, it can still significantly impact your yield.[2][3]
The Causality:
-
Mechanism: Protodeboronation can be catalyzed by acid or base.[1] In the base-catalyzed pathway, which is more relevant for standard Suzuki conditions, the boronic acid is converted to the more reactive boronate species. This boronate can then react with a proton source (like water or alcohols in your solvent) to undergo C-B bond cleavage.[1]
-
Influence of Deuteration (The Kinetic Isotope Effect): The five deuterium atoms on your cyclopropyl ring create stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This is due to the lower zero-point energy of the C-D bond.[4] Consequently, cleavage of a C-D bond generally has a higher activation energy. This phenomenon, known as the primary kinetic isotope effect (KIE) , can be advantageous. It suggests that this compound may be inherently less susceptible to side reactions involving the cleavage of a C-H/D bond on the ring itself, should such a pathway exist. However, the primary site of protodeboronation is the C-B bond. The electronic stability of the cyclopropyl ring itself contributes to its relative stability.
Troubleshooting & Optimization:
-
Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, an overly strong base or high concentrations can accelerate protodeboronation.
-
Solvent System: The presence of water can be a double-edged sword. While it can facilitate the formation of the active boronate species, it is also a proton source for protodeboronation.
-
Recommendation: Use anhydrous, degassed solvents like 1,4-dioxane or toluene. If an aqueous co-solvent is necessary for solubility, minimize the water content (e.g., a 10:1 or 4:1 mixture of organic solvent to water).[5]
-
-
Temperature Control: Higher temperatures can accelerate both the desired reaction and protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C).
-
-
Use of Boronic Esters or Trifluoroborates: If protodeboronation remains a persistent issue, consider using a more stable derivative like a pinacol ester (Cyclopropyl-d5-Bpin) or a potassium cyclopropyl-d5-trifluoroborate salt. These reagents exhibit "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.[7]
Q2: My reaction is producing a significant amount of dicyclopropyl-d10 (homo-coupling byproduct). What are the primary causes and how can I prevent this?
A2: Homo-coupling, the formation of a symmetrical dimer from two molecules of your boronic acid, is another common and wasteful side reaction.
The Causality:
-
Oxygen Contamination: The presence of molecular oxygen is a major contributor to homo-coupling. Oxygen can promote the oxidative coupling of two boronic acid molecules, a process that is also catalyzed by palladium.
-
Pd(II) Precatalysts: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can lead to homo-coupling during the in situ reduction to the active Pd(0) catalyst. This reduction can consume the boronic acid as a reductant, leading to the formation of the dimer.
Troubleshooting & Optimization:
-
Rigorous Degassing: This is the most critical step to prevent homo-coupling.
-
Recommendation: Thoroughly degas your solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 30-60 minutes. For highly sensitive reactions, the freeze-pump-thaw method is even more effective. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Choice:
-
Recommendation: Use a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the problematic reduction step. Alternatively, modern pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are highly efficient and can minimize side reactions.[6]
-
-
Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling pathway over homo-coupling.
Q3: I am coupling my this compound with a sterically hindered aryl halide and getting low yields. How can I improve this?
A3: Couplings involving sterically demanding substrates are challenging as the bulky groups can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.
The Causality:
-
Steric Hindrance: Bulky substituents near the reaction centers on either the aryl halide or the boronic acid can slow down the key steps of the Suzuki-Miyaura reaction.
Troubleshooting & Optimization:
-
Ligand Selection: The choice of ligand is paramount for sterically hindered couplings.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote both oxidative addition and reductive elimination. Excellent choices include Buchwald ligands like SPhos, XPhos, or RuPhos, and trialkylphosphines such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).[6]
-
-
Catalyst System:
-
Recommendation: Use highly active, pre-formed palladium catalysts that incorporate these bulky ligands. These are often more effective than generating the catalyst in situ.
-
-
Base and Solvent:
-
Recommendation: For sterically hindered substrates, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required. Aprotic polar solvents like 1,4-dioxane or toluene are generally preferred.
-
In-Depth Technical Guide
The Impact of Deuteration: A Mechanistic Perspective
The use of this compound introduces the kinetic isotope effect (KIE) as a factor in your reaction optimization. The KIE is a change in reaction rate upon isotopic substitution.[4]
-
Primary KIE: If a C-D bond is broken in the rate-determining step of a reaction, the reaction will be significantly slower than the corresponding C-H bond cleavage. The typical range for a primary deuterium KIE (kH/kD) is 2-7.
-
Secondary KIE: If the C-D bond is not broken but is located at or near a reacting center, a smaller secondary KIE (typically 0.7-1.5) may be observed.
For the Suzuki-Miyaura coupling of this compound, the C-D bonds are not directly broken during the desired catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[8][9][10] A 13C KIE study has shown that transmetalation is a key step where the carbon-boron bond is cleaved.[11][12][13]
The primary implication for your work is in the context of undesired side reactions. Any side reaction that would involve the cleavage of a C-H bond on the cyclopropyl ring will be slower with the d5-labeled compound. While protodeboronation primarily involves C-B bond cleavage, the increased stability of the C-D bonds may contribute to the overall robustness of the cyclopropyl-d5 moiety.
Visualizing the Process: Key Reaction Pathways
Caption: Key pathways in the Suzuki coupling of this compound.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Bubble inert gas through the stirred reaction mixture for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: A Tabular Summary
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a pre-formed Pd(0) catalyst or a more active ligand. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase the temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Base is too strong or concentration is too high. 2. High water content in the solvent. 3. Reaction temperature is too high. | 1. Use a milder base (e.g., K₂CO₃). 2. Use anhydrous solvents or reduce the amount of aqueous co-solvent. 3. Lower the reaction temperature. |
| High Levels of Homo-coupling | 1. Oxygen present in the reaction. 2. Use of a Pd(II) precatalyst. | 1. Ensure rigorous degassing of all reagents and solvents and maintain a positive inert gas pressure. 2. Switch to a Pd(0) catalyst source. |
| Dehalogenation of Aryl Halide | 1. Presence of a hydride source. 2. Side reaction of the palladium catalyst. | 1. Ensure solvents are pure and free of potential hydride donors. 2. Screen different ligands and catalyst systems. |
Visualizing Troubleshooting Logic
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Impact of base and solvent on Cyclopropyl-d5-boronic acid stability
Answering the user's request.
Technical Support Center: Cyclopropyl-d5-boronic Acid
A Guide to Navigating Stability Challenges in Synthesis
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that while this deuterated building block is invaluable for isotopic labeling in pharmaceutical and metabolic research, its stability can present significant challenges during experimental workflows.[1] This guide is structured to provide direct answers to common issues, explaining the chemical principles behind the troubleshooting steps. We will delve into the nuanced roles of bases and solvents, moving beyond simple protocols to empower you with a deeper understanding of your reaction system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary decomposition pathways for this compound that I should be aware of?
A: this compound, like its non-deuterated analogue and other challenging boronic acids, is susceptible to several decomposition pathways that can compete with your desired reaction, reducing yield and complicating purification.[2][3] The three primary pathways are:
-
Protodeboronation: This is the most common decomposition route, where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (or carbon-deuterium) bond, rendering the reagent inactive for cross-coupling.[4][5] While cyclopropylboronic acid is surprisingly resistant to this process compared to many heteroaryl boronic acids, it can still occur, especially under harsh conditions.[6][7][8]
-
Oxidation: In the presence of oxygen, boronic acids can undergo oxidation. This process can be accelerated by the presence of a palladium catalyst.[2][3]
-
Homo-coupling: This side reaction results in the formation of a dicyclopropyl byproduct. It is primarily promoted by the presence of oxygen and can be exacerbated by the use of Palladium(II) precatalysts, which are reduced to the active Palladium(0) in situ by consuming the boronic acid.[4]
Caption: Competing reaction pathways for this compound.
Q2: I'm observing significant protodeboronation of my deuterated cyclopropyl reagent. What is the most likely cause and how can I mitigate it?
A: While cyclopropylboronic acid is noted for its relatively slow rate of protodeboronation (with a half-life potentially exceeding a week even at pH 12 and 70 °C), this degradation can still become a significant issue, particularly in reactions requiring prolonged heating or strong bases.[7]
The rate of protodeboronation is highly pH-dependent.[5][6] The base required for the Suzuki-Miyaura coupling reaction converts the neutral boronic acid to the more nucleophilic tetrahedral boronate anion ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[5] However, this same boronate species can be more susceptible to protodeboronation.
Troubleshooting Steps:
-
Optimize the Base: Switch to a weaker base. While strong bases like NaOH or KOH are effective at forming the boronate, they can also accelerate decomposition. Mild inorganic bases are often a better choice.
-
Control Stoichiometry: Avoid using a large excess of the base. Use the minimum amount required to achieve a reasonable reaction rate.
-
Use a More Stable Surrogate: For particularly challenging couplings, consider using potassium cyclopropyltrifluoroborate. Organotrifluoroborates are generally more stable crystalline solids that are significantly more resistant to protodeboronation and can be used in stoichiometric amounts.[8]
| Base Type | Example(s) | Strength | Typical Use & Rationale |
| Phosphate | K₃PO₄ | Moderate | Highly Recommended. Effectively promotes slow release of the boronic acid from MIDA esters and is a proven, effective base for standard couplings, balancing activation with stability.[2] |
| Carbonate | K₂CO₃, Cs₂CO₃ | Weak/Moderate | Good general-purpose bases. Cesium carbonate is more soluble in organic solvents and can be effective at lower temperatures. |
| Hydroxide | NaOH, KOH | Strong | Use with caution. Can accelerate protodeboronation. Primarily used for rapid hydrolysis of stable precursors like MIDA boronates before a reaction.[2] |
| Organic | DBU, Et₃N | Moderate | Less common for Suzuki couplings; can sometimes be used but may complicate purification. |
Q3: My reaction is plagued by the dicyclopropyl homo-coupled byproduct. How do I prevent this?
A: The formation of a dicyclopropyl byproduct is almost always linked to the presence of oxygen in your reaction system or issues with the palladium catalyst.[4] This side reaction consumes your valuable deuterated starting material and complicates purification.
The key is to minimize pathways that favor the oxidative coupling of two boronic acid molecules. Here is a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing homo-coupling.
Q4: What is the ideal solvent system for reactions with this compound?
A: The choice of solvent is critical for both solubility and reaction kinetics.[9] An inappropriate solvent can lead to poor yields, not because of instability, but simply because the reagents are not sufficiently dissolved to react efficiently.
Ethereal solvents are generally the best choice for boronic acid reactions. For many Suzuki-Miyaura couplings, the addition of a small amount of water can have a significant accelerating effect.[10]
| Solvent System | Components | Key Advantages & Considerations |
| Aprotic Ethers | Toluene, Dioxane, THF | Good general-purpose solvents that dissolve the boronic acid and other organic reagents well. Toluene and Dioxane are suitable for higher temperatures.[4] |
| Aqueous Biphasic | Toluene/Water, Dioxane/Water | Often Optimal. The addition of water can significantly accelerate the reaction rate.[10] A 5:1 to 10:1 organic/water ratio is a good starting point. |
| Protic Solvents | Isopropanol (IPA) | Can be useful, especially in combination with other solvents like DMF for challenging couplings of MIDA boronates.[3] |
| Polar Aprotic | DMF, DMAc | High boiling points and good solvating power, but can be difficult to remove and may participate in side reactions at high temperatures. |
Expert Tip: For reproducibility, always use anhydrous, degassed solvents. Even if you are running a biphasic reaction with water, degassing both the organic solvent and the water separately before mixing is crucial to remove dissolved oxygen.[4]
Validated Experimental Protocols
To ensure the highest chance of success and minimize reagent decomposition, follow these detailed protocols.
Protocol 1: Standard Suzuki-Miyaura Coupling (Low Homo-Coupling)
This protocol is designed to minimize side reactions by ensuring an oxygen-free environment and utilizing an active Pd(0) catalyst source.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction flask, add the aryl halide (1.0 eq), the base (e.g., K₃PO₄, 2.5 eq), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 10:1 Dioxane/Water) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 20-30 minutes.
-
Boronic Acid Addition: Add the this compound (1.2-1.5 eq) as a solid under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Protocol 2: Slow-Release Coupling from an Air-Stable MIDA Boronate
This advanced strategy is excellent for reactions with slow-reacting halides or when benchtop stability of the boronic acid is a major concern.[2] It works by slowly generating the active boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[2]
-
Reagent Addition: To an oven-dried flask, add the aryl chloride (1.0 eq), the Cyclopropyl-d5-MIDA boronate (1.1 eq), K₃PO₄ (3.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add degassed 5:1 Dioxane/H₂O via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to 60-80 °C. The K₃PO₄ in aqueous dioxane will promote the slow hydrolysis of the MIDA boronate over several hours, releasing the active boronic acid for the cross-coupling.[2]
-
Monitoring: Monitor the reaction over 3-12 hours until completion.
By implementing these scientifically grounded strategies, you can overcome the inherent stability challenges of this compound and achieve reliable, reproducible results in your research.
References
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
University of Edinburgh Research Explorer. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(7), 1473–1476. [Link]
-
Comiskey, A. M., & Anslyn, E. V. (2025). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
-
The University of Manchester Research Explorer. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
Anslyn, E. V., et al. (2025). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]
-
LJMU Research Online. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Soundararajan, S., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Chemical & Engineering Data. [Link]
-
Semantic Scholar. (n.d.). Figure 6 from Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. [Link]
-
LJMU Research Online. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 897–907. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). This compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. audreyli.com [audreyli.com]
Cyclopropyl-d5-boronic acid degradation pathways and prevention
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for Cyclopropyl-d5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and application of this valuable synthetic building block. We will address common experimental challenges, explain the underlying chemical principles, and offer robust protocols to ensure the success of your work.
Understanding the Degradation of this compound
Cyclopropylboronic acids, while powerful reagents for introducing the cyclopropyl motif, are recognized as an unstable class of boronic acids.[1][2] Their utility can be compromised by several degradation pathways that consume the reagent, reduce reaction yields, and complicate purification. Understanding these pathways is the first step toward prevention.
The primary degradation mechanisms are Oxidation , Protodeboronation , and the formation of Boroxine anhydrides.
-
Oxidation: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic reactive oxygen species (ROS).[3] This leads to an oxidative cleavage of the carbon-boron bond, converting the boronic acid into cyclopropanol-d5 and boric acid.[3][4][5][6] This pathway is a significant concern in non-deoxygenated reaction media or during prolonged storage in the presence of air.[7][8]
-
Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H (or C-D) bond, yielding deuterated cyclopropane.[5] The reaction can be catalyzed by acid or base.[9][10] However, a crucial finding is that cyclopropyl and vinyl boronic acids undergo protodeboronation very slowly compared to other classes, such as heteroaromatic boronic acids.[9][11][12][13] While not the most rapid degradation pathway, it can become significant under harsh pH conditions or during extended reaction times at elevated temperatures.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[5] While this process is often reversible upon exposure to water, it complicates stoichiometry, alters the reagent's physical properties, and can affect dissolution and reactivity rates.
Below is a diagram illustrating these competing degradation pathways.
Q2: My post-reaction analysis (LC-MS, NMR) shows the presence of cyclopropanol-d5. Why?
Answer: The presence of the corresponding alcohol is a clear indicator of oxidative degradation . [3][4][6]The carbon-boron bond has been cleaved by an oxidizing agent.
-
Primary Cause: Insufficient removal of or exposure to atmospheric oxygen during your reaction setup or workup. The boronic acid functional group is known to be unstable in the presence of reactive oxygen species. [4][5]* Contributing Cause: Certain reaction conditions or reagents can generate reactive oxygen species, accelerating this degradation.
Solutions:
-
Strict Inert Atmosphere Technique: All glassware must be oven- or flame-dried and cooled under a stream of inert gas. All reagent transfers should be performed via syringe or cannula under positive inert gas pressure.
-
Solvent Purity: Use high-purity, anhydrous solvents that have been properly degassed. Peroxides in older ether solvents (like THF or dioxane) can be a source of oxidation.
-
Reagent Purity: Ensure other reagents have not been contaminated by exposure to air.
Q3: I'm having trouble getting my this compound to dissolve, and my reaction stoichiometry seems inconsistent. What could be the issue?
Answer: This issue often points to the formation of boroxines , the cyclic trimer anhydride. [5]
-
Cause: Boronic acids, especially in the solid state, can self-dehydrate to form boroxines. [5]This changes the molecular weight (3x minus 3x H₂O) and alters the physical properties, including solubility. When you weigh out the "boronic acid," you are actually weighing a mixture of the acid and its boroxine, leading to inaccurate stoichiometry.
-
Verification: While difficult to quantify without specific analysis, inconsistent performance from a solid reagent that has been stored for some time is a strong indicator.
Solutions:
-
Use Fresh Reagent: Whenever possible, use a fresh bottle of the reagent or one that has been stored meticulously under inert gas at low temperature.
-
Consider a More Stable Derivative: For critical applications requiring high precision, using an air-stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate is the most robust solution. [1][14]These release the boronic acid in situ, bypassing storage and handling issues.
-
Attempt Rehydration (Use with Caution): In some cases, the boroxine can be partially hydrolyzed back to the boronic acid by dissolving it in a suitable solvent mixture containing water (e.g., THF/water) and stirring before adding it to the reaction. However, this is difficult to control and is not a recommended solution for quantitative work.
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage and handling conditions for this compound?
Answer: Proper storage is non-negotiable for this reagent. The following conditions must be met to ensure its integrity.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows kinetic degradation pathways. [15][16] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. Boric acid can be light sensitive over time. [17][18] |
| Handling | Inert atmosphere (glovebox or Schlenk line) | Minimizes exposure to air and moisture during weighing and transfer. [7] |
| Segregation | Store away from strong oxidizing agents, acids, and bases. | Prevents hazardous reactions and chemical degradation. [15][19] |
Q2: Are there more stable, user-friendly alternatives for introducing the cyclopropyl-d5 group?
Answer: Yes. The inherent instability of cyclopropylboronic acid has led to the development of superior, air-stable surrogates that generate the active boronic acid in situ. This "slow-release" strategy is highly effective. [1]
| Derivative | Structure | Key Advantages |
|---|---|---|
| MIDA Boronate | R-B(MIDA) | Indefinitely air-stable solid. [1]Allows for slow, controlled release of the boronic acid under mild basic conditions, minimizing its concentration and thus its decomposition rate. [1] |
| Potassium Trifluoroborate | [R-BF₃]K | Air- and moisture-stable crystalline solids. [14]Often show enhanced stability and reactivity in cross-coupling reactions and avoid the need for a large excess of the boron reagent. [14] |
| Pinacol Ester | R-B(pin) | More stable to chromatography and storage than the free boronic acid. [5]Commonly used, though can be prone to hydrolysis under reaction conditions. [20][21]|
Q3: What analytical techniques are best for monitoring the purity and degradation of my boronic acid?
Answer: A multi-pronged approach is recommended for a complete picture.
-
Purity & Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and known impurities. [22][23]* Degradant Identification: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides the high resolution and mass data needed to identify the structures of unknown degradation products. [22]* Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. ¹H NMR can confirm the organic structure, while ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which directly indicates degradation or boroxine formation. [22]* Qualitative Spot Test: A simple and rapid TLC stain using curcumin can be used to qualitatively confirm the presence of a boronic acid on a TLC plate (it forms a red-colored complex). [24]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize degradation of this compound.
Objective: To perform a Suzuki-Miyaura cross-coupling reaction between an aryl halide and this compound with maximal yield and minimal side products.
Materials:
-
Aryl Halide (Ar-X)
-
This compound (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water)
-
Oven-dried glassware (reaction flask, condenser)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (>120°C for several hours) and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Deoxygenation: Sparge the chosen solvent(s) with Argon or Nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup (under Inert Atmosphere): a. To the reaction flask, add the aryl halide, the base, and the palladium catalyst under a positive flow of inert gas. b. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert. c. Add the degassed solvent via syringe or cannula.
-
Addition of Boronic Acid: a. In a separate, dry vial under inert atmosphere, weigh the this compound. b. Dissolve it in a small amount of the degassed organic solvent. c. Add the boronic acid solution to the main reaction flask via syringe.
-
Reaction Execution: a. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. b. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).
-
Monitoring and Workup: a. Monitor the reaction progress by TLC or LC-MS. b. Upon completion, cool the reaction to room temperature. c. Proceed with a standard aqueous workup and extraction, followed by purification (e.g., column chromatography).
References
-
The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing. 25
-
Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH. 26
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. [No Source Provided]. 4
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. 9
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. 11
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. 3
-
How to Store Boric Acid. Lab Alley. 17
-
Analytical techniques for monitoring the degradation of benzylboronic acid. Benchchem. 22
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Account.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS. 27
-
strategies to avoid homo-coupling in cyclopropylboronic acid reactions. Benchchem. 7
-
What are the storage conditions for Boric acid - 10B?. Yuanli Bio. 18
-
Borate handling and storage. borax.com. 28
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem. 5
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. 1
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). 24
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 10
-
Cyclopropylboronic acid 411235-57-9 wiki. Guidechem. 15
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed.
-
Corrosive Storage Guidelines. [No Source Provided]. 19
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. 20
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. 29
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. 13
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
-
Cyclopropylboronic acid 411235-57-9. Sigma-Aldrich.
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [No Source Provided]. 6
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 8
-
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. 2
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH.
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. シクロプロピルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 17. laballey.com [laballey.com]
- 18. zzylchem.com [zzylchem.com]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. waters.com [waters.com]
- 24. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 28. borax.com [borax.com]
- 29. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Cyclopropyl-d5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for troubleshooting Suzuki coupling reactions involving Cyclopropyl-d5-boronic acid. As Senior Application Scientists, we understand the nuances and challenges that can arise during these complex transformations. This guide is structured to provide in-depth, practical solutions to common issues, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose and resolve low-yield problems effectively.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing significantly lower yields than expected in my Suzuki coupling with this compound. What are the most common culprits?
Low yields in Suzuki couplings with cyclopropylboronic acids, including the deuterated analog, often stem from a few key areas. The primary suspects are the stability of the boronic acid itself, the choice of reaction conditions (catalyst, ligand, base, and solvent), and the potential for competing side reactions.[1][2][3][4]
A critical side reaction to consider is protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H (or in this case, C-D) bond, rendering it inactive for the desired cross-coupling.[5] While cyclopropylboronic acids are generally less prone to protodeboronation than some other classes of boronic acids, it can still occur under certain conditions.[6][7][8][9]
Additionally, the efficiency of the catalytic cycle, particularly the transmetalation step, can be a bottleneck. The steric and electronic properties of cyclopropylboronic acid require careful optimization of the catalyst and ligand system to ensure efficient transfer of the cyclopropyl group to the palladium center.[10][11]
Troubleshooting Guide: A Deeper Dive
Q2: My primary side product appears to be the protodeboronated starting material (cyclopropane-d5). What reaction parameters should I investigate to minimize this?
The observation of significant protodeboronation points towards issues with the stability of your this compound under the reaction conditions.[5] Here’s a systematic approach to mitigating this side reaction:
1. Reagent Quality and Handling:
-
Boronic Acid Stability: Cyclopropylboronic acid and its derivatives can be susceptible to decomposition, especially with prolonged storage or exposure to air and moisture.[12] It is advisable to use fresh or properly stored boronic acid. Consider using more stable derivatives like pinacol esters or MIDA boronates, which can release the boronic acid slowly in situ.[13][14]
-
Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen.[13] Insufficient degassing or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and promote side reactions.[13] Ensure all solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas.
2. Optimizing the Base:
The choice and strength of the base are critical. The base activates the boronic acid for transmetalation but can also promote protodeboronation.[15][16]
-
Base Strength: A systematic screen of bases is recommended. While strong bases like NaOH or KOtBu are sometimes used, they can also accelerate the decomposition of sensitive boronic acids. Consider weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][17] For base-sensitive substrates, powdered KF can be an effective alternative.[15]
-
Water Content: The presence of water can influence the rate of both the desired coupling and undesired protodeboronation. While some Suzuki reactions benefit from aqueous-organic solvent mixtures, excessive water can be detrimental.[18] If using a hydrated base (e.g., K₃PO₄·3H₂O), account for the added water.[19]
3. Catalyst and Ligand Selection:
The palladium source and its associated ligand play a pivotal role in stabilizing the catalytic intermediates and facilitating the desired reaction pathway.
-
Ligand Choice: For sterically hindered or electronically challenging coupling partners like cyclopropylboronic acid, bulky and electron-rich phosphine ligands are often beneficial.[10][20] Ligands such as SPhos or Ruphos have shown success in similar systems.[11] Triphenylphosphine (PPh₃) is a common choice but may not always be optimal.[10]
-
Catalyst Loading: While increasing catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side products. A loading of 1-5 mol% is a typical starting point.
Below is a diagram illustrating the key decision points for minimizing protodeboronation:
Caption: Workflow for troubleshooting protodeboronation in Suzuki coupling.
Q3: I'm not seeing significant protodeboronation, but the reaction is sluggish and incomplete. How can I improve the reaction rate and conversion?
A sluggish reaction with incomplete conversion often points to a suboptimal catalytic system or unfavorable reaction conditions that hinder one of the key steps in the Suzuki catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[21]
1. Catalyst and Ligand System:
-
Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) can influence the rate of formation of the active Pd(0) species.[2][20] If using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can be a crucial step.
-
Ligand Effects: As mentioned previously, bulky, electron-donating ligands can accelerate both oxidative addition and reductive elimination.[20] A ligand screen is a powerful tool for improving reaction rates. The tetraphosphine ligand, Tedicyp, has been shown to be effective for the coupling of cyclopropylboronic acid.[10][11]
2. Solvent and Temperature:
-
Solvent Polarity: The solvent plays a critical role in solubilizing the reagents and catalyst, and can influence the rates of the individual steps in the catalytic cycle. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water.[17] A change in solvent or solvent ratio can have a significant impact.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be mindful of the thermal stability of your substrates and the catalyst. A typical temperature range is 80-120 °C.[1]
3. Kinetic Isotope Effect (KIE) with this compound:
While generally small for Suzuki reactions, the use of a deuterated substrate can introduce a kinetic isotope effect, potentially slowing down the C-B bond cleavage during the transmetalation step.[22] If the reaction is significantly slower than with the non-deuterated analog, this might be a contributing factor. In such cases, a more active catalyst system may be required to overcome this higher activation energy barrier.
Here is a table summarizing recommended starting conditions for screening:
| Parameter | Condition A (Standard) | Condition B (More Forcing) | Condition C (Alternative Base) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) | P(Cy)₃ (4 mol%) |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (3 equiv.) | Cs₂CO₃ (2.5 equiv.) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (5:1) | THF/H₂O (4:1) |
| Temperature | 90 °C | 110 °C | 80 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.3-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon or nitrogen at least three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if applicable) and dissolve in a small amount of the reaction solvent. Add this solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction. Understanding this cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]
-
Mandal, M., et al. (2016). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 138(40), 13393-13401. [Link]
-
Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 121-128. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Wikipedia. (2024). Protodeboronation. Wikipedia. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
ResearchGate. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. ResearchGate. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wallace, D. J., & Chen, C.-y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]
-
ResearchGate. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF. ResearchGate. [Link]
-
Myers, A. G. (2009). The Suzuki Reaction. Harvard University. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Deng, M.-Z., & Yao, M.-L. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14497. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Schmidt, M. W., et al. (2020). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]
-
Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Deng, M.-Z., et al. (2001). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Phosphorus, Sulfur, and Silicon and the Related Elements, 174(1), 221-229. [Link]
-
Cheong, J. Y., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(31), 12338–12349. [Link]
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- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. scispace.com [scispace.com]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 19. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Cyclopropyl-d5-boronic Acid Reactions
Welcome to the technical support center for the purification of products derived from reactions involving Cyclopropyl-d5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable deuterated building block into their synthetic workflows. Given the unique challenges associated with boronic acid chemistry and the high-purity requirements of deuterated compounds in pharmaceutical applications, this resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific, frequently encountered issues during the workup and purification of coupling reactions, such as the Suzuki-Miyaura reaction, which is a primary application for this compound.[1][2]
Q1: My final product is contaminated with boron-containing impurities. How can I effectively remove them?
A1: This is the most common challenge in reactions utilizing boronic acids. Boron impurities can manifest as unreacted starting material, boroxines (anhydrides of boronic acids), or boric acid.[3] These species are often polar and can co-elute with the desired product or interfere with crystallization.
Causality: Boronic acids are Lewis acidic and can be difficult to separate from polar products using standard silica gel chromatography. Their tendency to form boroxines in equilibrium, especially in the presence of moisture, further complicates the impurity profile.[3]
Recommended Solutions (From Least to Most Aggressive):
-
Aqueous Basic Wash: A simple and often effective first step is an extractive workup using an aqueous base.[4] Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM) and wash with a 1-2 M solution of NaOH or KOH.[3][5] The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[4] Repeat the wash 2-3 times for best results.
-
Volatile Ester Formation: Boron residues can be removed by concentrating the reaction mixture from methanol (MeOH) several times.[6] This process forms the volatile trimethyl borate ester, B(OMe)₃, which can be removed under reduced pressure.
-
Diol Complexation: Boronic acids reversibly form stable cyclic complexes with 1,2- or 1,3-diols. This can be exploited in two ways:
-
Extractive Workup with Sorbitol: Adding a polyol like sorbitol to the aqueous phase during extraction can enhance the partitioning of the boronic acid into the water layer.[7]
-
Solid-Phase Scavenging: Passing the crude product solution through a short plug of silica gel pre-treated with a diol can capture boron impurities.
-
-
Boronic Acid Scavenger Resins: For stubborn cases or when working with base-sensitive compounds, solid-phase scavengers are highly effective. Resins functionalized with diethanolamine (DEAM) are particularly efficient at sequestering boronic acids and their derivatives.[8][9] The crude product is stirred with the resin, which is then simply filtered off.[3]
Q2: I'm struggling to separate my cyclopropyl-d5-coupled product from the unreacted aryl halide starting material.
A2: This issue typically arises from incomplete reaction conversion or similar polarity between the starting material and the product.
Causality: The cyclopropyl group is relatively nonpolar. If the aryl halide partner is also nonpolar, the resulting coupled product may have a very similar Rf value, making chromatographic separation challenging.
Recommended Solutions:
-
Reaction Optimization: The most effective solution is to drive the reaction to completion. Consider adding a small excess (1.1-1.2 equivalents) of the this compound to ensure the complete consumption of the more valuable or difficult-to-remove aryl halide.
-
Chromatography Optimization:
-
Solvent System: Avoid highly nonpolar solvent systems (e.g., pure hexanes). A small amount of a more polar solvent like ethyl acetate or DCM can significantly improve separation. Experiment with different solvent systems; sometimes a switch from a hexane/ethyl acetate system to a toluene/acetone or DCM/methanol system can provide the necessary selectivity.
-
Column Dimensions: Use a longer column with a smaller diameter to increase the number of theoretical plates and improve resolution.
-
-
Recrystallization: If the product is crystalline, recrystallization can be a powerful purification technique to remove small amounts of starting material. Screen various solvents to find one in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble.
Q3: I suspect my product is degrading on the silica gel column. Is the cyclopropyl group unstable?
A3: While the cyclopropyl group is generally robust, it is a strained ring system.[10] Under certain conditions, particularly acidic ones, it can be susceptible to ring-opening.
Causality: Standard silica gel is slightly acidic (pH ~4-5), which can be sufficient to catalyze the degradation of sensitive compounds. The high surface area of the silica gel enhances this effect. Cyclopropyl groups adjacent to a carbocationic center are exceptionally stable, which implies that any reaction intermediate that can generate positive charge next to the ring could facilitate ring-opening.[11][12]
Recommended Solutions:
-
Deactivated Silica: Use silica gel that has been pre-treated with a base like triethylamine. This is typically done by adding ~1% triethylamine to the eluent system. This neutralizes the acidic sites on the silica surface.
-
Alumina Chromatography: Consider using basic or neutral alumina as the stationary phase instead of silica gel. Alumina is generally more suitable for acid-sensitive compounds.
-
Reverse-Phase Chromatography (RPC): If the compound has sufficient polarity, RPC (e.g., C18 silica) is an excellent alternative. The mobile phases (typically water/acetonitrile or water/methanol) are generally neutral, and the separation mechanism is based on hydrophobicity rather than polar interactions, avoiding the issue of acidic sites.
-
Non-Chromatographic Methods: Prioritize methods like recrystallization or distillation (if applicable) to minimize contact time with stationary phases.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best general-purpose purification strategy for a Suzuki reaction with this compound?
A1: A robust, general workflow combines an extractive workup with chromatography. This multi-step approach ensures the removal of different types of impurities at each stage.
Caption: General Purification Workflow for Suzuki Reaction Products.
FAQ 2: Does the d5-deuteration on the cyclopropyl ring affect the purification process compared to the non-deuterated analog?
A2: For most standard purification techniques like chromatography and extraction, the effect of deuteration is negligible.
Causality: Deuterium has very similar electronic properties to protium (hydrogen). The substitution of H with D does not significantly alter the polarity, solubility, or fundamental chemical reactivity of the molecule under typical purification conditions.[13][14] Therefore, protocols developed for the non-deuterated analog are almost always directly transferable to the d5-labeled compound. The primary difference lies in the mass, which is only relevant for mass spectrometry analysis or in specialized isotope separation techniques not typically used in routine synthetic labs.[15]
FAQ 3: How can I confirm the purity of my final product and ensure all boron residues have been removed?
A3: A combination of analytical techniques is required to confirm both the purity of the organic product and the absence of inorganic impurities.
| Analytical Technique | Purpose | Key Indicators |
| ¹H and ¹³C NMR | Structural confirmation and organic purity assessment. | Absence of signals from starting materials or organic byproducts. Correct integration and chemical shifts. |
| LC-MS | Purity assessment and mass confirmation. | Single peak in the chromatogram with the correct mass-to-charge ratio for the deuterated product. |
| ¹¹B NMR | Direct detection of boron-containing species. | Absence of any signals in the ¹¹B NMR spectrum is a strong indicator of successful boron removal. |
| ICP-MS or ICP-AES | Ultra-trace elemental analysis for metals/boron. | For pharmaceutical applications, this is the gold standard for quantifying residual boron to parts-per-million (ppm) or parts-per-billion (ppb) levels.[16][17] |
A troubleshooting flowchart for boron removal is presented below.
Caption: Decision Tree for Troubleshooting Boron Impurity Removal.
Detailed Protocols
Protocol 1: Extractive Workup with Aqueous Base
This protocol is a first-line defense for removing acidic boronic species.[3]
-
Quench and Dilute: Quench the reaction mixture as appropriate (e.g., with water or sat. NH₄Cl). Dilute with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of 1 M NaOH(aq). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently.[3][4]
-
Separate: Allow the layers to separate completely and drain the lower aqueous layer.
-
Repeat: Repeat the base wash (Step 3 & 4) one to two more times to ensure complete removal.
-
Neutralize and Dry: Wash the organic layer with water, followed by saturated NaCl solution (brine). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Purification Using a Boronic Acid Scavenger Resin
This method is ideal for sensitive substrates or for removing trace amounts of boron impurities to meet stringent purity requirements.[3][9]
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF, or Ethyl Acetate).
-
Add Resin: Add a boronic acid scavenger resin (e.g., SiliaBond DEAM or a similar diethanolamine-functionalized resin) to the solution.[8] A typical loading is 3-5 equivalents relative to the estimated amount of boron impurity.
-
Stir: Stir the mixture at room temperature. The required time can vary from 1 to 16 hours. Monitor the removal of the impurity by a suitable method (e.g., TLC or LC-MS analysis of a filtered aliquot).
-
Filter: Once scavenging is complete, filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
References
-
National Center for Biotechnology Information. (1992). Toxicological Profile for Boron. In Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
-
Borates Today. (2021). Boron Determination. Borates Today. Retrieved from [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
AZoM. (2008). Boron Determination – Measurement of Boron Content of Materials by LSM Analytical Services. Retrieved from [Link]
-
Sah, R. N., & Brown, P. H. (1997). Techniques for boron determination and their application to the analysis of plant and soil samples. Semantic Scholar. Retrieved from [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
G-Biosciences. (n.d.). Boronate Resin. Retrieved from [Link]
-
Merlic, C. (n.d.). Workup Tricks: Reagents. UCLA Chemistry. Retrieved from [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Isotope Purification of Gases Containing Deuterium and Tritium by the Method of the Phase Isotopic Exchange of Water. Retrieved from [Link]
-
Max Planck Institute for Intelligent Systems. (2017). A metal-organic framework compound as a filter for deuterium and tritium. Retrieved from [Link]
-
Ahmed, A., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Stalcup, A. M., et al. (1990). (S)-2-hydroxypropyl-beta-cyclodextrin, a new chiral stationary phase for reversed-phase liquid chromatography. Journal of Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. Retrieved from [Link]
-
Paulsen, P. J., & Cooke, W. D. (1963). Preparation of Deuterated Solvents for Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
- Google Patents. (2017). WO2017045648A1 - Preparation method for deuterated compound.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
-
G-Biosciences. (n.d.). Boronate Resin. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Doucet, H., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
Molander, G. A., & Yun, C. S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health. Retrieved from [Link]
-
Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved from [Link]
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- 6. chem.rochester.edu [chem.rochester.edu]
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- 9. silicycle.com [silicycle.com]
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- 12. quora.com [quora.com]
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- 14. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 15. A metal-organic framework compound as a filter for deuterium and tritium [mpg.de]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Efficient Coupling of Cyclopropyl-d5-boronic Acid
Welcome to our dedicated technical support center for the Suzuki-Miyaura coupling of Cyclopropyl-d5-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to incorporate this unique, deuterated building block into their synthetic workflows. Here, we provide in-depth troubleshooting guidance and frequently asked questions to help you navigate the specific challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your Suzuki-Miyaura coupling with this compound, but the desired product is forming in low yields or not at all.
Potential Causes & Solutions
-
Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical for the efficient coupling of secondary alkylboronic acids like cyclopropylboronic acid.[1] Standard catalysts like Pd(PPh₃)₄ may not be efficient enough.[1]
-
Recommended Action: Screen a panel of catalysts and ligands. Bulky, electron-rich phosphine ligands often perform well. Consider using a combination of Pd(OAc)₂ with a bulky ligand like tricyclohexylphosphine (PCy₃) or employing advanced catalyst systems like those based on tetraphosphine ligands (e.g., Tedicyp) which have shown high efficiency.[1][2] For challenging couplings, especially with aryl chlorides, specialized ligands such as RuPhos or XPhos may be necessary.[3][4]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] An inappropriate base can lead to poor reaction kinetics or degradation of starting materials.
-
Recommended Action: The choice of base can be substrate-dependent. Potassium carbonate (K₂CO₃) is a good starting point for many systems.[1] For aryl triflates, KF·2H₂O is often effective, while K₃PO₄·3H₂O may be required for electron-rich substrates to prevent side reactions.[6] If using potassium trifluoroborate salts, K₂CO₃ is a common choice.[3][4]
-
-
Solvent Issues: The solvent can significantly influence the reaction rate and selectivity.[7][8][9][10]
-
Recommended Action: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[11] The addition of water can have a significant accelerating effect on the reaction.[2] For specific cases, alcohols like isopropanol can be robust solvents for Suzuki-Miyaura couplings.[12] Experiment with different solvent systems, such as toluene/water or dioxane/water mixtures, to find the optimal conditions for your specific substrates.[11]
-
-
Decomposition of Boronic Acid: Cyclopropylboronic acids can be unstable under certain conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[13]
Issue 2: Significant Homocoupling of this compound
You observe a significant amount of dicyclopropyl-d10 as a byproduct, reducing the yield of your desired cross-coupled product.
Potential Causes & Solutions
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, a reaction catalyzed by palladium.[15]
-
Use of Pd(II) Precatalysts: The in-situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂) to the active Pd(0) species can sometimes consume the boronic acid, leading to homocoupling.[15][16]
-
Recommended Action: While Pd(OAc)₂ is a common and effective precatalyst, if homocoupling is a major issue, consider using a Pd(0) source like Pd₂(dba)₃. Alternatively, ensure rapid and clean reduction of the Pd(II) precatalyst by adding a reducing agent or by careful optimization of reaction conditions.
-
-
Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing homocoupling side reaction can become more prominent.
-
Recommended Action: Optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) to favor the cross-coupling pathway. Increasing the reaction temperature may also help, provided the starting materials are stable.[11]
-
Issue 3: Incomplete Conversion or Stalled Reaction
The reaction starts but does not go to completion, leaving a significant amount of starting material.
Potential Causes & Solutions
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.
-
Recommended Action: The addition of stabilizing additives like NaBr has been shown to improve yields by stabilizing the palladium catalyst, particularly when using aryl triflates.[6] Ensure the ligand-to-metal ratio is optimal; an excess of ligand can sometimes be beneficial.
-
-
Poor Solubility: Poor solubility of any of the reactants (aryl halide, boronic acid, or base) can lead to a stalled reaction.
-
Issues with the Aryl Halide: The reactivity of the aryl halide is a key factor. Aryl chlorides are generally less reactive than aryl bromides or iodides.[17]
Frequently Asked Questions (FAQs)
Q1: Why is catalyst and ligand selection so important for coupling this compound?
The cyclopropyl group is a secondary alkyl group, and its coupling presents both steric and electronic challenges compared to aryl or primary alkyl boronic acids.[1] The catalyst and ligand must facilitate efficient oxidative addition, transmetalation, and reductive elimination without promoting side reactions like β-hydride elimination (though not a primary concern for cyclopropyl groups) or homocoupling. Bulky, electron-rich ligands are often necessary to promote the reductive elimination step and stabilize the active catalytic species.[2][17]
Q2: What is the benefit of using this compound over its non-deuterated counterpart?
This compound is a valuable tool for mechanistic studies and as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based assays.[18] In drug discovery, deuterium labeling can be used to study metabolic pathways and can sometimes lead to improved pharmacokinetic profiles of a drug candidate due to the kinetic isotope effect.
Q3: Can I use the same conditions for aryl bromides and aryl chlorides?
Generally, no. Aryl chlorides are significantly less reactive than aryl bromides.[17] Couplings with aryl chlorides often require more forcing conditions, such as higher temperatures and more active (and often more expensive) catalyst systems.[1] It is crucial to optimize the reaction conditions specifically for the halide being used.
Q4: How can I confirm the integrity of my this compound before use?
Cyclopropylboronic acid and its deuterated analog are generally stable solids that can be stored at room temperature.[2] However, it's good practice to check for potential degradation, such as the formation of the corresponding boroxine (a cyclic anhydride). This can be assessed by NMR spectroscopy. If degradation is suspected, using the more stable potassium cyclopropyltrifluoroborate salt is a reliable alternative.[4][13]
Q5: My reaction is sensitive to certain functional groups. What are the mildest conditions I can use?
The Suzuki-Miyaura coupling is known for its tolerance of a wide variety of functional groups, including esters, ketones, nitriles, and nitro groups.[1][2] For particularly sensitive substrates, it is important to use mild bases like K₂CO₃ or even fluoride sources like KF.[5][6] Running the reaction at the lowest effective temperature can also help to preserve sensitive functionalities.
Data & Protocols
Table 1: Recommended Catalyst Systems for this compound Coupling
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Bromide | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene/H₂O | 80-110 |
| Aryl Bromide | [Pd(C₃H₅)Cl]₂ | Tedicyp | K₂CO₃ | Xylene | 130 |
| Aryl Chloride | Pd(OAc)₂ | XPhos or RuPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 100-120 |
| Aryl Triflate | Pd(PPh₃)₄ | - | KF·2H₂O | THF | 60-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Reagent Setup: To a reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 9:1 mixture of Toluene and Water) via syringe.
-
Degassing: Bubble inert gas through the stirred reaction mixture for an additional 20-30 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PCy₃, 2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.
References
-
Doucet, H., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 121-128. Available from: [Link]
-
Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1095-1100. Available from: [Link]
-
Wallace, D. J., & Chen, C.-y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Available from: [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(18), 7481-7485. Available from: [Link]
-
Molander, G. A., et al. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic letters, 14(12), 3154-3157. Available from: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3136-3137. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of Deuterated Boronic Acids. Available from: [Link]
-
Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(20), 8142-8149. Available from: [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9673-9677. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available from: [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056-1064. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
Sources
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- 2. audreyli.com [audreyli.com]
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- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 12. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to Cyclopropyl-d5-boronic Acid and Cyclopropylboronic Acid for Advanced Drug Development
In the landscape of modern medicinal chemistry, the cyclopropyl moiety has emerged as a valuable structural motif, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates.[1][2] Cyclopropylboronic acid, a key building block for introducing this group via Suzuki-Miyaura cross-coupling reactions, is a staple in the synthetic chemist's toolbox.[3][4] However, for researchers pushing the boundaries of pharmacokinetic optimization, the strategic use of isotopic labeling offers a further layer of refinement. This guide provides an in-depth comparison of cyclopropyl-d5-boronic acid and its non-deuterated progenitor, offering experimental insights and protocols for scientists and drug development professionals.
The core principle underpinning the utility of this compound is the Kinetic Isotope Effect (KIE) . The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly.[5] In drug development, this effect is most powerfully leveraged to attenuate oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance and a potential source of reactive metabolites.[6][7] By selectively deuterating metabolic "hot spots," chemists can enhance a drug's half-life, improve its safety profile, and potentially reduce the required clinical dose.[8][9]
Physicochemical Characteristics
While structurally very similar, the mass difference imparted by the five deuterium atoms results in a notable change in molecular weight. Other physicochemical properties remain largely identical, ensuring that the deuterated version can be seamlessly substituted into existing synthetic routes without significant changes to reaction conditions, such as solubility or chromatographic behavior.[3]
| Property | Cyclopropylboronic Acid | This compound |
| CAS Number | 411235-57-9 | 1850305-91-7 |
| Molecular Formula | C₃H₇BO₂ | C₃H₂D₅BO₂ |
| Molecular Weight | 85.90 g/mol | 90.93 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 90-95 °C | Not widely reported, expected to be similar to the non-deuterated form |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Synthesis of Cyclopropylboronic Acids: A Comparative Protocol
The synthesis of both isotopologues typically follows a Grignard reaction with a borate ester, followed by acidic hydrolysis. The key difference lies in the selection of the starting cyclopropyl halide.
Experimental Protocol: Synthesis of Cyclopropylboronic Acid and this compound
Objective: To synthesize and isolate cyclopropylboronic acid and its deuterated analog.
Materials:
-
Cyclopropyl bromide (for non-deuterated synthesis)
-
Cyclopropyl-d5 bromide (for deuterated synthesis)
-
Magnesium turnings
-
Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
2.0 N Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, nitrogen/argon line, and low-temperature cooling bath
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous THF.
-
Slowly add a solution of the respective cyclopropyl bromide (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction begins (as evidenced by gentle refluxing), add the remaining cyclopropyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate (1.3 equivalents) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the stirred Grignard reagent at -78 °C. A white precipitate is typically observed.[10]
-
After the addition is complete, allow the reaction to stir for 1 hour at -78 °C, then slowly warm to room temperature and continue stirring overnight.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by slowly adding 2.0 N aqueous HCl (2.0 equivalents) and stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with MTBE (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid as a white solid.[10]
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure cyclopropylboronic acid or this compound.[10]
-
Caption: General synthesis workflow for cyclopropylboronic acid and its deuterated analog.
Performance Comparison in Synthetic Applications
While the primary motivation for using this compound is to influence metabolic stability, it's important to confirm that its reactivity in key synthetic transformations, such as the Suzuki-Miyaura coupling, is not adversely affected. Isotope effects in the mechanistic steps of the Suzuki reaction have been studied, but these are typically small for deuterium substitution on the boronic acid partner, especially when C-B bond cleavage is not the rate-determining step of the overall catalytic cycle.[5][11] For most applications, the reaction kinetics and yields for the deuterated and non-deuterated analogs are expected to be comparable.
Comparative Metabolic Stability: An In Vitro Investigation
The true value of this compound is realized when the cyclopropyl group itself is a site of metabolic oxidation. The cyclopropyl ring, despite its perceived robustness, can undergo CYP-mediated oxidation.[12] Deuterating the C-H bonds on the ring directly protects it from this metabolic attack.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To compare the metabolic stability of a hypothetical test compound synthesized with cyclopropylboronic acid (Test Compound-H) versus one synthesized with this compound (Test Compound-D).
Materials:
-
Test Compound-H and Test Compound-D (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin)
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Preparation:
-
Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer. Pre-warm at 37 °C for 5 minutes.
-
In separate tubes, add the test compound (H or D) to achieve a final concentration of 1 µM.
-
Prepare a negative control for each compound by omitting the NADPH regenerating system.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation tubes.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard. This precipitates the microsomal proteins.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression (t½ = -0.693 / slope).
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) * (mL incubation / mg microsomal protein).[13]
-
Caption: Workflow for the in vitro metabolic stability assay.
Illustrative Performance Data
The following table presents hypothetical but scientifically plausible data for our test compounds, demonstrating the expected outcome of the metabolic stability assay.
| Parameter | Test Compound-H (Non-deuterated) | Test Compound-D (Deuterated) | % Improvement |
| In Vitro Half-life (t½, min) | 18.5 | 55.5 | +200% |
| Intrinsic Clearance (Cl_int, µL/min/mg) | 74.9 | 25.0 | -66.6% |
| Kinetic Isotope Effect (KIE = Cl_int(H)/Cl_int(D)) | - | 3.0 | - |
This data illustrates a significant improvement in metabolic stability for the deuterated compound. A three-fold increase in half-life and a corresponding decrease in intrinsic clearance suggest that Test Compound-D would have a longer residence time in the body, potentially allowing for less frequent dosing and a more stable therapeutic exposure.[8]
Application in Drug Discovery: A Mechanistic Perspective
Consider a drug candidate where a primary metabolic liability is hydroxylation of its cyclopropyl group. This not only clears the active drug but could also lead to the formation of active or undesirable metabolites.
Sources
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- 5. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]
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- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of Cyclopropyl-d5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In modern pharmaceutical development and synthetic chemistry, isotopically labeled compounds such as Cyclopropyl-d5-boronic acid serve critical roles, often as internal standards for quantitative mass spectrometry assays or as mechanistic probes in reaction studies. Accurate quantification of this analyte is paramount for ensuring data integrity in pharmacokinetic studies, validating process controls in manufacturing, and guaranteeing the stoichiometric precision of complex chemical reactions.
However, boronic acids present a unique set of analytical challenges. Their propensity to form cyclic anhydrides (boroxines), their polar nature, and their potential for thermal instability can complicate quantification.[1][2] This guide provides an in-depth comparison of the primary analytical methodologies for quantifying this compound, offering field-proven insights into experimental design and technique selection.
Comparative Analysis of Core Methodologies
The choice of an analytical technique for this compound hinges on the specific requirements of the assay, including desired sensitivity, sample matrix complexity, required throughput, and the need for structural confirmation. The three most powerful and commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection with a mass spectrometer. Due to the low volatility of boronic acids, a chemical derivatization step is mandatory to convert the polar B(OH)₂ group into a more volatile and less adsorptive ester.[2][3]
Expertise & Causality: The necessity of derivatization is the central pillar of GC-MS analysis for boronic acids. This step blocks the polar hydroxyl groups, which would otherwise lead to poor peak shape and irreversible adsorption onto the GC column and inlet.[3][4] Common derivatization strategies involve reaction with diols (like 1,2-propanediol or triethanolamine) to form stable cyclic boronate esters or silylation to form silyl esters.[5][6][7] The choice of derivatizing agent is critical; for instance, triethanolamine forms a volatile borate that is highly amenable to GC analysis and can be performed quickly and quantitatively.[6]
Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.
-
High Sensitivity: When coupled with Selected Ion Monitoring (SIM), GC-MS can achieve very low detection limits, often in the low parts-per-million (ppm) range.[8]
-
Structural Confirmation: The electron ionization (EI) source produces reproducible fragmentation patterns, creating a "fingerprint" for confident compound identification.
Limitations:
-
Mandatory Derivatization: The extra sample preparation step adds time, complexity, and potential for introduction of error.
-
Thermal Instability: Even after derivatization, some boronate esters can be susceptible to degradation at high GC inlet temperatures.
-
Matrix Complexity: Non-volatile matrix components can contaminate the GC inlet and column, requiring frequent maintenance.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC-MS separates compounds in the liquid phase before ionization and mass analysis. This technique is exceptionally well-suited for polar and non-volatile compounds, often allowing for direct analysis without derivatization.[1][9]
Expertise & Causality: The primary challenge in LC analysis of small, polar molecules like this compound is achieving sufficient retention on traditional reversed-phase (e.g., C18) columns.[1][4] To overcome this, analysts can employ several strategies:
-
No Derivatization: A rapid approach using a standard C18 column with an optimized mobile phase (e.g., 10 mM ammonium acetate and acetonitrile) can provide fast, high-throughput analysis, though retention times may be short.[1] This method is ideal for reaction monitoring.
-
Derivatization for Enhanced Sensitivity: In cases where trace-level quantification is needed (e.g., impurity analysis in a drug substance), derivatization can be used to improve ionization efficiency and chromatographic retention.[10][11][12] This allows for detection limits as low as 1-5 ppm.[10][11]
-
Advanced Chromatography: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to improve retention of polar analytes.
Advantages:
-
High Throughput: Methods without derivatization can have run times as short as one minute.[1]
-
High Sensitivity and Selectivity: Triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity (sub-ppm levels) and selectivity, minimizing matrix interference.[9][11]
-
Broad Applicability: Suitable for analyzing the analyte directly from complex matrices like plasma or reaction mixtures with minimal sample cleanup.
Limitations:
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement in the electrospray ionization (ESI) source, impacting accuracy.
-
Boroxine Formation: In the ESI source, boronic acids can form dimers and trimers (boroxines), which can complicate mass spectra and reduce the signal of the primary ion.[1][2] Optimized source conditions are required to minimize this.
-
Poor Retention: Without specialized columns or methods, achieving robust retention can be challenging.[4]
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR provides a direct, primary method of quantification without the need for an identical analytical standard. The integrated signal of a specific nucleus (e.g., ¹¹B or ¹H) is directly proportional to the number of nuclei in the sample.
Expertise & Causality: For boronic acids, ¹¹B qNMR is a particularly powerful, albeit less common, technique.[13][14] Boron-11 is a quadrupolar nucleus with high natural abundance, providing a distinct signal. The key to accurate qNMR is ensuring complete relaxation of the nucleus between pulses, which is achieved by using a sufficiently long relaxation delay (D1). The method's accuracy relies on a precisely weighed internal calibrant of known purity.
Advantages:
-
Primary Ratio Method: Does not require a calibration curve generated from the specific analyte, reducing reliance on reference materials.
-
Non-Destructive: The sample can be recovered after analysis.
-
Structural Information: Provides definitive structural confirmation simultaneously with quantification.
-
Matrix Tolerant: Can be effective in complex mixtures without extensive separation, provided signals do not overlap.[13]
Limitations:
-
Lower Sensitivity: Compared to MS techniques, NMR has significantly lower sensitivity, with limits of quantification typically in the 0.04% w/w range, making it unsuitable for trace analysis.[13][14]
-
Requires Specialized Expertise: Proper experimental setup and data processing require a skilled NMR spectroscopist.
-
Potential for Signal Overlap: In complex mixtures, signals from the analyte may overlap with those from the matrix or internal standard.
Quantitative Data Summary
The performance of each technique is summarized below to aid in method selection.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct or Derivatized) | ¹¹B qNMR |
| Typical LOQ | ~0.5 µg/mL (ppm levels)[8] | 1.0 µg/mL (direct)[1]; <20 ng/mL (derivatized)[9][11] | ~0.04% w/w (400 ppm)[13][14] |
| Linearity (R²) | >0.99[8] | >0.99[1][11] | >0.99[13][14] |
| Sample Throughput | Moderate (due to derivatization & GC runtime) | High (direct); Moderate (derivatized) | Low to Moderate |
| Precision (%RSD) | <5%[8] | <2%[1] | <2%[13][14] |
| Derivatization | Mandatory | Optional (method dependent) | Not Required |
| Best For | High-resolution separation, structural ID via EI | High-sensitivity trace analysis, high-throughput screening | Purity assessment, reference standard characterization |
Experimental Protocols & Workflows
Workflow 1: Decision Guide for Method Selection
Choosing the right analytical path is the first step toward a robust, self-validating system. This decision tree outlines the logical process based on common analytical goals.
Caption: Decision tree for selecting the optimal analytical method.
Workflow 2: GC-MS Quantification with Derivatization
This protocol provides a validated method for converting this compound into a volatile derivative for GC-MS analysis. The use of an internal standard (IS) is crucial for correcting variations in derivatization efficiency and injection volume.
Caption: Step-by-step workflow for GC-MS analysis with derivatization.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a stock solution of an internal standard (e.g., Phenylboronic acid) at a similar concentration.
-
Create a series of calibration standards by spiking known amounts of the analyte stock into a constant volume of the internal standard stock.
-
-
Derivatization Reaction:
-
Pipette 100 µL of each standard, QC, and unknown sample into separate 2 mL autosampler vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is critical to remove water, which can interfere with the derivatization reaction.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to each vial.
-
Cap the vials tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes to ensure complete reaction.
-
Cool the vials to room temperature before placing them in the autosampler.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 1 min, then ramp at 15°C/min to 250°C, hold for 3 min.[8]
-
Inlet: 250°C, Split mode (e.g., 20:1).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Select characteristic, abundant ions for the silylated this compound derivative and the silylated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the area ratio against the concentration for the calibration standards.
-
Determine the concentration of unknown samples from the calibration curve using their measured area ratios.
-
Conclusion and Recommendations
The quantification of this compound is readily achievable with high accuracy and precision, provided the correct analytical strategy is employed.
-
For trace-level quantification in complex matrices, such as determining residual impurities in a final drug product, LC-MS/MS is the superior choice due to its unparalleled sensitivity and selectivity, often requiring minimal sample preparation.[9][11]
-
For high-throughput screening applications like reaction monitoring where speed is critical, direct injection LC-MS offers an excellent balance of speed and performance.[1]
-
When high-resolution separation is required or when confirming identity against a library of EI spectra, GC-MS with derivatization remains a robust and reliable option.[8]
-
For purity assessment of a neat substance or the certification of a reference material, ¹¹B qNMR stands as the definitive, non-destructive primary method, eliminating the need for analyte-specific standards.[13]
By understanding the fundamental principles and inherent trade-offs of each technique, researchers can confidently select and implement a self-validating method that ensures the integrity and trustworthiness of their quantitative data.
References
-
G. S. K. K. A. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
North, R. et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available at: [Link]
-
Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]
-
Baldwin, S. et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
-
Aguilera-Sáez, L. M. et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. Available at: [Link]
-
Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]
-
Poole, C. F. (1979). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Available at: [Link]
-
Aguilera-Sáez, L. M. et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Bohrium. Available at: [Link]
-
Aguilera-Sáez, L. M. et al. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. Available at: [Link]
-
Kaya, I. et al. (2020). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
Guo, Y. L. et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
S. K. K. A., G. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Jain, R. et al. (2013). Determination of trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography. Journal of Chromatography A. Available at: [Link]
-
Forst, M. B. et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Hansen, M. et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Cyclopropyl-d5-boronic Acid Reaction Products in Drug Discovery
Introduction: The Significance of the Deuterated Cyclopropyl Motif
In the landscape of modern drug discovery, the cyclopropyl group is a prized structural motif. Its unique conformational rigidity and electronic properties often impart favorable metabolic stability, binding affinity, and potency to drug candidates. The introduction of this three-membered ring into aromatic and heteroaromatic scaffolds is frequently achieved through powerful cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, where cyclopropylboronic acid is a key reagent.[1][2]
This guide focuses on a specialized variant: Cyclopropyl-d5-boronic acid. The incorporation of five deuterium atoms provides a powerful analytical tool for researchers. This stable isotope labeling creates a distinct mass shift (+5 Da) that makes the cyclopropyl fragment and its subsequent reaction products easily distinguishable in a mass spectrometer. The primary applications of this deuterated analog are twofold: as an internal standard for highly accurate quantification and for mechanistic studies to trace the fate of the cyclopropyl group through complex reaction pathways.[3]
The objective of this guide is to provide an in-depth comparison of mass spectrometry-based techniques for the analysis of this compound reaction products against other common analytical methods. We will delve into the causality behind experimental choices, provide validated protocols, and present data to support the selection of the most appropriate analytical strategy for your research needs.
Part 1: The Power of Mass Spectrometry in Reaction Analysis
Mass spectrometry (MS) has become an indispensable tool in drug discovery and development due to its exceptional sensitivity, selectivity, and speed.[4][5] When coupled with liquid chromatography (LC-MS), it provides a dynamic view of reaction progress, enabling researchers to monitor the consumption of reactants, the formation of products, and the emergence of impurities in near real-time.[6][7]
Why Mass Spectrometry is the Gold Standard:
-
Unparalleled Sensitivity: MS can detect and quantify analytes at femtomole or even attomole levels, which is critical for identifying low-abundance byproducts or for analyzing precious, small-scale reactions.[8]
-
High Selectivity: The ability to resolve molecules based on their mass-to-charge ratio (m/z) allows for the clear differentiation of reaction components, even in complex matrices.
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of elemental compositions.[4][9] Tandem mass spectrometry (MS/MS) further fragments ions to reveal structural information, which is crucial for confirming the identity of the desired product and characterizing unknown impurities.[8][10]
-
Quantitative Accuracy: The use of a deuterated internal standard, such as this compound or its product analog, is the foundation of isotope dilution mass spectrometry (IDMS).[3] This method corrects for variability in sample preparation, matrix effects, and instrument response, leading to highly precise and accurate quantification.[3][11]
The Unique Signature of the d5-Label
The five deuterium atoms on the cyclopropyl ring create a characteristic isotopic pattern that is easily recognizable. This allows for the unambiguous tracking of the cyclopropyl moiety throughout the reaction and subsequent analytical workflow. In quantitative studies, the analyte (unlabeled product) and the deuterated internal standard are chemically identical and co-elute during chromatography. However, they are easily distinguished by the mass spectrometer due to their mass difference, allowing for a precise ratiometric measurement.[3][12]
Part 2: A Comparative Analysis of Analytical Techniques
While mass spectrometry offers a wealth of information, it is essential to understand its performance in the context of other available analytical techniques. The choice of method will depend on the specific question being asked—be it reaction monitoring, definitive structure confirmation, or high-throughput screening.
| Feature | Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) | HPLC with UV Detection (HPLC-UV) |
| Primary Use | Identification, Quantification, Structural Elucidation | Definitive Structural Elucidation | Quantification, Purity Analysis |
| Sensitivity | Very High (pg-fg) | Low (mg-µg) | Moderate (ng) |
| Selectivity | Very High (based on m/z) | High (based on chemical environment) | Moderate (based on retention time and UV absorbance) |
| Information Richness | High (Molecular Weight, Formula, Structure) | Very High (Complete 3D Structure) | Low (Retention Time, UV Spectrum) |
| Speed | Fast (minutes per sample) | Slow (minutes to hours per sample) | Fast (minutes per sample) |
| Quantitative Capability | Excellent (with internal standards) | Good (with internal standards) | Good (requires chromophore) |
| Requirement | Ionizable Analyte | Soluble Analyte in sufficient quantity | Analyte with a UV Chromophore |
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing researchers with a robust starting point for their analyses.
Protocol 1: Real-Time Reaction Monitoring of a Suzuki Coupling via LC-MS
This protocol describes the monitoring of a Suzuki coupling reaction between this compound and a generic aryl bromide.
Experimental Workflow:
Caption: Workflow for real-time monitoring of a chemical reaction using LC-MS.
Methodology:
-
Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable base (e.g., K2CO3, 2.0 eq) in a solvent mixture (e.g., Dioxane/Water).
-
Sampling: At designated time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Sample Preparation: Immediately quench the aliquot in 200 µL of water. Further dilute with 800 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Full scan from m/z 100-1000.
-
-
Data Analysis: Extract the ion chromatograms for the aryl bromide, the unlabeled cyclopropylboronic acid (if present as an impurity), and the deuterated product. Plot the peak areas over time to determine reaction completion.
Protocol 2: Structural Confirmation with HRMS and MS/MS
This protocol is for confirming the identity of the purified reaction product.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol) to a concentration of approximately 1 µg/mL.
-
Direct Infusion or LC-MS: Introduce the sample into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) via direct infusion or LC-MS.[13]
-
HRMS Acquisition: Acquire a full scan mass spectrum in high-resolution mode. The accurate mass measurement should be within 5 ppm of the theoretical mass of the protonated d5-product.
-
MS/MS Acquisition: Select the precursor ion corresponding to the protonated d5-product for fragmentation (e.g., using Collision-Induced Dissociation - CID).
-
Fragmentation Analysis: The fragmentation pattern should be consistent with the expected structure. A key diagnostic fragment would be the loss of the d5-cyclopropyl group, or fragmentation within the aromatic portion of the molecule. The characteristic isotopic signature of the d5-label should be observable in the fragment ions containing the cyclopropyl moiety.[14][15]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
For accurate quantification, a known amount of the deuterated compound (internal standard) is added to the sample containing the unlabeled analyte. The ratio of the analyte to the internal standard is then measured by MS.
Caption: The principle of Isotope Dilution Mass Spectrometry for accurate quantification.
Conclusion and Future Outlook
The use of this compound in conjunction with advanced mass spectrometry techniques provides an exceptionally powerful platform for modern drug discovery. The ability to accurately monitor reactions, definitively confirm structures, and perform precise quantification is essential for accelerating the development of new therapeutics.[4][8] As mass spectrometry instrumentation continues to improve in speed, resolution, and sensitivity, its role as the central analytical technique in chemical synthesis and drug development will only become more prominent.[5][16] The integration of automated reaction monitoring platforms with mass spectrometry is a rapidly advancing area that promises to further enhance the efficiency of chemical discovery.[6][7]
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Tanaka, H., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. Available from: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]
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Sandtorv, A. H. (2015). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic letters, 17(19), 4742–4745. Available from: [Link]
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Liko, I., et al. (2021). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers in Molecular Biosciences, 8, 708819. Available from: [Link]
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ResearchGate. Chan‐Lam amidation of cyclopropyl boronic ester with acyclic and cyclic amides. Available from: [Link]
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ResearchGate. Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Available from: [Link]
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Ma, H. R., Wang, X. H., & Deng, M. Z. (1999). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Synthetic Communications, 29(14), 2477-2484. Available from: [Link]
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Molander, G. A., & Yun, C. S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 67(24), 8416–8423. Available from: [Link]
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Ieronymaki, M. N., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(10), 1547–1556. Available from: [Link]
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A Head-to-Head Comparison of Cyclopropylboronic Acid Derivatives for Cross-Coupling Reactions
In the landscape of modern medicinal chemistry, the cyclopropyl group is a prized structural motif, celebrated for its ability to impart favorable metabolic stability, conformational rigidity, and unique electronic properties to drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, and the selection of the appropriate cyclopropylboronic acid derivative is critical for the success of these transformations.[2][3] This guide provides a comprehensive, head-to-head comparison of three key cyclopropylboronic acid derivatives: the parent cyclopropylboronic acid, potassium cyclopropyltrifluoroborate, and cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester. We will delve into their respective synthesis, stability, and performance in Suzuki-Miyaura coupling reactions, supported by experimental data to inform your selection of the optimal reagent for your research needs.
The Contenders: An Overview
The choice of a cyclopropylating agent for Suzuki-Miyaura coupling is a balance of reactivity, stability, and ease of handling. While the parent cyclopropylboronic acid is a fundamental building block, its inherent instability presents significant challenges.[4] This has spurred the development of more robust derivatives. Potassium cyclopropyltrifluoroborate offers enhanced stability, being a crystalline solid that is more resistant to the problematic protodeboronation pathway.[4] The more recent introduction of cyclopropylboronic acid MIDA ester provides an air-stable, crystalline solid that can slowly release the active boronic acid under specific reaction conditions, a feature particularly advantageous for challenging couplings.[5]
Stability: A Critical Differentiator
The Achilles' heel of cyclopropylboronic acid is its propensity to undergo protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of cyclopropane and boric acid. This decomposition pathway not only consumes the reagent but can also complicate reaction workup and product purification.[4] Studies have shown that cyclopropylboronic acid can be unstable upon prolonged storage and may require a significant excess in coupling reactions to achieve satisfactory yields.[4]
In stark contrast, potassium cyclopropyltrifluoroborates are significantly more stable to air and moisture and are resistant to protodeboronation.[4] This enhanced stability allows for the use of near-stoichiometric amounts of the reagent in cross-coupling reactions, improving atom economy and reducing waste.[4]
Cyclopropylboronic acid MIDA ester represents a paradigm of stability in this class of reagents. MIDA boronates are generally bench-stable, crystalline solids that are compatible with chromatography.[6] Their stability stems from the trivalent N-methyliminodiacetic acid ligand complexing to the boron center, which protects the C-B bond from premature cleavage.[5] This "masked" boronic acid can then be slowly hydrolyzed in situ under basic aqueous conditions to release the reactive boronic acid, minimizing its concentration and thus mitigating decomposition pathways.[5]
Synthesis of the Derivatives
A key consideration for any researcher is the accessibility of the required reagents. Here, we outline the common synthetic routes to each of the cyclopropylboronic acid derivatives.
Synthesis of Cyclopropylboronic Acid
Cyclopropylboronic acid is typically synthesized via the reaction of a cyclopropyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][7]
Figure 1. Synthetic workflow for cyclopropylboronic acid.
Synthesis of Potassium Cyclopropyltrifluoroborate
Potassium cyclopropyltrifluoroborate can be readily prepared from cyclopropylboronic acid by treatment with potassium hydrogen fluoride (KHF₂).[8]
Figure 3. Synthetic workflow for cyclopropylboronic acid MIDA ester.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
Experimental Data Summary
The following table summarizes the performance of the three cyclopropylboronic acid derivatives in Suzuki-Miyaura coupling with aryl halides. It is important to note that the reaction conditions are not identical across these examples, which can influence the yields. However, this compilation provides a valuable snapshot of their relative efficacy.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [3] |
| Cyclopropylboronic acid | 4-Chloroacetophenone | [Pd(C₃H₅)Cl]₂ / Tedicyp | K₃PO₄ | Toluene | 100 | 24 | 85 | [9] |
| Potassium cyclopropyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | 100 | 18 | 75 | [4] |
| Cyclopropylboronic acid MIDA ester | 4-Chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 94 | [5] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions using each derivative are provided below.
Protocol 1: Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with an Aryl Bromide
[3]
-
To a reaction vessel, add the aryl bromide (1.0 mmol), cyclopropylboronic acid (1.3 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and tricyclohexylphosphine (P(Cy)₃, 0.10 mmol).
-
Add toluene (5 mL) and water (0.5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with an Aryl Chloride
[4]
-
In a glovebox, charge a microwave vial with palladium(II) acetate (Pd(OAc)₂, 0.015 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol), potassium cyclopropyltrifluoroborate (0.505 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Add the aryl chloride (0.5 mmol).
-
Add cyclopentyl methyl ether (CPME, 2 mL) and water (0.2 mL).
-
Seal the vial and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling of Cyclopropylboronic Acid MIDA Ester with an Aryl Chloride
[5]
-
To a reaction tube, add the aryl chloride (1.0 mmol), cyclopropylboronic acid MIDA ester (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), SPhos (0.10 mmol), and potassium phosphate (K₃PO₄, 7.5 mmol).
-
Add 5:1 dioxane/water (14 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Figure 4. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The selection of the optimal cyclopropylboronic acid derivative is a nuanced decision that depends on the specific requirements of the synthetic target and the reaction conditions.
-
Cyclopropylboronic acid remains a viable and cost-effective option for many applications, particularly when coupling with more reactive aryl bromides and when its instability can be managed, for instance, by using it freshly prepared. [3]* Potassium cyclopropyltrifluoroborate is the reagent of choice when stability and ease of handling are paramount. [4]Its resistance to protodeboronation makes it particularly suitable for reactions requiring prolonged heating or when working with sensitive substrates. The ability to use stoichiometric amounts also improves the overall efficiency of the process. [4]* Cyclopropylboronic acid MIDA ester excels in situations where the slow, controlled release of the boronic acid is beneficial. [5]This is especially true for challenging couplings with less reactive aryl chlorides or with substrates that are sensitive to high concentrations of boronic acid. [5]Its exceptional benchtop stability also simplifies storage and handling. [5] For researchers embarking on the synthesis of novel cyclopropyl-containing molecules, a careful consideration of these factors will undoubtedly lead to more successful and efficient outcomes. The initial investment in synthesizing or procuring a more stable derivative like potassium cyclopropyltrifluoroborate or the MIDA ester can often pay dividends in terms of improved yields, reproducibility, and a simplified purification process.
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- Molander, G. A., & Brown, A. R. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 71(26), 9681–9686 (2006).
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Firestone, R. A. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Tetrahedron Letters, 46(13), 2251-2253 (2005). Available at: [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963 (2009). Available at: [Link]
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ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. ChemInform, 38(13) (2007). Available at: [Link]
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Kumar, A., & Rawat, A. S. Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(59), 7195-7208 (2021). Available at: [Link]
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Bock, M. J., & Denmark, S. E. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(6), 3568–3580 (2024). Available at: [Link]
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Deng, M. Z., & Li, Z. G. A Novel Stereocontrolled Synthesis of 1,2-trans Cyclopropyl Ketones via Suzuki-Type Coupling of Acid Chlorides with Cyclopropylboronic Acids. Organic Letters, 2(16), 2491–2493 (2000). Available at: [Link]
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Gillis, E. P., Knapp, D. M., & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963 (2009). Available at: [Link]
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Darses, S., & Genet, J. P. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. European Journal of Organic Chemistry, 2003(22), 4313-4327 (2003). Available at: [Link]
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Thomas, A. A., & Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4686–4699 (2018). Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Reaction Outcomes with Cyclopropyl-d5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Deuterated Cyclopropyl Motif
In the landscape of modern drug discovery, the cyclopropyl group is a privileged scaffold. Its inherent conformational rigidity and unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1][2][3] The strategic replacement of hydrogen with deuterium, a stable isotope, offers an additional layer of sophistication in drug design. This "heavy hydrogen" can subtly alter a drug candidate's metabolic fate, often leading to a more favorable pharmacokinetic profile by slowing down metabolic processes at specific sites.[4][5][6][7]
This guide provides a comprehensive comparison of Cyclopropyl-d5-boronic acid with its non-deuterated counterpart and other cyclopropylating agents in the context of the widely-used Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my aim is to equip you with not only robust experimental protocols but also the underlying scientific rationale to confidently validate your reaction outcomes and make informed decisions in your research.
The Significance of Isotopic Labeling in Mechanistic Studies and Drug Development
The use of isotopically labeled compounds like this compound extends beyond improving metabolic stability.[8] In the realm of physical organic chemistry, they are invaluable tools for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). The change in reaction rate upon isotopic substitution can provide profound insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.
Furthermore, in drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds serve as excellent internal standards for mass spectrometry-based quantification, enabling more accurate and reproducible measurements of drug and metabolite concentrations in biological matrices.[4][6][9]
Comparative Analysis of Cyclopropylating Agents in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. However, the choice of the cyclopropylating agent can significantly impact the reaction's efficiency, scope, and reproducibility.
This compound vs. Cyclopropylboronic Acid
While direct, side-by-side comparative studies of this compound and its non-deuterated analog in Suzuki-Miyaura couplings are not extensively reported in the literature, we can anticipate their relative performance based on established mechanistic principles. The primary difference will likely manifest in the reaction kinetics due to the kinetic isotope effect. The C-B bond cleavage is a key step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle. Deuteration of the cyclopropyl ring is not expected to have a significant primary KIE on this step. However, secondary KIEs, arising from changes in hybridization at the carbon atom during the reaction, might subtly influence the reaction rate. For practical synthetic purposes, the yields and product profiles are expected to be very similar under optimized conditions. The primary motivation for using the deuterated version lies in its utility for mechanistic studies or for the synthesis of deuterated drug candidates.
Alternatives to Cyclopropylboronic Acids
Several alternatives to cyclopropylboronic acid are available, each with its own set of advantages and disadvantages.
-
Potassium Cyclopropyltrifluoroborate: These salts are often more stable and easier to handle than the corresponding boronic acids, which can be prone to protodeboronation, an undesired side reaction that cleaves the C-B bond.[10][11] Trifluoroborates are typically crystalline solids with a longer shelf life.
-
Cyclopropyl MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air- and moisture-stable boron reagents that can be used in Suzuki-Miyaura couplings. They offer excellent stability and are often compatible with a wider range of functional groups.
-
Other Cross-Coupling Methods:
-
Negishi Coupling: Utilizes organozinc reagents (e.g., cyclopropylzinc bromide), which are generally more reactive than boronic acids and can be effective for coupling with less reactive aryl chlorides.[12]
-
Kumada Coupling: Employs Grignard reagents (e.g., cyclopropylmagnesium bromide). While highly reactive, the strong basicity of Grignard reagents can limit functional group tolerance.[13][14]
-
Experimental Validation: Protocols and Data
To provide a practical framework for comparison, we present detailed protocols for the Suzuki-Miyaura coupling of two representative aryl bromides with cyclopropylboronic acid. These protocols can be directly adapted for this compound and other cyclopropylating agents.
General Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Cyclopropylboronic Acid
This reaction is a reliable benchmark for evaluating the performance of different cyclopropylating agents.
Materials:
-
4-Bromoacetophenone
-
Cyclopropylboronic acid (or this compound)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.3 mmol, 1.3 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and PCy₃ (0.10 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene (5 mL) and water (0.5 mL).
-
Stir the mixture vigorously at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Cyclopropylboronic Acid
This protocol demonstrates the reaction's tolerance for electron-withdrawing groups.
Materials:
-
1-Bromo-4-nitrobenzene
-
Cyclopropylboronic acid (or this compound)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv) and cyclopropylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Add Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Comparative Data Summary
The following tables provide a comparative overview of expected yields and reaction conditions for different cyclopropylating agents.
Table 1: Comparison of Cyclopropylating Agents in Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Cyclopropylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 6 | ~91 | [15] |
| This compound | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | ~6 | Expected to be similar to non-deuterated | - |
| Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | [10] |
Table 2: Comparison of Cyclopropylating Agents in Suzuki-Miyaura Coupling with 1-Bromo-4-nitrobenzene
| Cyclopropylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-90 | [15] |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~12 | Expected to be similar to non-deuterated | - |
| Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | ~70-80 | [10] |
Data for this compound is an educated estimation based on mechanistic principles.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a boronate, which is formed by the reaction of the boronic acid with a base. Finally, reductive elimination from the diorganopalladium(II) complex yields the desired product and regenerates the palladium(0) catalyst.
Troubleshooting and Considerations
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (often water) to replace the boronic acid group with a hydrogen atom.[6][9] This can be minimized by using anhydrous solvents, carefully degassing all reagents, and using more stable boronic acid surrogates like trifluoroborates.[11]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can sometimes be observed. This can often be suppressed by optimizing the reaction conditions, such as the choice of ligand and base.
-
Low Yields: If you are experiencing low yields, consider screening different palladium sources, ligands, bases, and solvents. The choice of these reagents can have a dramatic effect on the reaction outcome.
Conclusion
This compound is a valuable tool for both the synthesis of deuterated drug candidates and for in-depth mechanistic studies. While its reactivity in Suzuki-Miyaura cross-coupling is expected to be similar to its non-deuterated counterpart, the strategic incorporation of deuterium offers significant advantages in drug development by potentially improving pharmacokinetic properties. By understanding the nuances of the Suzuki-Miyaura reaction and the properties of different cyclopropylating agents, researchers can effectively validate their reaction outcomes and accelerate their discovery programs.
References
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Isotopic Labeling of Metabolites in Drug Discovery Applications. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (n.d.). LJMU Research Online. Retrieved January 20, 2026, from [Link]
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved January 20, 2026, from [Link]
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Isotopic Labeling of Metabolites in Drug Discovery Applications. (2012, August 26). ResearchGate. Retrieved January 20, 2026, from [Link]
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Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (n.d.). Audrey Yun Li. Retrieved January 20, 2026, from [Link]
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General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. (2011, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved January 20, 2026, from [Link]
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ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (2010, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
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The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. (n.d.). Retrieved January 20, 2026, from [Link]
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-
Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved January 20, 2026, from [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Yield-time curve of the reaction of 4'-bromoacetophenone and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved January 20, 2026, from [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. (2023, March 9). Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to Isotopic Enrichment Determination of Cyclopropyl-d5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and metabolic research, the precise characterization of isotopically labeled compounds is not merely a quality control step but a cornerstone of experimental validity.[1] Cyclopropyl-d5-boronic acid, a deuterated building block, is increasingly utilized in the synthesis of complex molecules to study metabolic pathways, reaction mechanisms, and to enhance the pharmacokinetic profiles of drug candidates.[2][3] The accurate determination of its isotopic enrichment is paramount to the integrity of these studies.[4]
This guide provides an in-depth comparison of the primary analytical methodologies for determining the isotopic enrichment of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my aim is to move beyond procedural lists and delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
At a Glance: Comparing MS and NMR for Isotopic Enrichment Analysis
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions based on mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Information Provided | Isotopic distribution (isotopologues).[5] | Site-specific isotopic purity and structural integrity.[4][6] |
| Sample Requirement | Low (nanogram level).[7] | Higher (milligram level). |
| Throughput | High.[7] | Lower. |
| Quantitation | Relative abundance of isotopologues. | Absolute quantification with an internal standard (qNMR).[8][9] |
| Key Advantage | High sensitivity and ability to resolve isotopologues.[7] | Provides structural confirmation and site-specific information.[6] |
| Primary Limitation | Does not directly provide positional information of the label. | Lower sensitivity compared to MS.[10] |
The Foundational Techniques: A Deeper Dive
The choice between Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy for determining isotopic enrichment is not a matter of superiority, but of selecting the right tool for the specific question at hand.[1] Often, a combination of both techniques provides the most comprehensive characterization of a deuterated compound.[4][6]
Mass Spectrometry: Unraveling Isotopic Distribution
Mass spectrometry separates ions based on their mass-to-charge ratio, providing a direct measure of the distribution of isotopologues (molecules that differ only in their isotopic composition).[11] For this compound, this means we can determine the relative abundance of the fully deuterated (d5) species, as well as partially deuterated (d1, d2, d3, d4) and non-deuterated (d0) species.[4]
High-resolution mass spectrometry (HR-MS) is particularly powerful for this application, as it can distinguish between ions with very similar masses.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like boronic acids, though derivatization may sometimes be necessary to improve volatility.[12][13]
-
Solvent Selection: A volatile solvent that dissolves the analyte without reacting with it is crucial for efficient vaporization in the GC inlet.
-
Derivatization: Boronic acids can sometimes exhibit poor chromatographic behavior. Derivatization, for instance, with a silylating agent, can improve peak shape and thermal stability, leading to more accurate quantification.
-
Ionization Method: Electron Ionization (EI) is commonly used in GC-MS and provides reproducible fragmentation patterns, which can aid in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Position
NMR spectroscopy provides unparalleled insight into the molecular structure and the precise location of isotopic labels.[6] For this compound, NMR can confirm that the deuterium atoms are indeed on the cyclopropyl ring and can be used to quantify the degree of deuteration at specific positions.[10]
Quantitative NMR (qNMR) is a powerful application of this technique that allows for the determination of the absolute purity and concentration of a substance by comparing the integral of an analyte peak to that of a certified internal standard.[8][9][14]
-
¹H NMR: The absence or significant reduction of signals in the proton NMR spectrum corresponding to the cyclopropyl protons is a primary indicator of high deuteration. The residual proton signals can be integrated and compared to a known internal standard to calculate the isotopic enrichment.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals.[10] The integrals of the deuterium signals can be used to determine the relative deuteration at different positions.
-
¹¹B NMR: As a quadrupolar nucleus, the ¹¹B chemical shift is sensitive to the hybridization and coordination state of the boron atom.[15][16] This can be useful for confirming the boronic acid functionality and for studying its interactions.[17][18][19]
-
Internal Standard Selection: The ideal internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals, be stable, non-volatile, and not react with the analyte.
-
Deuterated Solvent: A high-purity deuterated solvent is used to minimize the solvent's own proton signals, which could otherwise overwhelm the analyte signals.[20]
-
Relaxation Delay (d1): A sufficiently long relaxation delay is critical to ensure that all nuclei have fully relaxed back to their equilibrium state before the next pulse. This is essential for accurate integration and, therefore, accurate quantification.
Comparative Data and Validation
The validation of analytical methods for isotopic enrichment is crucial to ensure the reliability of the data.[21][22] This involves assessing parameters such as accuracy, precision, linearity, and range.
A combined approach using both MS and NMR provides a self-validating system.[4][6] For instance, HR-MS can provide the overall isotopic distribution, which can then be confirmed and complemented by the site-specific information from NMR.
| Parameter | GC-MS | qNMR |
| Accuracy | High, dependent on the resolution and calibration. | High, directly traceable to a certified reference material.[14] |
| Precision | Good, typically with RSDs <5%. | Excellent, often with RSDs <1%. |
| LOD/LOQ | Very low (pg to ng range). | Higher (µg to mg range). |
| Linearity | Wide dynamic range. | Good, but can be limited by sample solubility. |
Conclusion: An Integrated Approach for Definitive Characterization
The determination of isotopic enrichment for this compound is a critical analytical task that underpins its effective use in research and development. While both Mass Spectrometry and NMR Spectroscopy are powerful techniques, they provide complementary information.[23]
-
Mass Spectrometry (GC-MS or LC-MS) is the method of choice for rapid, high-sensitivity screening of isotopic distribution.[7]
-
NMR Spectroscopy (¹H, ²H, and ¹¹B) offers an unparalleled level of detail regarding the structural integrity and the precise location of the deuterium labels, with qNMR providing highly accurate and precise quantification.[10]
For a comprehensive and robust characterization, a dual-technique approach is strongly recommended. This ensures not only the overall level of deuteration but also confirms that the isotopic labels are in the desired positions, providing the highest level of confidence in the quality of this critical deuterated reagent.
References
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Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(8), 1081-1089. Available at: [Link]
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RSC Publishing. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. Available at: [Link]
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Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(4), 2605–2612. Available at: [Link]
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Lewis, I. A., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4454–4460. Available at: [Link]
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ResearchGate. (n.d.). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
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Semantic Scholar. (n.d.). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available at: [Link]
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National Institutes of Health. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available at: [Link]
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ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available at: [Link]
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National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Available at: [Link]
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MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link]
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JEOL. (2022). qNMR - Quantitative Analysis by NMR. Available at: [Link]
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ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Available at: [Link]
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ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available at: [Link]
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Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Available at: [Link]
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SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
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ResearchGate. (2025). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available at: [Link]
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PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available at: [Link]
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PubMed Central. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. Available at: [Link]
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ResearchGate. (2017). (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]
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ResearchGate. (2025). Comparison of liquid chromatography-isotope ratio mass spectrometry (LC/IRMS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) for the determination of collagen amino acid δ13C values for palaeodietary and palaeoecological rec. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Available at: [Link]
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Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Comparison of Deuterated and Undeuterated Cyclopropyl Compounds
For researchers, scientists, and professionals in drug development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium (D), is a powerful tool. This modification, while chemically subtle, can profoundly influence a molecule's metabolic fate, a phenomenon primarily driven by the kinetic isotope effect (KIE). The cyclopropyl group, a common motif in medicinal chemistry, is often a target for deuteration to enhance pharmacokinetic profiles.[1][2] Verifying the precise location and extent of deuterium incorporation is paramount, and this is achieved through a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of deuterated and undeuterated cyclopropyl compounds using key spectroscopic techniques. We will move beyond a simple listing of data to explain the underlying principles and experimental logic, offering a robust framework for your own analytical workflows.
The Theoretical Foundation: Why Isotopes Change the Spectrum
The substitution of a proton (¹H) with a deuteron (²H) doubles the mass of the atom. While the electronic structure and chemical reactivity remain nearly identical, this mass difference is the root cause of all observable spectroscopic changes.[2]
Vibrational Spectroscopy (Infrared & Raman)
The vibrational frequency (ν) of a chemical bond can be approximated by the harmonic oscillator model, where
When a C-H bond becomes a C-D bond, the reduced mass increases significantly. Consequently, the vibrational frequency for C-D stretching and bending modes is predictably lower than that of the corresponding C-H modes.[3] For C-H vs C-D stretching, the frequency ratio is approximately 1.35-1.41.[3] This large, predictable shift is a definitive indicator of deuteration. For a molecule with high symmetry like cyclopropane, the comprehensive assignment of these vibrational modes can be validated using the Teller-Redlich product rule, which relates the product of vibrational frequencies of two isotopic molecules to their moments of inertia and atomic masses.[4][5][6]
Caption: Isotopic effect on vibrational frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail on the structural environment of atoms.
-
¹H NMR: In proton NMR, the most direct evidence of deuteration is the disappearance of a signal.[7] The resonance corresponding to the proton that has been replaced by a deuteron will be absent or significantly diminished in intensity.
-
²H NMR (Deuteron NMR): This technique directly observes the deuterium nuclei. It has a similar chemical shift range to proton NMR, allowing for straightforward spectral comparison.[8] However, deuterium is a quadrupolar nucleus (spin I=1), which results in broader resonance signals and generally lower resolution. It is particularly useful for analyzing highly deuterated compounds where residual proton signals are too weak to be reliable.[9]
-
¹³C NMR: Deuteration also affects the spectra of neighboring carbon atoms. A carbon bonded to deuterium will typically exhibit a small upfield shift (isotope shift). Furthermore, the one-bond C-H coupling is replaced by a smaller C-D coupling, altering the multiplicity of the carbon signal.
Rotational & Mass Spectrometry
-
Mass Spectrometry (MS): The most fundamental effect of deuteration is an increase in the molecular mass. Each deuterium atom adds approximately 1.0063 Da to the mass of the molecule.[10] This allows for the straightforward determination of the number of incorporated deuterium atoms and is the basis for using deuterated compounds as internal standards in quantitative LC-MS analyses.[11]
-
Rotational Spectroscopy: This high-resolution gas-phase technique measures the rotational transitions of a molecule, which are dependent on its moments of inertia. Isotopic substitution alters these moments, causing a shift in the rotational spectrum. By analyzing the spectra of multiple isotopologues (e.g., C₃H₆ and C₃D₆), highly precise molecular structures, including bond lengths and angles, can be determined.[12][13]
Experimental Data: A Comparative Analysis
The principles outlined above are clearly demonstrated in the experimental data for cyclopropane (C₃H₆) and its fully deuterated analog, cyclopropane-d₆ (C₃D₆).
Vibrational Frequencies
The substitution of hydrogen with deuterium results in a significant downward shift in the frequencies of vibrational modes involving hydrogen/deuterium motion. Modes that are dominated by the movement of the carbon skeleton are less affected.
| Vibrational Mode Description | C₃H₆ Frequency (cm⁻¹) | C₃D₆ Frequency (cm⁻¹) | Approximate Isotopic Ratio (νH/νD) |
| CH₂ symmetric stretch | 3024.6 | 2246.5 | 1.35 |
| CH₂ asymmetric stretch | 3102.5 | 2337.5 | 1.33 |
| Ring Breathing (symmetric) | 1188.1 | 1018.0 | 1.17 |
| CH₂ scissoring | 1479.1 | 1109.5 | 1.33 |
| CH₂ wagging | 1028.4 | 808.5 | 1.27 |
| Ring deformation | 868.5 | 679.0 | 1.28 |
| Data compiled from studies on the infrared and Raman spectra of cyclopropane and cyclopropane-d₆.[4][5][14] |
Rotational Constants and Molecular Structure
High-resolution rotational Raman spectroscopy provides precise rotational constants (B₀), which are inversely proportional to the molecule's moment of inertia. The difference between C₃H₆ and C₃D₆ allows for the calculation of key structural parameters.
| Molecule | Rotational Constant (B₀) (cm⁻¹) |
| Cyclopropane (C₃H₆) | 0.6696₂ ± 0.0002₀ |
| Cyclopropane-d₆ (C₃D₆) | 0.4607₉ ± 0.0001₅ |
| Data from high-resolution Raman spectroscopy studies.[12][13] |
From these constants, the C-C internuclear distance in cyclopropane has been determined to be 1.514 ± 0.002 Å, a testament to the power of isotopic substitution in structural analysis.[12][13]
NMR Spectroscopy
For the highly symmetrical cyclopropane molecule, all six protons are equivalent, resulting in a single peak in the ¹H NMR spectrum at approximately 0.22 ppm.[15][16]
| Technique | Undeuterated Cyclopropane (C₃H₆) | Deuterated Cyclopropane (e.g., C₃H₅D) |
| ¹H NMR | Single peak at ~0.22 ppm, integral = 6H | Signal at ~0.22 ppm, integral reduced to 5H |
| ²H NMR | No signal | Single, broader peak at ~0.22 ppm |
| ¹³C NMR | Single peak, triplet (due to ¹JCH) | Isotope-shifted peaks, complex multiplets |
Experimental Protocols and Workflow
A robust comparison requires a systematic workflow, from synthesis to final data analysis.
Caption: General workflow for spectroscopic comparison.
1. Synthesis of Deuterated Cyclopropane
A classical, albeit multi-step, synthesis of cyclopropane-d₆ demonstrates the foundational chemistry involved.[4][5]
-
Preparation of Methyl Acetylene-d₄: React magnesium tricarbide (Mg₂C₃) with deuterium oxide (D₂O).
-
Reduction to Propylene-d₆: Reduce the resulting methyl acetylene-d₄.
-
Halogenation: Convert propylene-d₆ to an allyl chloride or bromide derivative.
-
Further Halogenation: Treat the allyl halide to form a 1,3-dihalopropane derivative (e.g., 3-bromo-1-chloropropane-d₆).
-
Cyclization: Induce intramolecular ring closure to form cyclopropane-d₆.
Modern methods, such as the photoredox synergistic deuteration of cyclopropenes using D₂O, offer milder conditions and broader substrate scope for creating complex deuterated cyclopropanes.[17]
2. Spectroscopic Analysis Protocol
-
Sample Preparation:
-
NMR: Dissolve a precise amount of the compound in an appropriate solvent. For ¹H NMR, use a deuterated solvent (e.g., CDCl₃) to avoid solvent signals. For ²H NMR, a non-deuterated solvent (e.g., CHCl₃) can be used.[9]
-
FTIR: For volatile compounds like cyclopropane, analysis is typically performed in the gas phase using a gas cell. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl or KBr).
-
Raman: Liquid samples are analyzed directly in a glass vial or NMR tube.
-
MS: Prepare dilute solutions in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like ESI or GC-MS.
-
-
Instrument Configuration (Typical Parameters):
-
NMR (400 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans. Set spectral width from -2 to 12 ppm.
-
²H NMR: Acquire 128-512 scans due to lower sensitivity. Use a deuterium-specific probe or tune a broadband probe to the deuterium frequency (~61.4 MHz on a 400 MHz instrument).
-
-
FTIR:
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 1-2 cm⁻¹.
-
Scans: Average 32-64 scans to improve signal-to-noise.
-
-
MS (High-Resolution):
-
Mode: Positive or negative ion mode, depending on the compound.
-
Mass Accuracy: Set to < 5 ppm to confidently determine elemental composition.
-
-
-
Data Analysis and Comparison:
-
Overlay the spectra of the deuterated and undeuterated compounds.
-
Vibrational: Identify and tabulate the frequencies of corresponding peaks. Calculate the isotopic ratio (νH/νD) to confirm assignments.
-
NMR: In ¹H NMR, confirm the reduction or absence of signals at expected positions. In ²H NMR, confirm the appearance of a signal at the corresponding chemical shift. Use integration to quantify the degree of deuteration.
-
MS: Determine the mass difference between the molecular ions of the two samples to confirm the number of incorporated deuterium atoms.
-
Conclusion
The spectroscopic comparison of deuterated and undeuterated cyclopropyl compounds is a definitive method for verifying isotopic labeling. Each technique offers a unique and complementary piece of the analytical puzzle. Vibrational spectroscopy reveals the fundamental physical consequences of increased mass on bond energies. NMR provides precise information on the location and quantity of deuterium incorporation. Finally, mass spectrometry offers a rapid confirmation of the overall isotopic enrichment. By mastering these techniques and understanding the principles behind them, researchers can confidently utilize deuteration as a strategic tool in drug design and mechanistic studies.
References
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Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics, 23(9), 1636–1643. [Link]
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Jones, W. J., & Stoicheff, B. P. (1964). HIGH-RESOLUTION RAMAN SPECTROSCOPY OF GASES: XVIII. PURE ROTATIONAL SPECTRA OF CYCLOPROPANE AND CYCLOPROPANE-d6. Canadian Journal of Physics, 42(11), 2259–2265. [Link]
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Durig, J. R., et al. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3896. [Link]
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Durig, J. R., et al. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3896. [Link]
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Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane‐d6. The Journal of Chemical Physics, 23(9), 1636-1643. [Link]
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Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane‐d6. Semantic Scholar. [Link]
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McKean, D. C. (1973). Spectra and Structure of Crystalline Cyclopropane and Cyclopropane‐D6. The Journal of Chemical Physics, 58(7), 2659-2668. [Link]
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Jusko, P., et al. (2019). High-resolution rovibrational and rotational spectroscopy of the singly deuterated cyclopropenyl cation, c-C3H2D+. Faraday Discussions, 217, 253-266. [Link]
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Jones, W. J., & Stoicheff, B. P. (1964). HIGH-RESOLUTION RAMAN SPECTROSCOPY OF GASES: XVIII. PURE ROTATIONAL SPECTRA OF CYCLOPROPANE AND CYCLOPROPANE-d6. Canadian Journal of Physics, 42(11), 2259-2265. [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
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Sharma, R., et al. (2020). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. ChemBioChem, 21(18), 2589-2593. [Link]
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Physics by Dr. N. K. Lohani. (2020, September 7). Lecture 5 - Isotope effect on Vibrational spectra. YouTube. [Link]
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Bizzarro, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22, 621–642. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclopropyl-d5-boronic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of cyclopropyl-d5-boronic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document moves beyond mere instruction to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Identification and Risk Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, while a valuable synthetic building block, possesses a specific risk profile that must be respected.[1][2][3][4] Its hazards are primarily derived from the boronic acid functional group and general characteristics of fine chemical powders.
A Safety Data Sheet (SDS) is the primary source of this information. Key hazards associated with cyclopropylboronic acid include:
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation upon contact. | [5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [5] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. | [6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [5] |
The Deuterium (d5) Label: The five deuterium atoms on the cyclopropyl ring do not alter the fundamental chemical reactivity or the toxicological profile concerning disposal. Deuterium is a stable, non-radioactive isotope of hydrogen.[7] While some studies note biological effects from high concentrations of heavy water, the environmental impact of disposing of small quantities of deuterated compounds is not considered significant.[7][8][9][10] However, institutional Environmental Health & Safety (EHS) departments may have specific protocols for tracking and segregating isotopically-labeled waste.[11] Always consult your local EHS guidelines.
The Core Principle: Waste Segregation and Minimization
Effective waste management begins with proactive planning. The primary goal is to minimize waste generation and to properly segregate waste streams at the point of generation to prevent dangerous reactions and simplify disposal.[12]
-
Order Appropriately : Purchase only the quantity of this compound required for your experiments to avoid surplus.[12]
-
Designated Waste Containers : All waste must be collected in clearly labeled, appropriate containers.[12][13] Never mix incompatible waste streams.[14][15] For this compound, keep it separate from strong oxidizing agents.[5][16]
-
Satellite Accumulation Areas (SAA) : Store waste in a designated SAA that is at or near the point of generation. This area must be under the control of the laboratory personnel.[12]
Disposal Decision Workflow
The correct disposal path depends on the form and concentration of the waste. The following diagram outlines the decision-making process for handling waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
Detailed Disposal Protocols
Protocol 1: Neutralization of Dilute Aqueous Waste
This protocol is intended only for dilute aqueous solutions generated during experimental workups and is contingent on approval from your local EHS and water authority. Boronic acids are weak acids and can be neutralized to form less hazardous borate salts.[14][17]
Causality: Neutralization converts the mildly acidic and organically-soluble boronic acid into an inorganic, water-soluble borate salt. This transformation significantly reduces its chemical reactivity and hazard profile, making it more amenable to disposal.[17][18]
Materials:
-
Waste aqueous solution containing this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste container
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Procedure:
-
Preparation: Place the beaker or flask containing the aqueous waste on a magnetic stir plate in a well-ventilated fume hood. Begin stirring at a moderate speed.
-
Slow Addition of Base: Carefully and slowly add small portions of sodium bicarbonate to the stirring solution. Be mindful of potential foaming or gas evolution (CO₂) and add the base at a rate that does not cause excessive bubbling.
-
pH Monitoring: Periodically pause the addition of base and check the pH of the solution using pH paper or a pH meter.
-
Target pH: Continue adding the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 8.0.[19]
-
Final Disposal:
-
If drain disposal is permitted by your institution: Flush the neutralized solution down the drain with at least 20 times its volume in cold water.[19]
-
If drain disposal is NOT permitted: Transfer the neutralized solution to a container labeled "Aqueous Hazardous Waste," listing the contents as "Neutralized borate salt solution." Store in your SAA and request a pickup from EHS.[12]
-
Protocol 2: Disposal of Solid and Concentrated Waste
This protocol applies to un-used or expired solid this compound, concentrated residues, and heavily contaminated labware (e.g., weighing paper, gloves, silica gel).
Causality: Concentrated chemical waste must be handled by a licensed hazardous waste facility to ensure it is treated and disposed of in an environmentally sound manner, preventing contamination of soil and groundwater.[14] Proper packaging and labeling are legally required for safe transport and handling by EHS personnel.[12][13]
Procedure:
-
Container Selection: Choose a sealable, chemically compatible container (e.g., a wide-mouth polyethylene jar) for solid waste. Do not use a container that is brittle or has a faulty seal.[13]
-
Waste Collection: Carefully transfer the solid waste into the container. Minimize the generation of dust. For contaminated items like gloves and wipes, place them in a sealed bag before putting them into the final solid waste container.
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill it out completely, including:
-
The full chemical name: "this compound"
-
Any other contaminants (e.g., silica gel, solvents)
-
The date accumulation started
-
The relevant hazard pictograms (Irritant, Health Hazard)
-
-
Storage: Keep the container sealed at all times, except when adding waste. Store it in your designated Satellite Accumulation Area (SAA).
-
Pickup: Once the container is full or you have reached your SAA time/quantity limit, request a pickup from your institution's EHS department.[12]
References
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Lab Alley. How and Why to Neutralize Boric Acid. Lab Alley. [Link]
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Lab Alley. How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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ZEOCHEM. Deuterium Labeled Compounds. ZEOCHEM. [Link]
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Dataintelo. Deuterated Compounds Market Report | Global Forecast From 2025 To 2033. Dataintelo. [Link]
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Chemtalk. Boric acid - #1 Science Forum For Lab Technicians. Chemtalk. [Link]
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Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. [Link]
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Synergy Recycling. Disposal of deuterium (D₂). Synergy Recycling. [Link]
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Sdfine. Chemwatch GHS SDS 5586675 - CYCLOPROPYLBORONIC ACID. Sdfine. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Cyclopropyl-d5-boronic Acid
This guide provides essential safety protocols and operational plans for the handling of Cyclopropyl-d5-boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in scientific principles. Our objective is to ensure your safety and the integrity of your research by explaining the causality behind each recommendation, fostering a culture of proactive safety and building trust through expertise.
Hazard Identification and Proactive Risk Assessment
This compound, like its non-deuterated analog, is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility is matched by a significant hazard profile that demands stringent safety measures. The primary concern is its classification as a reproductive toxicant.
Core Hazards: The most critical step in safe handling is understanding the risks. The Globally Harmonized System (GHS) classification for the parent compound, Cyclopropylboronic acid, highlights several hazards that must be addressed.
| Hazard Class | GHS Classification | Hazard Statement |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][4] |
The Reproductive Toxicity (H360) classification is of paramount importance.[1] This is not a mild irritant; it is a substance with the potential to cause serious, long-term harm to reproductive health.[5][6] Therefore, all handling procedures are designed with the primary goal of minimizing any possible exposure, no matter how small.
Engineering Controls: Your First and Most Critical Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The first and most effective method for exposure control is the implementation of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood. This includes weighing, solution preparation, and addition to reaction mixtures. The compound is a fine powder, making it prone to aerosolization.[7] A fume hood's constant airflow is critical to capture and exhaust these fine particles, preventing inhalation.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[9] This helps to dilute any fugitive emissions that might escape primary containment.
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments and surfaces.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE must be directly correlated with the identified hazards. Given the reproductive toxicity and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical splash goggles and face shield | Double-gloved with nitrile gloves | Full-length lab coat, closed-toe shoes | Required: Work in a chemical fume hood. |
| Preparing Solutions | Chemical splash goggles | Double-gloved with nitrile gloves | Full-length lab coat, chemical-resistant apron | Required: Work in a chemical fume hood. |
| Running Reaction | Chemical splash goggles | Nitrile gloves | Full-length lab coat, closed-toe shoes | Required: Work in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl gloves | Chemical-resistant apron over lab coat | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required for large spills outside a fume hood.[10][11] |
In-Depth PPE Rationale:
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes.[10] A face shield should be worn over the goggles, especially when weighing the solid, to provide a second layer of protection for the entire face.[12]
-
Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals and are recommended for handling boronic acids.[13] Double-gloving is a crucial technique; it provides a backup barrier in case the outer glove is compromised and allows for the safe removal of the contaminated outer glove without touching it with the inner glove.
-
Body Protection: A full-length lab coat prevents the compound from settling on personal clothing.[10] For tasks involving larger quantities or a higher risk of splashing, such as preparing stock solutions, a chemical-resistant apron worn over the lab coat is advised.[12][14]
-
Respiratory Protection: The primary respiratory control is the fume hood. An N95 or higher-rated particulate respirator should be available for emergency situations, such as a significant spill outside of containment, but should not be used for routine handling.[13]
Safe Handling and Operational Workflow
A standardized workflow minimizes variability and the potential for error. The following step-by-step protocol for weighing and solubilizing this compound is designed as a self-validating system to ensure minimal exposure.
Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Cover the work surface inside the hood with disposable bench paper.
-
Assemble all necessary equipment: spatulas, weigh paper/boat, vials, and required solvents.
-
Clearly label the destination vial.
-
-
Donning PPE:
-
Put on your lab coat, chemical splash goggles, and the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves.
-
If weighing a significant amount, put on a face shield.
-
-
Weighing the Compound:
-
Carefully open the container inside the fume hood. The compound is moisture-sensitive, so minimize its exposure to the atmosphere.[3][7]
-
Use a dedicated spatula to transfer the solid to the weigh paper. Avoid any actions that could generate dust, such as tapping the container or scraping aggressively.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Transfer and Solubilization:
-
Carefully transfer the weighed powder into the labeled vial.
-
Using a pipette or syringe, add the solvent to the vial slowly to avoid splashing.
-
Cap the vial and mix gently until the solid is fully dissolved.
-
-
Decontamination and Doffing PPE:
-
Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the wipe as hazardous waste.
-
Dispose of the weigh paper and any other disposables in a designated solid hazardous waste container inside the hood.
-
Remove the outer pair of gloves while still in the hood and dispose of them in the hazardous waste container.
-
Step away from the immediate work area. Remove the face shield and goggles.
-
Remove the lab coat and the inner pair of gloves, washing hands thoroughly with soap and water afterward.[2][9]
-
Caption: Workflow for Safely Handling this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[10] Seek immediate medical attention.
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Storage and Waste Disposal
Proper storage and disposal are integral parts of the chemical's lifecycle and are crucial for long-term safety.
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is often -20°C.[7]
-
The compound is moisture-sensitive; therefore, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.[3]
-
Store in a designated, locked cabinet for reproductive toxins to restrict access to authorized personnel only.[15]
-
Segregate from incompatible materials such as strong oxidizing agents.[15][16]
-
-
Waste Disposal:
-
Never dispose of this compound or its waste down the drain without explicit permission from your local EHS and regulatory authorities.[17]
-
All solid waste (contaminated gloves, weigh paper, absorbent materials) and liquid waste (reaction residues, solutions) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
For disposal of larger quantities, or if the material is contaminated, it must be treated as hazardous waste and sent to a certified disposal facility.[18]
-
Consult your institution's EHS department for specific disposal procedures, as regulations can vary significantly.[11][18]
-
References
-
Toxicity of boric acid, borax and other boron containing compounds: A review. (2021). PubMed. [Link]
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
Boric Acid Fact Sheet. National Pesticide Information Center. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]
-
Boric Acid Safety & Hazards. Lab Alley. [Link]
-
GHS Safety Data Sheet - CYCLOPROPYLBORONIC ACID. Chemwatch. [Link]
-
Disposal Of Boric Acid. (2022). Sciencing. [Link]
-
What PPE Should You Wear When Handling Acid? (2026). LeelineWork. [Link]
-
Safety Data Sheet: Phenylboronic acid D5. Carl ROTH. [Link]
-
Cyclopropylboronic acid | C3H7BO2 | CID 2760897. PubChem - NIH. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
Safety Data Sheet: Phenyl boronic acid-d5. Chemdox. [Link]
-
Personal Protective Kit (PPE Kit). BHS Industrial Equipment. [Link]
-
Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
-
Borates, Borax, and Boric Acid: Are They Safe? Poison Control. [Link]
-
Corrosive Storage Guidelines. University of Texas at Dallas. [Link]
-
Choosing the Right Apron for Chemical Handling. (2024). Droppe. [Link]
-
Tips for disposal of Sparex and Boric acid? (2021). Reddit. [Link]
Sources
- 1. Cyclopropylboronic acid | C3H7BO2 | CID 2760897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.be [fishersci.be]
- 4. carlroth.com [carlroth.com]
- 5. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. poison.org [poison.org]
- 7. Cyclopropylboronic acid | 411235-57-9 [chemicalbook.com]
- 8. laballey.com [laballey.com]
- 9. sds.chemdox.com [sds.chemdox.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sciencing.com [sciencing.com]
- 12. na.bhs1.com [na.bhs1.com]
- 13. leelinework.com [leelinework.com]
- 14. Choosing the Right Apron for Chemical Handling - Blog [droppe.com]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. reddit.com [reddit.com]
- 18. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
